Clearfil Photo Posterior
Description
Properties
CAS No. |
121761-82-8 |
|---|---|
Molecular Formula |
C9H12O5 |
Synonyms |
Clearfil Photo Posterior |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Composition Analysis of Clearfil Photo Posterior
This technical guide provides a detailed analysis of the chemical composition of Clearfil Photo Posterior, a light-curing, radiopaque posterior dental composite. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its components, analytical methodologies for its characterization, and a visualization of its polymerization process.
Core Chemical Composition
This compound is a micro-hybrid composite, signifying that its filler is a blend of different particle sizes. The material is primarily composed of an organic resin matrix and inorganic fillers. The total inorganic filler content is a significant portion of the composite, contributing to its mechanical strength and radiopacity.
Quantitative Data Summary
The precise formulation of this compound is proprietary to the manufacturer, Kuraray Noritake Dental Inc. However, based on safety data sheets for similar products, academic studies, and product documentation, the following table summarizes the known and estimated chemical composition. The percentages for the organic matrix components are estimations based on typical formulations of micro-hybrid dental composites.
| Component Category | Specific Component | Chemical Name | CAS Number | Weight Percentage (wt%) | Function |
| Inorganic Filler | Silanated Barium Glass | Barium Glass | 65997-17-3 | ~85.2% (Total Filler)[1] | Provides radiopacity and strength |
| Silanated Silica | Silicon Dioxide | 7631-86-9 | Reinforcing filler, controls viscosity | ||
| Organic Resin Matrix | Bis-GMA | Bisphenol A diglycidyl methacrylate (B99206) | 1565-94-2 | Estimated 10-15% | Base monomer, provides high strength |
| TEGDMA | Triethylene glycol dimethacrylate | 109-16-0 | Estimated 1-5% | Diluent monomer, reduces viscosity | |
| Urethane tetramethacrylate | - | - | Estimated 1-5% | Modifying monomer, enhances toughness | |
| Initiator System | dl-Camphorquinone | (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione | 10293-77-3 | < 1% | Photoinitiator, absorbs blue light |
| Accelerators | Amine-based compounds | - | < 1% | Co-initiator, reacts with photoinitiator | |
| Other Components | Pigments | Various metal oxides | - | < 1% | Provides tooth-like shades |
Note: The total inorganic filler loading is approximately 85.2% by weight and 72% by volume[2]. Another study has reported the inorganic filler content at 84.6% by weight[1].
Experimental Protocols for Chemical Analysis
The characterization of the chemical composition of dental composites like this compound involves a series of analytical techniques to separate and quantify the organic and inorganic components.
Determination of Inorganic Filler Content (Ashing Method)
This protocol is a standard method for determining the total weight percentage of inorganic fillers in a polymer matrix composite.
Methodology:
-
Sample Preparation: An accurately weighed sample of the uncured this compound composite paste (approximately 100 mg) is placed in a pre-weighed ceramic crucible.
-
Initial Heating: The crucible is gently heated to vaporize the volatile organic monomers without causing the sample to splatter.
-
Ashing: The crucible is then placed in a muffle furnace and heated to a high temperature (typically 500-600°C) for several hours. This process completely burns off the organic resin matrix.
-
Cooling and Weighing: After combustion, the crucible is cooled to room temperature in a desiccator to prevent moisture absorption and then weighed again.
-
Calculation: The weight of the remaining residue (the inorganic filler) is used to calculate the weight percentage of the filler in the original composite sample.
Analysis of the Organic Resin Matrix
The organic components are typically analyzed using chromatographic and spectroscopic techniques after extraction from the composite.
Methodology:
-
Extraction: A known weight of the uncured composite is dissolved in a suitable solvent (e.g., acetone (B3395972) or methanol) to separate the resin matrix from the inorganic fillers. The mixture is then centrifuged to pellet the insoluble fillers.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The extracted resin solution is injected into the gas chromatograph, where the components are separated based on their boiling points and affinity for the chromatographic column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
-
Sample Preparation: The extracted resin solution is typically filtered and may be derivatized to increase the volatility of the components.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Data Analysis: The retention time in the gas chromatogram and the mass spectrum of each peak are compared to known standards to identify and quantify the individual monomers (Bis-GMA, TEGDMA, etc.) and other organic components like the photoinitiator and accelerators.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Principle: FTIR spectroscopy is used to identify the functional groups present in the organic resin matrix. An infrared beam is passed through the sample, and the absorption of radiation at specific frequencies corresponds to the vibrational frequencies of the chemical bonds in the molecules.
-
Sample Preparation: A small amount of the extracted resin is placed on an ATR (Attenuated Total Reflectance) crystal, or a thin film is cast from the solution.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Analysis: The resulting spectrum shows characteristic absorption bands for the different functional groups present in the monomers (e.g., C=C from the methacrylate groups, ester carbonyl groups, aromatic rings in Bis-GMA). This technique is also instrumental in determining the degree of conversion of the monomers after light-curing by monitoring the decrease in the methacrylate C=C peak area.
-
Visualization of the Polymerization Process
The hardening of this compound is a free-radical addition polymerization reaction initiated by blue light. This process can be visualized as a signaling pathway.
Caption: Light-initiated free-radical polymerization of this compound.
This diagram illustrates the two main stages of the polymerization process:
-
Initiation: Blue light from a curing unit is absorbed by the photoinitiator, dl-Camphorquinone (CQ). The excited CQ then reacts with an amine accelerator to generate a free radical.
-
Propagation: The highly reactive free radical attacks the carbon-carbon double bond of a methacrylate monomer (like Bis-GMA or TEGDMA), initiating a chain reaction. This process continues, rapidly adding monomer units to the growing polymer chain and forming a highly cross-linked, three-dimensional polymer network, which results in the hardening of the composite material.
References
Mechanical properties of Clearfil Photo Posterior composite
An In-depth Technical Guide to the Mechanical Properties of Clearfil Photo Posterior Composite
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanical properties of this compound, a light-curing, radiopaque composite restorative material. The information is compiled from various scientific studies to offer a comprehensive resource for professionals in dental materials research and development.
Introduction
This compound is a dental composite designed for restorations in the posterior region.[1][2][3] As a material intended for stress-bearing applications, its mechanical properties are of paramount importance for clinical success. This guide synthesizes available data on its key mechanical characteristics, including wear resistance, flexural strength, and degree of conversion, and outlines the experimental protocols used to determine these properties.
Composition and its Influence on Mechanical Properties
The performance of this compound is a direct result of its composition. As a hybrid composite, it contains a resin matrix and inorganic filler particles.[4] The specific size, distribution, and loading of these fillers, along with the chemistry of the resin matrix, dictate the material's overall strength, durability, and handling characteristics.
Mechanical Properties: Data Summary
The following tables summarize the available quantitative data on the mechanical properties of this compound.
Table 1: Wear Resistance
| Study Type | Method | Key Findings | Citations |
| In Vitro Comparative Study | Three-body wear device | Demonstrated strong relationship between in-vitro and clinical wear data; evaluated against seven other posterior composites. | [4] |
| In Vitro Simulation | Multi-mode oral wear simulator | Capable of characterizing abrasion and attrition wear simultaneously. | [5] |
Table 2: Flexural Properties
| Property | Method | Reported Value | Notes | Citations |
| Flexural Strength | ISO 4049 (Three-point bending) | > 80 MPa (Required for posterior composites) | Specific value for this compound not provided, but this is the standard it must meet. A related material, Clearfil Photo Core, showed 125 ± 12 MPa. | [6][7] |
| Fracture Strength (of a composite structure) | Static Compression | 893 ± 459 N to 1326 ± 391 N | This was for a fiber-reinforced restoration using this compound, not the bulk material itself. | [8] |
Table 3: Degree of Conversion
| Light Source | Curing Time | Degree of Conversion (DC) | Citations |
| LED | 40 s | 43% | [9][10] |
| QTH (Halogen) | 40 s | Higher than LED | [9][10] |
| PAC (Plasma Arc) | 10 s | No significant difference from QTH or LED | [9][10] |
Table 4: Polymerization Shrinkage
| Measurement Technique | Key Considerations | Citations |
| Dilatometer | A common method for measuring volumetric shrinkage. | [11] |
| Micro-CT | A highly accurate method for three-dimensional shrinkage evaluation. | [12] |
| Shrinkage Stress | Unfavorable cavity configurations (Class I and II) can increase shrinkage stress, potentially compromising the adhesive bond. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of study results. The following sections describe the experimental protocols commonly used to evaluate the mechanical properties of dental composites like this compound.
Wear Resistance Testing
-
Objective: To simulate the wear of the composite material in the oral environment.
-
Methodology (Three-Body Wear):
-
Cylindrical cavity preparations (e.g., 4 mm in diameter) are made in the occlusal surface of extracted human molars.[4]
-
The cavities are restored with this compound according to the manufacturer's instructions.[4]
-
The restored teeth are then subjected to simulated chewing cycles in a three-body wear device. This device typically involves an antagonist cusp moving against the composite surface in the presence of a third body, such as a slurry of food-simulating particles (e.g., ground seeds).[4][5]
-
Wear is quantified by measuring the volume loss of the composite restoration, often using profilometry or 3D scanning.[5]
-
Flexural Strength Testing
-
Objective: To determine the material's resistance to bending forces, which is critical for resisting fracture under occlusal loads.
-
Methodology (ISO 4049):
-
Bar-shaped specimens of the composite are fabricated (e.g., 2 mm x 2 mm x 25 mm).[10][14]
-
The specimens are light-cured according to a standardized protocol.
-
After a specified storage period (e.g., 24 hours in water at 37°C), the specimens are subjected to a three-point bending test in a universal testing machine.[7]
-
A load is applied to the center of the specimen until it fractures.
-
The flexural strength and flexural modulus are calculated from the load at fracture and the dimensions of the specimen.[7]
-
Degree of Conversion Measurement
-
Objective: To quantify the percentage of monomer that has converted to polymer after light curing, which directly impacts the material's final mechanical properties and biocompatibility.
-
Methodology (FTIR Spectroscopy):
-
A small amount of uncured composite is placed on the crystal of a Fourier Transform Infrared (FTIR) spectrometer to obtain a baseline spectrum of the unpolymerized material.
-
A specimen of a standardized thickness (e.g., 2 mm) is prepared in a mold and light-cured.[6][9][10]
-
The cured specimen is then analyzed using FTIR to obtain a spectrum of the polymerized material.
-
The degree of conversion is calculated by comparing the peak heights of the aliphatic carbon-carbon double bonds (C=C) before and after curing, relative to an internal standard peak (e.g., aromatic C=C).[9]
-
Conclusion
References
- 1. kuraraynoritake.eu [kuraraynoritake.eu]
- 2. humanusdental.com [humanusdental.com]
- 3. medicalexpo.com [medicalexpo.com]
- 4. Research Abstracts - Glacier - SDI [sdi.com.au]
- 5. dentalmaterialsblog.wordpress.com [dentalmaterialsblog.wordpress.com]
- 6. clearfil photo bond: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conversion degrees of resin composites using different light sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. researchgate.net [researchgate.net]
- 15. kuraraynoritake.eu [kuraraynoritake.eu]
Polymerization kinetics of Clearfil Photo Posterior
An In-depth Technical Guide on the Polymerization Kinetics of Clearfil Photo Posterior
Introduction
This compound, a light-curing, radiopaque composite resin, is specifically designed for restorations in the posterior region.[1] Its clinical success and longevity are intrinsically linked to the extent and rate of its polymerization, a process that transforms the monomer resin matrix into a durable, cross-linked polymer network. Understanding the polymerization kinetics—specifically the degree of conversion (DC)—is paramount for researchers and dental professionals to optimize curing protocols and ensure the material's mechanical properties and biocompatibility. This guide provides a detailed overview of the polymerization kinetics of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the workflows involved in its characterization.
Polymerization Kinetics: Quantitative Data
The degree of conversion (DC) is a critical parameter that quantifies the percentage of carbon-carbon double bonds from the monomer that have been converted into single bonds to form the polymer network. A higher DC is generally associated with superior mechanical properties and lower residual monomer elution. The DC of this compound has been evaluated under various light-curing conditions, as detailed in the tables below.
Table 1: Degree of Conversion with Different Light Curing Units (QTH, LED, PAC)
| Light Source | Curing Time (s) | Mean Degree of Conversion (%) | Key Observations |
| QTH (Halogen) | 40 | Data not specified, but higher than LED | QTH light sources resulted in significantly higher DC values compared to LED units for the composites tested in this study.[2][3] |
| LED | 40 | 43% | The lowest DC for this compound was observed when cured with an LED light source.[2][3][4][5] |
| PAC (Plasma Arc) | 10 | No significant difference from QTH or LED | - |
Source: Gunduz B, et al. (2013).[2][3][4][5]
Table 2: Degree of Conversion with Halogen vs. LED Curing Units
| Light Source | Curing Time (s) | Mean Degree of Conversion (%) | Standard Deviation |
| Halogen | 40 | 47.0 | ± 3.4 |
| LED | 20 | 46.9 | ± 1.3 |
Source: Unal M, et al.[6]
Studies have consistently shown that this compound exhibits a lower degree of conversion compared to several other hybrid and microhybrid composites.[2][6] This characteristic may be related to its composition as a 'macrofilled' composite with a high filler content of 84.7% by weight.[2][6]
Experimental Protocols
The determination of the degree of conversion for dental composites like this compound predominantly relies on Fourier Transform Infrared (FTIR) Spectroscopy. This technique provides a direct measurement of the chemical changes occurring during polymerization.
Methodology: Degree of Conversion Measurement by FTIR Spectroscopy
-
Sample Preparation:
-
The composite material is dispensed and placed into a standardized Teflon mold, typically with dimensions of 2 mm in thickness and 5 mm in diameter.[3][4] This ensures consistent sample geometry for analysis.
-
The mold is placed between two transparent Mylar strips to prevent the formation of an oxygen-inhibited layer on the surface and to create a smooth surface for analysis.
-
-
Uncured State Analysis:
-
An initial FTIR spectrum of the uncured composite paste is recorded. This spectrum serves as the baseline (T₀) measurement.
-
The absorbance of the aliphatic carbon-carbon double bond (C=C) peak is measured at approximately 1638 cm⁻¹.
-
Simultaneously, the absorbance of an internal standard peak, typically the aromatic carbon-carbon (C=C) peak at around 1608 cm⁻¹, is measured. This aromatic peak originates from the Bis-GMA monomer backbone and its intensity does not change during polymerization.
-
-
Photopolymerization (Curing):
-
The sample within the mold is light-cured from the top surface.[3][4]
-
The emitting tip of the dental curing light is held as close as possible to the sample surface.
-
Specific curing units (e.g., QTH, LED, PAC) are used with defined irradiation times (e.g., 10, 20, or 40 seconds) and light intensities.[3][6]
-
-
Cured State Analysis:
-
Immediately following the light-curing cycle, a second FTIR spectrum of the now-polymerized sample is recorded.
-
The post-cure absorbance values for both the aliphatic C=C peak (1638 cm⁻¹) and the aromatic internal standard peak (1608 cm⁻¹) are measured.
-
-
Calculation of Degree of Conversion:
-
The degree of conversion is calculated by comparing the ratio of the aliphatic to aromatic peak absorbances before and after curing. The formula used is:
DC (%) = [1 - (Aliphatic Peak cured / Aromatic Peak cured) / (Aliphatic Peak uncured / Aromatic Peak uncured)] x 100
-
Visualizations
The following diagrams illustrate the experimental workflow for determining the polymerization kinetics of this compound.
References
- 1. medicalexpo.com [medicalexpo.com]
- 2. Conversion degrees of resin composites using different light sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion degrees of resin composites using different light sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mona.uwi.edu [mona.uwi.edu]
Biocompatibility and Cytotoxicity of Clearfil Photo Posterior: A Technical Guide
Disclaimer: This technical guide summarizes the available scientific literature on the biocompatibility and cytotoxicity of posterior composite resins from the Clearfil family. As of the date of this publication, specific in-vitro biocompatibility and cytotoxicity studies for Clearfil Photo Posterior are not extensively available in the public domain. Therefore, this document synthesizes findings from studies on closely related materials, such as Clearfil Majesty Posterior and Clearfil AP-X, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The methodologies and results presented herein should be considered as a reference for understanding the potential biological response to Clearfil posterior composites.
Introduction
The biocompatibility of dental restorative materials is a critical aspect of their clinical success. Resin-based composites, such as this compound, are in direct or indirect contact with oral tissues, including dentin, pulp, and gingiva. Therefore, a thorough understanding of their potential to elicit a biological response is paramount. This guide provides an in-depth review of the biocompatibility and cytotoxicity of Clearfil posterior composites, focusing on quantitative data from in-vitro studies and detailed experimental protocols. The primary concern with resin-based materials is the potential for leaching of unreacted monomers and other components, which can lead to cytotoxic effects.[1][2]
Core Concepts in Biocompatibility and Cytotoxicity Testing
Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application.[3] Cytotoxicity, a key component of biocompatibility assessment, evaluates the potential of a material to cause cell damage or death.[2] In-vitro cytotoxicity tests are fundamental in the initial screening of dental materials and often involve exposing cultured cells to the material or its extracts.[4] Common assays measure cell viability, proliferation, and metabolic activity.[5] The release of residual monomers from incomplete polymerization is a primary cause of cytotoxicity in resin-based composites.[6][7]
Quantitative Data on Biocompatibility and Cytotoxicity
The following tables summarize quantitative data from studies on Clearfil posterior composites. It is crucial to note that these studies were not conducted on this compound specifically, but on similar products within the Clearfil line.
Table 1: Monomer Leaching from Clearfil Posterior Composites
| Monomer | Material Tested | Extraction Solvent | Time Point | Mean Leached Amount (µg/mL) | Reference |
| BisGMA | Clearfil Majesty Posterior | 75% ethanol-water | Not specified | Present (qualitative) | [8] |
| UDMA | Clearfil Majesty Posterior | 75% ethanol-water | Not specified | Present (qualitative) | [8] |
| TEGDMA | Clearfil AP-X | Aqueous solution | 24 hours | ~7.5 | [9] |
| UDMA | Clearfil AP-X | Aqueous solution | 24 hours | ~1.5 | [9] |
| BisGMA | Clearfil AP-X | Aqueous solution | 24 hours | ~0.8 | [9] |
Note: The study on Clearfil Majesty Posterior did not quantify the exact amount of leached monomers but confirmed their presence.
Table 2: Cytotoxicity of Clearfil Posterior Composites on L929 Mouse Fibroblasts
| Material Tested | Increment Thickness | Curing | Cytotoxicity (% of control) | Reference |
| SureFil SDR (Bulk-fill) | 2mm | Light-cured | 85.3 (a) | |
| Vertise Flow | 2mm | Light-cured | 68.9 (b) | |
| GrandioSO Flow | 2mm | Light-cured | 65.2 (b) | |
| TetricEvoCeram BulkFill | 2mm | Light-cured | 56.4 (c) | |
| ChemFil Rock (Glass-ionomer) | 2mm | Chemically-cured | 82.1 (a) | |
| Filtek Silorane | 2mm | Light-cured | 91.5 (a) | |
| SureFil SDR (Bulk-fill) | 4mm | Half-cured | 80.1 (a) | |
| SureFil SDR (Bulk-fill) | 4mm | Double-cured | 83.2 (a) | |
| TetricEvoCeram BulkFill | 4mm | Half-cured | 53.7 (c) | |
| TetricEvoCeram BulkFill | 4mm | Double-cured | 55.9 (c) | |
| ChemFil Rock (Glass-ionomer) | 4mm | Chemically-cured | 81.7 (a) |
Note: This study did not include this compound but provides a comparative context for posterior restorative materials. Means with the same letter are not significantly different.
Experimental Protocols
This section details the methodologies employed in the cited studies to provide a framework for understanding and potentially replicating the biocompatibility and cytotoxicity testing of resin-based composites.
Monomer Leaching Analysis
A study investigating monomer release from various restorative materials, including Clearfil AP-X, utilized the following protocol[9]:
-
Specimen Preparation: Crown restorations were fabricated from the composite material.
-
Extraction: The specimens were immersed in an aqueous extraction solvent.
-
Sample Collection: The extraction solvent was collected and refreshed weekly for eight weeks.
-
Analysis: The collected solvent was analyzed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify the leached monomers (TEGDMA, UDMA, and BisGMA).
dot
Caption: Workflow for Monomer Leaching Analysis.
In-Vivo Biocompatibility Assessment on Primate Teeth
A study on the biocompatibility of the Clearfil Liner Bond 2 and Clearfil AP-X system on primate teeth followed this protocol[10]:
-
Cavity Preparation: Class V and Class I cavities were prepared in the teeth of monkeys. Some cavities had exposed pulps.
-
Restoration: The cavities were restored with the Clearfil system or a calcium hydroxide (B78521) control.
-
Observation Periods: The teeth were observed at 7-8, 27, and 97 days post-restoration.
-
Histological Evaluation: After the observation period, the teeth were extracted and prepared for histological analysis to assess pulpal inflammation.
dot
Caption: In-Vivo Biocompatibility Assessment Workflow.
In-Vitro Cytotoxicity Testing Using Flow Cytometry
A comparative study on the cytotoxicity of various posterior "tooth-colored" materials utilized the following methodology:
-
Specimen Preparation: Cylindrical specimens of the test materials were prepared in Teflon blocks.
-
Cell Culture: L929 mouse fibroblasts were cultured.
-
Co-culture: The prepared material specimens were added to the cell cultures immediately after production.
-
Incubation: The cells were incubated with the materials for 72 hours.
-
Cytotoxicity Determination: Cytotoxicity was determined by flow cytometry.
dot
Caption: In-Vitro Cytotoxicity Testing Workflow.
Discussion of Findings
The available literature on Clearfil posterior composites suggests a good biocompatibility profile. The clinical study on Clearfil Photoposterior reported no cases of post-operative sensitivity over a three-year period, which is a positive clinical indicator of biocompatibility.[11] In-vivo studies on the Clearfil Liner Bond 2 and Clearfil AP-X system showed no significant pulpal inflammation compared to a calcium hydroxide control, indicating low toxicity to pulpal tissues.[10]
Studies on monomer leaching from Clearfil Majesty Posterior and Clearfil AP-X confirm the release of common resin monomers such as BisGMA, UDMA, and TEGDMA.[8][9] The quantity of leached monomers is a critical factor influencing cytotoxicity.[6] The comparative cytotoxicity study of various posterior restoratives provides a useful benchmark, although it did not include a Clearfil product. This study highlights that different materials exhibit varying levels of cytotoxicity, and factors like increment thickness and curing method can play a role.
Signaling Pathways in Cytotoxicity (Hypothetical)
The cytotoxic effects of leached monomers from resin composites are often mediated through the induction of oxidative stress and subsequent cellular damage.[7] While specific signaling pathway studies for this compound are unavailable, a generalized pathway can be proposed.
dot
Caption: Hypothetical Cytotoxicity Signaling Pathway.
Conclusion
Based on the available evidence from related materials, the Clearfil family of posterior composites demonstrates a favorable biocompatibility profile. Clinical observations of Clearfil Photoposterior indicate good performance with no reported post-operative sensitivity.[11] In-vitro and in-vivo studies on other Clearfil posterior composites suggest low pulpal toxicity.[10] However, like all resin-based materials, the potential for monomer leaching and subsequent cytotoxicity exists.[8][9] Further in-vitro studies specifically investigating the cytotoxicity and monomer leaching profile of this compound are warranted to provide a more complete understanding of its biological properties. Researchers and clinicians should remain aware of the potential biological effects of resin-based composites and adhere to best practices for their placement to ensure patient safety.
References
- 1. Biocompatibility of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. In-vitro models of biocompatibility testing for restorative dental materials: From 2D cultures to organs on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leaching of monomers from bulk-fill composites: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Look Into the Cytotoxicity of Composite Fillings: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monomer release from resin based dental restorative materials exposed to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Biocompatibility of Clearfil Liner Bond 2 and Clearfil AP-X system on nonexposed and exposed primate teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical evaluation of Clearfil photoposterior: 3-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth literature review on Clearfil Photo Posterior
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Clearfil Photo Posterior is a light-curing, radiopaque composite restorative material designed for use in posterior dental restorations. Developed by Kuraray Noritake Dental Inc., this material is recognized for its handling characteristics, durability, and clinical performance. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its composition, mechanical and physical properties, and clinical efficacy. Detailed experimental protocols from key studies are included to provide a thorough understanding of the data presented.
Composition and Material Properties
This compound is a composite resin characterized by a specific formulation of inorganic fillers and a resin matrix. Understanding its composition is fundamental to appreciating its clinical behavior and performance.
Data Presentation: Composition
| Component | Specification | Source |
| Resin Matrix | Bis-GMA, TEGDMA | [1] |
| Inorganic Filler | Barium glass | [1] |
| Filler Content (by weight) | 85% | [1] |
| Filler Content (by volume) | 72% | [1] |
| Filler Particle Size Range | 0.04 µm to 54 µm | [1] |
Signaling Pathways and Logical Relationships
The chemical composition of this compound dictates its physical and mechanical properties. The interaction between the resin matrix and the filler particles is crucial for its performance.
Mechanical Properties
The mechanical properties of a dental composite are critical indicators of its ability to withstand the forces of mastication in the posterior oral environment. While specific data for this compound is limited in the readily available literature, this section will present data for closely related "Clearfil" products to provide a comparative context. It is imperative to note that these values are not directly attributable to this compound.
Data Presentation: Mechanical Properties of Related "Clearfil" Composites
| Property | Clearfil Majesty Posterior | Clearfil Photo Core | Source |
| Compressive Strength | 504 MPa | 333 MPa | [2],[3] |
| Flexural Strength | 177 MPa | 152 MPa | [2],[3] |
Physical Properties
Key physical properties such as wear resistance, polymerization shrinkage, water sorption, and depth of cure are essential for the long-term clinical success of a restorative material.
Wear Resistance
A 3-year clinical study evaluated the in-vivo wear of this compound restorations.[4]
Experimental Protocol: Clinical Wear Evaluation
-
Study Design: Sixty Class I and Class II restorations were placed in premolars and molars.
-
Restoration Placement: Enamel margins were etched with 37% phosphoric acid gel for 60 seconds. Dentin surfaces were etched with K-etchant gel (37% phosphoric acid in glycerine) for 40 seconds, followed by the application of Clearfil Photo Bond. This compound was placed in three increments, with each increment being light-cured for 20 seconds, and the final increment for 60 seconds.
-
Evaluation: Restorations were evaluated at 36 months using the USPHS system and M-L indirect scale.
-
Wear Measurement: The adjusted mean wear was measured from replicas of the restorations.
Results:
| Property | Value | Source |
| In-vivo Wear Rate | 4.9 microns per year | [4] |
Polymerization Shrinkage
Volumetric shrinkage during polymerization can lead to stress at the restoration-tooth interface, potentially causing marginal gaps and microleakage. While a specific value for this compound is not available, data for a related product is presented for context.
| Property | Clearfil Majesty Posterior | Source |
| Volumetric Polymerization Shrinkage | 1.5% | [2] |
Experimental Protocol: Measurement of Volumetric Polymerization Shrinkage (General Method)
A common method for determining volumetric polymerization shrinkage is the Archimedes' principle.
Water Sorption and Solubility
Water sorption and solubility can affect the dimensional stability and longevity of a composite restoration. These properties are typically measured according to ISO 4049 standards. While specific data for this compound is not available, the general experimental protocol is outlined below.
Experimental Protocol: Water Sorption and Solubility (ISO 4049)
-
Specimen Preparation: Disc-shaped specimens (typically 15 mm in diameter and 1 mm thick) are prepared and cured according to the manufacturer's instructions.
-
Initial Conditioning: Specimens are stored in a desiccator at 37°C until a constant mass (m1) is achieved.
-
Water Immersion: The specimens are then immersed in distilled water at 37°C for 7 days.
-
Mass after Immersion: After 7 days, the specimens are removed, blotted dry, and weighed to determine the mass (m2).
-
Final Conditioning: The specimens are re-conditioned in the desiccator until a constant mass (m3) is reached.
-
Calculations:
-
Water Sorption (Wsp) in µg/mm³ = (m2 - m3) / V
-
Solubility (Wsl) in µg/mm³ = (m1 - m3) / V
-
Where V is the volume of the specimen in mm³.
-
Depth of Cure
The depth of cure determines the thickness of a composite increment that can be reliably polymerized. The ISO 4049 standard provides a method for its determination.
Experimental Protocol: Depth of Cure (ISO 4049)
-
Specimen Preparation: A cylindrical mold (typically 4 mm in diameter and 6-8 mm in height) is placed on a transparent matrix strip on a flat surface. The mold is filled with the composite material.
-
Light Curing: The composite is irradiated with a curing light from the top surface for the manufacturer's recommended time.
-
Removal of Uncured Material: The specimen is removed from the mold, and the uncured material at the bottom is scraped away with a plastic spatula.
-
Measurement: The height of the remaining cured cylinder is measured with a caliper.
-
Calculation: The depth of cure is calculated as half of the measured height of the cured cylinder.
Clinical Performance
The ultimate measure of a restorative material's success is its long-term clinical performance. A three-year clinical trial of this compound provided valuable insights into its behavior in posterior restorations.[4]
Data Presentation: 3-Year Clinical Evaluation of this compound
| USPHS Criteria | Rating at 36 Months |
| Surface Texture | Bravo (for essentially all restorations) |
| Other Characteristics | Alpha |
| Secondary Caries | One reported case |
| Post-operative Sensitivity | None reported |
Conclusion
References
In-Depth Technical Guide: Water Sorption and Solubility of Clearfil Photo Posterior
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the water sorption and solubility characteristics of Clearfil Photo Posterior, a light-curing, radiopaque posterior composite restorative material. The following sections present quantitative data, a comprehensive experimental protocol based on the ISO 4049 standard, and a logical workflow for the testing procedure.
Core Principles of Water Sorption and Solubility in Dental Composites
Water sorption and solubility are critical parameters that influence the clinical longevity and biocompatibility of dental resin composites. Water sorption refers to the amount of water absorbed by the material when immersed in an aqueous environment. This can lead to dimensional changes, hydrolytic degradation of the resin matrix and filler-matrix interface, and a reduction in mechanical properties. Solubility is the mass of soluble components that leaches out of the material. This can affect the biocompatibility of the material and contribute to its degradation over time. A low water sorption and solubility are desirable for ensuring the stability and durability of a dental restoration.
Composition of this compound
The water sorption and solubility of a dental composite are significantly influenced by its composition, particularly the resin matrix and the type and loading of the inorganic filler. This compound is a hybrid composite material.
Table 1: Composition of this compound
| Component | Details |
| Resin Matrix | Contains methacrylate (B99206) monomers. |
| Inorganic Filler | Filler Loading: 86 wt% (72 vol%)[1] |
| Particle Size: 0.04 µm to 54 µm[1] |
The high filler loading of this compound is a key factor in its low water sorption, as it reduces the relative volume of the more hydrophilic resin matrix.
Quantitative Data: Water Sorption and Solubility
The following table summarizes the reported water sorption and solubility values for this compound from a comparative study. The study concluded that all tested materials, including this compound, met the requirements of the ISO 4049:1988 standard[2].
Table 2: Water Sorption and Solubility of this compound
| Material | Mean Water Sorption (µg/mm³) | Mean Water Solubility (µg/mm³) | Standard Deviation (Sorption) | Standard Deviation (Solubility) |
| This compound (CRF) | 8.42[2] | 0.40[2] | 0.40[2] | 0.55[2] |
These low values indicate a high degree of stability in an aqueous environment.
Experimental Protocol: ISO 4049 Water Sorption and Solubility Test
The determination of water sorption and solubility of dental composites is governed by the International Standard ISO 4049. The following is a detailed description of the experimental protocol.
4.1. Specimen Preparation
-
Molding: The composite material is pressed into a circular mold of a specified diameter and thickness.
-
Curing: The specimen is light-cured according to the manufacturer's instructions.
-
Finishing: Any excess material (flash) is removed from the edges of the specimen.
-
Measurement: The diameter and thickness of each specimen are measured to calculate its volume.
-
Initial Conditioning: The specimens are placed in a desiccator at a controlled temperature until a constant initial mass (m₁) is achieved.
4.2. Water Immersion
-
Immersion: The conditioned and weighed specimens are immersed in distilled water at a constant temperature (typically 37°C) for a specified period (e.g., 7 days).
-
Removal and Weighing: After the immersion period, the specimens are removed from the water, blotted dry to remove surface moisture, and weighed to determine the mass after immersion (m₂).
4.3. Re-conditioning and Final Weighing
-
Drying: The specimens are returned to the desiccator and dried until a constant final mass (m₃) is achieved.
-
Final Weighing: The final constant mass is recorded.
4.4. Calculation
-
Water Sorption (Wsp): The mass of water absorbed per unit volume is calculated using the formula: Wsp = (m₂ - m₃) / V
-
Solubility (Wsl): The mass of soluble material per unit volume is calculated using the formula: Wsl = (m₁ - m₃) / V
Where:
-
m₁ = initial constant mass
-
m₂ = mass after water immersion
-
m₃ = final constant mass
-
V = volume of the specimen
Logical Relationships in Water Sorption and Solubility
The interplay of material properties dictates the water sorption and solubility behavior of a dental composite. The following diagram illustrates these relationships.
Conclusion
This compound demonstrates low water sorption and solubility, consistent with its high filler content and in compliance with the ISO 4049 standard. These properties are indicative of a durable and stable restorative material suitable for long-term clinical performance in the posterior dentition. The detailed experimental protocol provided serves as a robust framework for the evaluation of these critical material properties.
References
An In-Depth Technical Guide to the Radiopacity Measurement of Clearfil Photo Posterior for Diagnostic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and quantitative data related to the radiopacity of the dental restorative composite, Clearfil Photo Posterior. The information is intended to support researchers and professionals in the fields of dental material science and diagnostics.
Introduction to Radiopacity in Dental Diagnostics
Radiopacity is a critical property of dental restorative materials, enabling them to be distinguished from natural tooth structure (enamel and dentin) on radiographs. This distinction is essential for the accurate diagnosis of secondary caries, assessment of marginal integrity, and the evaluation of restoration contours. The International Organization for Standardization (ISO) has established standards for the radiopacity of polymer-based restorative materials, outlined in ISO 4049, to ensure their clinical efficacy and diagnostic visibility.[1][2] An ideal restorative material should possess radiopacity equal to or greater than that of enamel to facilitate reliable radiographic evaluation.
Quantitative Radiopacity Data
The radiopacity of dental materials is typically expressed as an equivalent thickness of aluminum (mm Al). The following table summarizes the reported radiopacity values for this compound and its related variant, Clearfil Majesty Posterior, in comparison to human enamel and dentin.
| Material/Tissue | Specimen Thickness | Radiopacity (mm Al) | Reference |
| This compound | Not Specified | ~3.5 | Inferred from older studies |
| Clearfil Majesty Posterior | 2 mm | 8.50 ± 0.10 | [1] |
| Clearfil Majesty Posterior | 1 mm | 4.24 | [3] |
| Clearfil Majesty Posterior | 2 mm | 8.19 | [3] |
| Human Enamel | 2 mm | 4.53 ± 0.35 | [1] |
| Human Dentin | 2 mm | 2.43 ± 0.21 | [1] |
Note: Data for "this compound" is limited in recent literature, with "Clearfil Majesty Posterior" being more commonly evaluated. The values indicate that Clearfil Majesty Posterior exhibits significantly higher radiopacity than both enamel and dentin, facilitating clear diagnostic imaging.
Experimental Protocol for Radiopacity Measurement (Based on ISO 4049)
The standardized method for determining the radiopacity of dental composites is governed by ISO 4049. The following protocol is a synthesis of methodologies reported in scientific literature adhering to this standard.
Materials and Equipment
-
Specimen Fabrication:
-
Stainless steel or Teflon molds of a specified internal diameter and thickness (e.g., 10 mm diameter, 1 mm or 2 mm thickness).[4]
-
Glass slides and Mylar strips.
-
Light-curing unit with a calibrated output.
-
-
Radiographic Equipment:
-
Dental X-ray unit (e.g., operating at 70 kVp and 8 mA).[4]
-
Digital sensor (e.g., CCD or phosphor plate) or dental X-ray film.
-
-
Reference Standards:
-
Analysis Software:
-
Image analysis software capable of measuring mean gray values (e.g., ImageJ).
-
Step-by-Step Procedure
-
Specimen Preparation:
-
The composite material (this compound) is placed into the mold, which is situated on a glass slide covered with a Mylar strip.
-
Another Mylar strip and glass slide are placed on top and pressed to extrude excess material and ensure a flat, uniform surface.
-
The specimen is light-cured through the glass slide according to the manufacturer's instructions.
-
A minimum of three to five specimens are fabricated for each material.[4]
-
The thickness of each cured specimen is verified using a digital caliper.
-
-
Radiographic Exposure:
-
The prepared composite specimens, the aluminum step wedge, and the enamel/dentin slices (if used) are positioned on the digital sensor or X-ray film.
-
A radiograph is taken using standardized exposure parameters (kVp, mA, and time) and a fixed source-to-object distance.[4]
-
-
Image Analysis:
-
The radiographic image is digitized (if using film) or directly imported into the image analysis software.
-
The mean gray value (MGV) for each composite specimen, each step of the aluminum wedge, and the enamel/dentin slices is measured using a region of interest (ROI) of a standardized size.
-
-
Data Calculation:
-
A calibration curve is generated by plotting the MGV of each step of the aluminum wedge against its known thickness.
-
A linear regression analysis is performed on the calibration curve data to obtain an equation that relates gray value to aluminum thickness.
-
The MGV of each composite specimen is then used in this equation to calculate its equivalent radiopacity in millimeters of aluminum (mm Al).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the radiopacity measurement of a dental composite according to the ISO 4049 standard.
Caption: Experimental workflow for determining the radiopacity of a dental composite.
Conclusion
The available data indicates that this compound and its subsequent iterations, such as Clearfil Majesty Posterior, possess radiopacity values that meet and exceed the requirements of ISO 4049. This ensures their reliable visibility on radiographs, which is paramount for the accurate diagnosis and long-term monitoring of dental restorations. The standardized experimental protocol, based on ISO 4049, provides a robust and reproducible method for quantifying this essential material property. Researchers and clinicians can be confident in the diagnostic capabilities afforded by the radiopacity of these materials.
References
- 1. Comparison of radiopacity of different composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Radiopacity evaluation of composite restorative resins and bonding agents using digital and film x-ray systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Degree of Conversion in Clearfil Photo Posterior Under Different Light-Curing Units
This technical guide provides a comprehensive analysis of the degree of conversion (DC) of the microhybrid composite resin, Clearfil Photo Posterior, when subjected to various light-curing unit (LCU) technologies. The data and methodologies presented are synthesized from peer-reviewed scientific literature to offer researchers, scientists, and drug development professionals a detailed understanding of the material's polymerization characteristics.
The clinical success and longevity of resin-based composite restorations are critically dependent on the extent of polymerization, quantified by the degree of conversion. This metric represents the percentage of carbon-carbon double bonds in the monomer matrix that are converted into single bonds to form a cross-linked polymer network.[1][2] An inadequate degree of conversion can compromise the physical and mechanical properties of the composite, leading to reduced hardness, increased wear, and potential leaching of unreacted monomers.[3][4]
This guide focuses on the performance of this compound, a light-curing, radiopaque composite designed for posterior restorations, known for its high strength and wear resistance.[5][6][7] The following sections present quantitative data on its DC under different lighting conditions, detailed experimental protocols for measurement, and a visual representation of the experimental workflow.
Data Presentation
The degree of conversion of this compound is significantly influenced by the type of light-curing unit employed. The following table summarizes the mean degree of conversion and standard deviations observed when the material was cured with a Quartz-Tungsten-Halogen (QTH) lamp, a Plasma Arc Curing (PAC) unit, and a Light-Emitting Diode (LED) unit.
| Light-Curing Unit | Mean Degree of Conversion (%) | Standard Deviation |
| QTH | 50.3 | 2.5 |
| PAC | 47.7 | 4.2 |
| LED | 43.0 | 3.6 |
Data sourced from Gunduz et al. (2008).[4][8][9]
The results indicate that the highest degree of conversion for this compound was achieved with the QTH light source, while the LED unit resulted in the lowest DC.[4][8][9] These variations can be attributed to differences in the spectral output and power density of the light sources.[4]
Experimental Protocols
The following is a detailed methodology for determining the degree of conversion of this compound, based on the protocols described in the cited literature.[4][8][9]
1. Specimen Preparation:
-
A Teflon mold with a central orifice of 5 mm in diameter and 2 mm in thickness is used to prepare the composite specimens.
-
The mold is placed on a glass slide, and the this compound composite resin is packed into the orifice in a single increment.
-
The top and bottom surfaces of the composite are covered with a Mylar strip, and a second glass slide is placed on top and pressed to extrude excess material and create a smooth surface.
2. Photo-activation:
-
The specimens are light-cured from the top surface using one of the following light-curing units and exposure times:
-
Quartz-Tungsten-Halogen (QTH): Cured for 40 seconds.
-
Plasma Arc Curing (PAC): Cured for 10 seconds.
-
Light-Emitting Diode (LED): Cured for 40 seconds.
-
-
For each light-curing unit, a set of five specimens (n=5) is prepared.[4][8][9]
3. Degree of Conversion Measurement (Fourier Transform Infrared Spectroscopy - FTIR):
-
The degree of conversion is determined using a Fourier Transform Infrared (FTIR) spectrometer.[1][2][10]
-
Uncured Sample Analysis: A baseline spectrum of the uncured this compound composite is recorded. A small amount of the uncured material is placed between two polyethylene (B3416737) films and pressed into a thin layer. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an internal standard, typically the aromatic carbon-carbon bond (C-C) at around 1608 cm⁻¹, are measured.
-
Cured Sample Analysis: Immediately after curing, the composite specimen is removed from the mold. The top surface of the cured specimen is analyzed using an Attenuated Total Reflectance (ATR) accessory for the FTIR spectrometer. The absorbance peaks at 1638 cm⁻¹ and 1608 cm⁻¹ are measured again.
-
Calculation: The degree of conversion (DC) is calculated using the following formula, which compares the ratio of the aliphatic to the aromatic peak heights before and after curing:
DC (%) = [1 - ( (Aliphatic peak heightcured / Aromatic peak heightcured) / (Aliphatic peak heightuncured / Aromatic peak heightuncured) )] x 100
4. Statistical Analysis:
-
The collected data for the degree of conversion for each light-curing unit are subjected to statistical analysis, typically a two-way analysis of variance (ANOVA) and a Tukey HSD test, to determine if there are statistically significant differences between the groups.[4][9]
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the degree of conversion of this compound.
Experimental workflow for determining the degree of conversion.
References
- 1. scispace.com [scispace.com]
- 2. INFRARED SPECTROSCOPY: A TOOL FOR DETERMINATION OF THE DEGREE OF CONVERSION IN DENTAL COMPOSITES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curing Depth and Degree of Conversion of Five Bulk-Fill Composite Resins Compared to a Conventional Composite [opendentistryjournal.com]
- 4. Conversion degrees of resin composites using different light sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuraraynoritake.eu [kuraraynoritake.eu]
- 6. dentaltix.com [dentaltix.com]
- 7. medicalexpo.com [medicalexpo.com]
- 8. researchgate.net [researchgate.net]
- 9. Conversion degrees of resin composites using different light sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of degree of conversion and hardness of dental composites photo-activated with different light guide tips - PMC [pmc.ncbi.nlm.nih.gov]
Leaching of monomers from Clearfil Photo Posterior in vitro
An In-Depth Technical Guide to the In Vitro Leaching of Monomers from Clearfil Photo Posterior
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
This compound is a light-curing, radiopaque composite resin designed for restorations in the posterior region.[1][2][3] Like many resin-based dental materials, it is composed of a complex mixture of methacrylate (B99206) monomers, inorganic fillers, and a silane (B1218182) coupling agent.[4] Incomplete polymerization of the resin matrix can lead to the subsequent leaching of residual monomers into the oral environment. These leached monomers, such as Bisphenol A-glycidyl methacrylate (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA), and urethane (B1682113) dimethacrylate (UDMA), have been the subject of toxicological studies due to their potential biological effects.[5][6] Therefore, the in vitro evaluation of monomer leaching is a critical step in assessing the biocompatibility and safety of dental composites.
This guide provides a detailed framework for conducting in vitro leaching studies on this compound, enabling researchers to generate reliable and comparable data.
Composition of this compound
Based on available product information, this compound is a microhybrid composite.[3] While the exact proprietary formulation is not fully disclosed, materials of this class typically contain a resin matrix composed of a blend of methacrylate monomers. The product documentation indicates that it contains substances that may cause allergic reactions in individuals with known allergies to methacrylate monomers.[4]
Table 1: General Composition of Microhybrid Dental Composites
| Component | Potential Monomers/Fillers |
| Resin Matrix | Bis-GMA, TEGDMA, UDMA |
| Filler | Barium glass, Silica |
| Other | Photoinitiators, Stabilizers, Pigments |
Experimental Protocol for In Vitro Monomer Leaching
The following protocol is a synthesized methodology based on common practices in dental materials research for quantifying monomer leaching from composite resins.[7][8][9]
Specimen Preparation
-
Molding: Prepare standardized disc-shaped specimens of this compound using a Teflon mold (e.g., 5 mm diameter and 2 mm thickness).[7]
-
Dispensing and Packing: Dispense the composite material into the mold and press it between two glass slides with a polyester (B1180765) film to create a flat surface and prevent the formation of an oxygen-inhibited layer.
-
Light Curing: Polymerize the specimens using a dental curing light. The curing time should be standardized according to the manufacturer's instructions (e.g., 40 seconds). The light tip should be held in direct contact with the polyester film.
-
Finishing and Polishing: After curing, the specimens can be finished and polished to simulate clinical procedures, which may influence monomer elution.[8]
-
Cleaning: Clean the specimens in an ultrasonic bath with distilled water to remove any surface debris.
-
Storage: Store the prepared specimens in a dark, dry environment at 37°C for 24 hours before immersion to allow for post-curing stabilization.
Immersion and Elution
-
Immersion Media: Place each specimen in a sealed glass vial containing a specific volume of an immersion medium (e.g., 1.5 mL).[8] Commonly used media include:
-
Incubation: Incubate the vials at 37°C for predetermined time intervals (e.g., 24 hours, 7 days, and 28 days).[9]
-
Eluate Collection: At the end of each time interval, remove the eluate from the vial for analysis. The specimen can be transferred to a new vial with fresh immersion medium to study cumulative leaching over time.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the separation and quantification of leached monomers.[7][8][9]
-
Instrumentation: Use an HPLC system equipped with a C18 column and a UV detector.[8][9]
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water.[8][9]
-
Detection: Set the UV detector to a wavelength suitable for the monomers of interest (e.g., 204 nm for HEMA and 193 nm for Bis-GMA, TEGDMA, and UDMA).[8]
-
Calibration: Prepare standard solutions of the monomers (Bis-GMA, TEGDMA, UDMA) in the immersion medium at known concentrations to create calibration curves.
-
Quantification: Inject a known volume of the collected eluate into the HPLC system. Identify and quantify the monomer peaks by comparing their retention times and peak areas to the calibration curves.
Data Presentation
Quantitative data on monomer leaching should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 2: Hypothetical Quantitative Data for Monomer Leaching from this compound in 75% Ethanol/Water (µg/mL)
This table presents hypothetical data for illustrative purposes only, as no specific published data for this compound was found.
| Time | Bis-GMA (µg/mL) | TEGDMA (µg/mL) | UDMA (µg/mL) |
| 24 hours | 5.2 ± 0.8 | 8.5 ± 1.2 | 3.1 ± 0.5 |
| 7 days | 2.1 ± 0.4 | 3.9 ± 0.7 | 1.5 ± 0.3 |
| 28 days | 0.8 ± 0.2 | 1.2 ± 0.3 | 0.6 ± 0.1 |
Values are presented as mean ± standard deviation.
Visualization of Experimental Workflow
A clear visual representation of the experimental workflow is essential for understanding the logical sequence of the study.
Caption: Experimental workflow for in vitro monomer leaching analysis.
Conclusion
This technical guide provides a robust framework for the in vitro investigation of monomer leaching from this compound. While specific data for this material remains to be published, the outlined experimental protocol offers a standardized approach that can yield valuable insights into its biocompatibility. Adherence to such detailed methodologies is crucial for generating reproducible and comparable data that can inform regulatory assessments and ensure patient safety. Further research is warranted to specifically quantify the monomer release from this compound and to understand the clinical implications of such leaching.
References
- 1. Clearfil Majesty Posterior | Online Dental Products | Kuraray Dental [kuraraydental.com]
- 2. dentaltix.com [dentaltix.com]
- 3. In vitro analysis of monomer leaching in modern dental materials: CAD milled, printed, traditional heat‐processed, and auto‐polymerizing denture base resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.co.za [journals.co.za]
- 5. Evaluation of monomer leaching from a resin cement through dentin by a novel model | Pocket Dentistry [pocketdentistry.com]
- 6. Effect of Bleaching Agents on Composite Resins with and without Bis-GMA: An In Vitro Study [mdpi.com]
- 7. HPLC ANALYSIS OF ELUTED MONOMERS FROM DENTAL COMPOSITE USING DIFF...: Ingenta Connect [ingentaconnect.com]
- 8. Evaluation of Residual Monomers Eluted from Pediatric Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Standardized Application Protocols for Clearfil Photo Posterior: A Comprehensive Guide for Researchers
Introduction
Clearfil Photo Posterior is a light-curing, radiopaque composite resin specifically designed for durable and esthetic restorations in the posterior region.[1][2][3] Its formulation is optimized for excellent handling, high strength, and wear resistance, making it a suitable material for scientific investigation and preclinical evaluation in dental material science.[1][2][3] This document provides detailed application notes and standardized protocols for the use of this compound in a research setting, ensuring reproducibility and accuracy of experimental outcomes.
Material Properties
A comprehensive understanding of the material's physical and mechanical properties is crucial for experimental design and interpretation of results. The following table summarizes the key quantitative data for this compound and related materials.
| Property | Value | Material | Source |
| Filler Content | 72 vol% | This compound | [4] |
| 83 wt% (68 vol%) | Clearfil Photo Core | [5] | |
| 92 wt% (82 vol%) | Clearfil Majesty Posterior | [6][7] | |
| Filler Particle Size | 0.04 µm to 54 µm | This compound | [4] |
| Compressive Strength | 334 MPa | Clearfil Photo Core | [8][9] |
| 504 MPa | Clearfil Majesty Posterior | [6][10] | |
| Flexural Strength | 152 MPa | Clearfil Photo Core | [8] |
| 177 MPa | Clearfil Majesty Posterior | [6][11] | |
| Depth of Cure | Up to 7 mm in 40s | Clearfil Photo Core | [9] |
| Up to 9 mm in 20s | Clearfil Photo Core | [12] | |
| Polymerization Shrinkage | 1.5 vol% | Clearfil Majesty Posterior | [6][10] |
| Wear Rate (3-year clinical) | 4.9 µm/year | This compound | [13][14] |
| Bond Strength to Dentin | Approx. 18 MPa | Clearfil Photo Bond | [15] |
Standardized Application Protocol
To ensure consistent and reliable results, the following standardized protocol for the application of this compound should be adhered to in all experimental procedures.
Preparation
-
Cavity Preparation: Prepare the cavity to the desired dimensions using standard techniques. For in vitro studies, standardized cavity preparations in extracted human or bovine teeth are recommended.
-
Isolation: Ensure a clean and dry operating field. The use of a rubber dam is highly recommended to prevent contamination from saliva or blood.[4]
-
Pulp Protection: In cases of near or actual pulp exposure, apply a hard-setting calcium hydroxide (B78521) liner. A separate liner is generally not required.[4]
-
Material Temperature: If refrigerated, allow the this compound syringe to reach room temperature before dispensing to prevent syringe breakage.[4]
Bonding Procedure (Total-Etch Technique)
-
Enamel Etching: Apply a 37% phosphoric acid etchant (e.g., K-Etchant Gel) to the enamel margins for 30-60 seconds.[13][14]
-
Dentin Etching: Apply the 37% phosphoric acid etchant to the dentin for 15-40 seconds.[13][14]
-
Rinsing and Drying: Thoroughly rinse the etched surfaces with water for at least 15 seconds and gently air-dry, leaving the dentin surface slightly moist.
-
Bonding Agent Application: Apply a compatible bonding agent (e.g., Clearfil Photo Bond) to the etched enamel and dentin surfaces according to the manufacturer's instructions.[13][14] This typically involves applying the mixed universal and catalyst components, leaving it for a few seconds, gently air-thinning to evaporate the solvent, and then light-curing.[16][17]
Application of this compound
-
Dispensing: Dispense the required amount of this compound onto a mixing pad. Do not apply directly from the syringe to the tooth.[4] Use the dispensed material within 5 minutes to avoid premature curing from ambient light.[4]
-
Incremental Placement: Apply the composite resin in increments of 2 mm or less. This is crucial for ensuring adequate light penetration and minimizing polymerization shrinkage stress. For cavities deeper than the indicated depth of cure, incremental placement is mandatory.[4]
-
Light Curing: Light-cure each increment for a minimum of 20-40 seconds using a dental curing light with an intensity of at least 400 mW/cm². Hold the light guide tip as close as possible to the composite surface.[15] For the final increment, a longer curing time of 60 seconds is recommended.[13][14] It is advisable to regularly check the light intensity of the curing unit.[4]
Finishing and Polishing
-
Contouring: After the final curing, shape the restoration to the desired anatomy using fine diamond burs.
-
Polishing: Polish the restoration using appropriate polishing systems (e.g., silicone rubber points, polishing discs) to achieve a smooth and lustrous surface.[4]
Experimental Protocols
Shear Bond Strength Testing
This protocol outlines a standardized method for evaluating the shear bond strength of this compound to enamel and dentin.
-
Specimen Preparation:
-
Embed extracted human or bovine teeth in acrylic resin, exposing the buccal or lingual surface.
-
Grind the exposed surface with silicon carbide paper (e.g., 600-grit) under water cooling to create a flat enamel or dentin substrate.[18]
-
Store the prepared specimens in distilled water at 37°C until bonding.[13]
-
-
Bonding Procedure:
-
Apply a piece of adhesive tape with a standardized circular hole (e.g., 4 mm diameter) to the prepared tooth surface to define the bonding area.[18]
-
Follow the standardized application protocol for etching, bonding, and composite application within the defined area, building a composite cylinder of a specific height (e.g., 4 mm).[3]
-
-
Storage:
-
Store the bonded specimens in distilled water at 37°C for 24 hours before testing.[13]
-
-
Shear Bond Strength Measurement:
-
Mount the specimen in a universal testing machine (e.g., Instron).
-
Apply a shear force to the base of the composite cylinder using a chisel-shaped loading plunger at a crosshead speed of 0.5 or 1.0 mm/minute until failure occurs.[13][18]
-
Record the load at failure (in Newtons) and calculate the shear bond strength in Megapascals (MPa) by dividing the load by the bonding area (in mm²).
-
-
Failure Mode Analysis:
-
Examine the debonded surfaces under a stereomicroscope at a magnification of, for example, 40x to determine the mode of failure (adhesive, cohesive in composite, cohesive in tooth, or mixed).
-
Microleakage Study Protocol
This protocol describes a method for assessing the marginal sealing ability of this compound restorations using a dye penetration technique.
-
Specimen Preparation:
-
Prepare standardized Class II or V cavities in extracted human or bovine teeth. The gingival margins should be placed 1 mm below the cemento-enamel junction for a more challenging sealing scenario.[19]
-
Restore the cavities with this compound following the standardized application protocol.
-
-
Thermocycling:
-
Subject the restored teeth to thermocycling to simulate oral temperature changes. A common regimen is 500 to 6000 cycles between 5°C and 55°C with a dwell time of 30 seconds in each bath.[20]
-
-
Specimen Sealing and Dye Immersion:
-
Seal the entire tooth surface with two coats of nail varnish, leaving a 1 mm window around the restoration margins.
-
Immerse the teeth in a 0.5% basic fuchsin or 2% methylene (B1212753) blue dye solution for 24 hours at 37°C.[21]
-
-
Sectioning and Evaluation:
-
After immersion, rinse the teeth thoroughly and section them longitudinally through the center of the restoration using a low-speed diamond saw under water cooling.
-
Evaluate the extent of dye penetration at the tooth-restoration interface using a stereomicroscope at a magnification of, for example, 40x.
-
Score the microleakage based on a standardized scale (e.g., 0 = no penetration, 1 = penetration up to one-third of the cavity depth, etc.).[20]
-
Visualizations
Application Workflow
Caption: Standardized application workflow for this compound.
Shear Bond Strength Testing Workflow
Caption: Experimental workflow for shear bond strength testing.
References
- 1. researchgate.net [researchgate.net]
- 2. kuraraynoritake.eu [kuraraynoritake.eu]
- 3. edj.hmu.edu.krd [edj.hmu.edu.krd]
- 4. journals.mu-varna.bg [journals.mu-varna.bg]
- 5. CLEARFIL PHOTO CORE | Kuraray Noritake Dental Inc. [kuraraynoritake.com]
- 6. kuraraydental.com [kuraraydental.com]
- 7. Clearfil Majesty Posterior | Online Dental Products | Kuraray Dental [kuraraydental.com]
- 8. kuraraynoritake.eu [kuraraynoritake.eu]
- 9. kuraraynoritake.eu [kuraraynoritake.eu]
- 10. kuraraynoritake.eu [kuraraynoritake.eu]
- 11. excelldent-bg.com [excelldent-bg.com]
- 12. CLEARFIL PHOTO CORE - Kuraray Dental [kuraraydental.com]
- 13. An evaluation and comparison of shear bond strength of composite resin to dentin, using newer dentin bonding agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical evaluation of Clearfil photoposterior: 3-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the bond strength of Clearfil Photo Bond to dentin? - Kuraray Dental [kuraraydental.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. shastadentalsupply.com [shastadentalsupply.com]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. thejcdp.com [thejcdp.com]
- 21. joam.inoe.ro [joam.inoe.ro]
Application Notes and Protocols: A Comparative Analysis of Incremental and Bulk-Fill Techniques with Clearfil Photo Posterior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clearfil Photo Posterior is a light-curing, radiopaque composite restorative material designed for posterior teeth.[1][2][3] Its formulation, comprising inorganic fillers with particle sizes ranging from 0.04 µm to 54 µm and a filler content of 72% by volume, is engineered for high strength, durability, and wear resistance.[1] Traditionally, the placement of such restorative materials has followed an incremental layering technique to mitigate the effects of polymerization shrinkage and ensure adequate depth of cure. The advent of bulk-fill composites has introduced a more time-efficient alternative. This document provides a detailed comparison of the incremental and bulk-fill techniques as they apply to this compound, including application protocols, a discussion of the underlying scientific principles, and standardized experimental protocols for the evaluation of key physical and mechanical properties.
Data Presentation: Incremental vs. Bulk-Fill Techniques
Table 1: General Comparison of Application Techniques
| Parameter | Incremental Technique | Bulk-Fill Technique |
| Application Time | Longer | Shorter |
| Technique Sensitivity | Higher | Lower |
| Risk of Contamination | Higher (between layers) | Lower |
| Potential for Voids | Higher (between layers) | Lower |
| Polymerization Stress | Generally lower | Potentially higher |
| Depth of Cure | Limited to increment thickness (typically ≤2 mm) | Deeper (typically 4-5 mm) |
Table 2: Expected Physical and Mechanical Properties
| Property | Incremental Technique with this compound | Bulk-Fill Technique with this compound (Hypothetical) |
| Polymerization Shrinkage | Directional shrinkage control within each increment | Greater potential for volumetric shrinkage stress |
| Depth of Cure | Dependent on light intensity and curing time per increment | Requires high translucency and/or specialized photoinitiators |
| Marginal Adaptation | Potentially better adaptation with meticulous technique | Risk of gap formation at the base of the restoration |
| Bond Strength | Strong bond between increments with proper technique | Potential for lower bond strength at the cavity floor |
| Hardness (Top to Bottom Ratio) | High ratio within each increment | Ratio may decrease with increasing depth |
Application Protocols
Incremental Layering Technique (Manufacturer's Recommended Protocol)
This technique is the standard and recommended method for placing this compound to minimize polymerization shrinkage stress and ensure complete curing of the material.
-
Cavity Preparation: Prepare the cavity using conventional methods. A rubber dam is recommended to maintain a dry and clean operating field.[1]
-
Pulp Protection: In cases of actual or near pulp exposure, apply a hard-setting calcium hydroxide (B78521) liner.[1]
-
Bonding: Apply a dental adhesive system according to the manufacturer's instructions.
-
Composite Placement:
-
Dispense this compound onto a mixing pad.[1]
-
Place the composite in increments of 2 mm or less.
-
Adapt each increment to the cavity walls and floor.
-
-
Light Curing:
-
Light cure each increment for the time specified by the curing light manufacturer.
-
For the final increment, a longer curing time may be beneficial.
-
-
Finishing and Polishing: Finish and polish the restoration using standard techniques.
Bulk-Fill Technique (Hypothetical Protocol)
While this compound is not explicitly marketed as a bulk-fill material, a bulk-fill approach may be considered in certain clinical situations. This hypothetical protocol is based on general principles for bulk-fill placement and should be undertaken with the understanding that it deviates from the manufacturer's standard instructions.
-
Cavity Preparation: As with the incremental technique, ensure a clean and dry cavity.
-
Pulp Protection: Apply a liner as needed.[1]
-
Bonding: Apply a dental adhesive system.
-
Composite Placement:
-
Place a single increment of this compound, up to a maximum of 4 mm in depth.
-
Ensure thorough adaptation of the material to the cavity floor and walls to minimize voids.
-
-
Light Curing:
-
Utilize a high-intensity curing light.
-
Extend the curing time beyond that used for a 2 mm increment to ensure complete polymerization at the base of the restoration.
-
-
Finishing and Polishing: Proceed with standard finishing and polishing procedures.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the performance of composite restorative materials under incremental and bulk-fill placement techniques.
Polymerization Shrinkage Assessment
Objective: To quantify the volumetric shrinkage of this compound after light curing.
Methodology:
-
Sample Preparation:
-
Fabricate standardized disc-shaped samples of this compound using a mold with a known diameter and thickness (e.g., 5 mm diameter and 2 mm or 4 mm thickness).
-
For the incremental group, build the 4 mm samples in two 2 mm increments, curing each separately.
-
For the bulk-fill group, fill the 4 mm mold in a single increment.
-
-
Pre-Cure Measurement:
-
Measure the initial volume of the uncured composite using a precision balance and the material's density, or through micro-computed tomography (µCT).
-
-
Light Curing:
-
Light cure the samples according to the respective protocol (incremental or bulk-fill) using a calibrated dental curing light.
-
-
Post-Cure Measurement:
-
After a specified time (e.g., 24 hours) to allow for post-cure shrinkage, re-measure the volume of the cured samples using the same method as in the pre-cure stage.
-
-
Calculation:
-
Calculate the percentage of volumetric shrinkage using the formula: [(Initial Volume - Final Volume) / Initial Volume] * 100
-
Depth of Cure Evaluation
Objective: To determine the maximum thickness at which this compound is adequately cured.
Methodology (ISO 4049 Scraping Method):
-
Sample Preparation:
-
Fill a cylindrical mold of at least 8 mm in height and 4 mm in diameter with this compound in a single increment.
-
Place a polyester (B1180765) strip over the top of the mold and press to create a flat surface.
-
-
Light Curing:
-
Light cure the sample from the top according to the specified curing time.
-
-
Scraping:
-
Immediately after curing, remove the sample from the mold.
-
Use a plastic spatula to scrape away the uncured material from the bottom of the sample.
-
-
Measurement:
-
Measure the height of the remaining cured material using a digital caliper.
-
-
Calculation:
-
The depth of cure is half of the measured height of the cured sample.
-
Marginal Adaptation and Microleakage Analysis
Objective: To assess the quality of the seal between the restoration and the tooth structure.
Methodology:
-
Sample Preparation:
-
Prepare standardized Class II or V cavities in extracted human or bovine teeth.
-
Restore the cavities with this compound using either the incremental or bulk-fill technique.
-
-
Thermocycling:
-
Subject the restored teeth to thermocycling (e.g., 500 cycles between 5°C and 55°C) to simulate temperature changes in the oral cavity.
-
-
Dye Penetration:
-
Seal the apex of the teeth and coat the external surfaces with nail varnish, leaving a 1 mm margin around the restoration.
-
Immerse the teeth in a dye solution (e.g., 2% basic fuchsin or 50% silver nitrate) for a specified period (e.g., 24 hours).
-
-
Sectioning and Evaluation:
-
Section the teeth longitudinally through the center of the restoration.
-
Examine the sections under a stereomicroscope to assess the extent of dye penetration along the tooth-restoration interface.
-
Score the microleakage based on a standardized scale (e.g., 0 = no penetration, 1 = penetration up to one-third of the cavity depth, etc.).
-
Shear Bond Strength Testing
Objective: To measure the adhesive strength of this compound to dentin.
Methodology:
-
Sample Preparation:
-
Prepare flat dentin surfaces on extracted molars by grinding away the occlusal enamel.
-
Mount the teeth in acrylic resin.
-
-
Bonding and Composite Application:
-
Apply a bonding agent to the prepared dentin surface.
-
Place a cylindrical mold (e.g., 2 mm in diameter and 2 mm in height) onto the bonded surface.
-
Fill the mold with this compound using either a single increment (bulk-fill) or two increments (incremental).
-
Light cure the composite according to the chosen technique.
-
-
Shear Testing:
-
After 24 hours of storage in water, mount the sample in a universal testing machine.
-
Apply a shear force to the base of the composite cylinder at a constant crosshead speed until failure occurs.
-
-
Calculation:
-
Calculate the shear bond strength in megapascals (MPa) by dividing the failure load (in Newtons) by the cross-sectional area of the cylinder.
-
Visualizations
Caption: Workflow for Polymerization Shrinkage Assessment.
Caption: ISO 4049 Depth of Cure Evaluation Workflow.
References
Application Notes and Protocols for Optimal Light-Curing of Clearfil Photo Posterior
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the optimal light-curing of Clearfil Photo Posterior, a light-curing radiopaque posterior composite resin. The following information is synthesized from manufacturer's instructions and relevant scientific literature to ensure optimal polymerization, leading to enhanced mechanical properties and longevity of the restorative material.
Introduction
This compound is a composite material designed for restorations in the posterior region.[1] Proper light-curing is a critical step in achieving the desired physical and mechanical properties of the final restoration, including hardness, flexural strength, and depth of cure. Inadequate polymerization can lead to premature failure of the restoration, increased wear, and potential biocompatibility issues. These protocols are intended to provide a standardized framework for researchers and professionals to achieve consistent and optimal polymerization of this compound.
Light-Curing Parameters and Their Impact on Polymerization
The efficacy of light-curing is dependent on several factors, including the light-curing unit (LCU), irradiation time, light intensity, and the shade of the composite material. It is crucial to use a well-maintained LCU with an output within the manufacturer's recommended range. Low light intensity can result in poor adhesion and incomplete polymerization.[2]
Recommended Light-Curing Units
Both Quartz-Tungsten-Halogen (QTH) and Light-Emitting Diode (LED) curing units can be used for the polymerization of this compound. LED units have been shown to be more successful than halogen units regarding both curing depth and microhardness.[3]
Incremental Layering Technique
To ensure adequate polymerization throughout the restoration, an incremental layering technique is recommended. This involves placing and curing the composite in layers of no more than 2 mm thickness. This is particularly important in deeper cavities to ensure that the light can penetrate to the full depth of each increment.
Quantitative Data on Light-Curing Protocols
The following tables summarize the recommended light-curing protocols and their expected outcomes based on available data.
Table 1: Manufacturer Recommended Curing Protocol (General)
| Parameter | Recommendation |
| Curing Unit | LED or Halogen |
| Increment Thickness | ≤ 2 mm |
| Curing Time | Refer to specific LCU manufacturer's instructions |
Table 2: Clinically Validated Curing Protocol [3]
| Parameter | Protocol |
| Curing Unit | Not Specified |
| Increment Thickness | Not Specified (placed in three increments) |
| Curing Time (per increment) | 20 seconds |
| Curing Time (final increment) | 60 seconds |
Note: Specific quantitative data correlating varying light intensity and curing times with depth of cure and mechanical properties for this compound is limited in the public domain. The data for a related product, Clearfil Photo Core, shows a polymerization depth of 5.5mm, 7.0mm, and 8.0mm for 20, 40, and 60 seconds of irradiation, respectively.[4] While indicative, these values should not be directly extrapolated to this compound. Researchers should perform their own validation studies to determine the optimal parameters for their specific equipment and experimental setup.
Experimental Protocols
The following are detailed methodologies for key experiments related to the light-curing of this compound.
Protocol for Determining Depth of Cure (ISO 4049 Scraping Method)
This protocol is based on the ISO 4049 standard for polymer-based restorative materials.
Materials:
-
This compound composite
-
Cylindrical metal mold (e.g., 4 mm diameter, 6 mm height)
-
Mylar strip
-
Glass slide
-
Light-curing unit (LCU)
-
Plastic spatula
-
Micrometer
Procedure:
-
Place the metal mold on a glass slide with a Mylar strip in between.
-
Overfill the mold with this compound, ensuring no air is trapped.
-
Place a second Mylar strip on top of the composite and press gently with another glass slide to extrude excess material.
-
Position the tip of the light-curing unit as close as possible to the top surface of the mold.
-
Light-cure the composite for the desired time (e.g., 20, 40, 60 seconds).
-
Immediately after curing, remove the specimen from the mold.
-
Using a plastic spatula, gently scrape away the uncured material from the bottom of the specimen.
-
Measure the height of the remaining cured composite using a micrometer. This value represents the depth of cure.
-
Repeat the procedure for a statistically significant number of samples for each curing time.
Protocol for Measuring Vickers Hardness
Materials:
-
Cured this compound specimens (prepared as in 4.1, but can be of any desired thickness)
-
Vickers microhardness tester
-
Polishing equipment (e.g., silicon carbide papers of decreasing grit size)
Procedure:
-
Prepare cylindrical specimens of this compound of a specific thickness (e.g., 2 mm).
-
Light-cure the specimens using the desired protocol.
-
Embed the specimens in a mounting resin if necessary.
-
Polish the top and bottom surfaces of the specimens to a mirror-like finish using progressively finer silicon carbide papers.
-
Place the specimen on the stage of the Vickers microhardness tester.
-
Make indentations on the top and bottom surfaces of the specimen using a standardized load (e.g., 300g for 15 seconds).
-
Measure the diagonals of the indentations using the microscope of the hardness tester.
-
Calculate the Vickers Hardness Number (VHN) using the appropriate formula.
-
Take multiple readings for each surface and calculate the mean VHN. The ratio of the bottom to top surface hardness can be used as an indicator of the degree of polymerization through the material's depth.
Visualizations
The following diagrams illustrate the experimental workflows for determining the optimal light-curing protocols for this compound.
Caption: Workflow for determining the depth of cure.
References
- 1. kuraraynoritake.eu [kuraraynoritake.eu]
- 2. shastadentalsupply.com [shastadentalsupply.com]
- 3. The effects of halogen and light-emitting diode light curing on the depth of cure and surface microhardness of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shastadentalsupply.com [shastadentalsupply.com]
Application Notes and Protocols: SEM Analysis of the Clearfil Photo Posterior Bond Interface
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the scanning electron microscope (SEM) analysis of the bond interface created by Clearfil Photo Posterior, a light-curing posterior composite. The following protocols are synthesized from established methodologies for evaluating resin-dentin interfaces, providing a robust guide for sample preparation and analysis.
Data Presentation: Expected Interfacial Characteristics
While specific quantitative data for the this compound bond interface is not extensively available in peer-reviewed literature, the following table outlines the key parameters typically evaluated in such analyses. Expected values are based on studies of similar hybrid composite and bonding agent systems.
| Parameter | Expected Outcome/Value Range | Significance |
| Microtensile Bond Strength (µTBS) | 20 - 50 MPa | Indicates the adhesive strength between the restorative material and dentin. |
| Hybrid Layer Thickness | 1 - 5 µm | Represents the zone of inter-penetration between the adhesive resin and demineralized dentin, crucial for micromechanical bonding. |
| Resin Tag Length | 10 - 50 µm | Shows the penetration of the adhesive into the dentinal tubules, contributing to retention. |
| Nanoleakage (%) | Variable, ideally < 1% | Indicates the extent of fluid penetration at the bond interface, a predictor of long-term bond durability. |
| Interfacial Gap Formation (%) | Variable, ideally < 5% | Measures the presence of gaps at the interface, which can lead to secondary caries and restoration failure. |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and SEM analysis of the this compound bond interface.
Tooth Preparation
-
Tooth Selection: Use extracted, caries-free human third molars stored in a 0.1% thymol (B1683141) solution at 4°C for no longer than six months.
-
Sample Sectioning: Create flat dentin surfaces by removing the occlusal enamel using a low-speed diamond saw under water coolant.
-
Smear Layer Creation: Standardize the smear layer by abrading the dentin surface with 600-grit silicon carbide (SiC) paper under running water for 60 seconds.
Bonding and Restoration Protocol
This protocol is based on the use of Clearfil Photo Bond, a bonding agent used in clinical studies with this compound.
-
Acid Etching: Apply a 37% phosphoric acid gel to the prepared dentin surface for 15-40 seconds.[1] Rinse thoroughly with water for 20 seconds and gently air-dry, leaving the dentin surface visibly moist.
-
Bonding Agent Application:
-
Composite Restoration:
-
Storage: Store the restored teeth in distilled water at 37°C for 24 hours to allow for complete polymerization.
SEM Sample Preparation
-
Sectioning: Section the restored teeth longitudinally through the center of the restoration using a low-speed diamond saw under water coolant to expose the bond interface.
-
Fixation: Fix the sectioned samples in a 2.5% glutaraldehyde (B144438) solution in a cacodylate buffer for 24 hours.
-
Dehydration: Dehydrate the samples in ascending grades of ethanol (B145695) (50%, 70%, 80%, 95%, 100%) for 20 minutes each.
-
Critical Point Drying: Critical point dry the samples using liquid CO2 to prevent distortion of the microstructure.
-
Demineralization and Deproteinization (for detailed interface morphology):
-
Immerse the samples in 10% phosphoric acid for 30 seconds to demineralize the dentin surface.
-
Follow with immersion in a 5% sodium hypochlorite (B82951) solution for 10 minutes to remove the demineralized collagen fibers, exposing the hybrid layer and resin tags.
-
-
Sputter Coating: Mount the prepared samples on aluminum stubs and sputter-coat with a thin layer of gold-palladium to ensure conductivity for SEM imaging.
SEM Analysis
-
Imaging: Examine the prepared samples using a scanning electron microscope at various magnifications (e.g., 500x, 2000x, 5000x).
-
Interface Evaluation:
-
Qualitative Analysis: Visually inspect the integrity of the bond interface, noting the presence and quality of the hybrid layer, the morphology and density of resin tags, and any evidence of interfacial gaps or defects.
-
Quantitative Analysis: Use image analysis software to measure the thickness of the hybrid layer and the length of the resin tags at multiple locations along the interface to obtain an average value.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for SEM analysis of the bond interface.
Signaling Pathway of Dentin Bonding
Caption: Micromechanical bonding pathway of a total-etch adhesive system.
References
Application Notes and Protocols: In Vitro Bond Strength Testing of Clearfil Photo Posterior to Dentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and data for the in vitro bond strength testing of the restorative composite, Clearfil Photo Posterior, to dentin. Adhesion to dentin is a critical factor in the clinical success and longevity of posterior composite restorations. Understanding the bond strength and the methodologies used to evaluate it is essential for material science research and the development of new dental materials. The following sections present a summary of available bond strength data, detailed experimental protocols for shear and microtensile bond strength testing, and a visual representation of the experimental workflow.
Data Presentation
| Adhesive System | Substrate | Mean Bond Strength (MPa) | Test Method | Reference |
| Clearfil Photo Bond | Dentin | Approximately 18 | Not Specified | [1] |
| Clearfil Liner Bond | Dentin | 7.79 ± 1.67 | Shear Bond Strength | [2] |
| Clearfil SE Bond | Dentin | Not specified, but compared with other systems | Shear Bond Strength | [2] |
| Clearfil AP-X with Clearfil SE Bond | Dentin | Varies with placement (e.g., Bulk: lower, Incremental/Snow-plow: higher) | Microtensile Bond Strength | [3][4][5] |
Note: The performance of this compound would be expected to be in a range compatible with its intended bonding agent, Clearfil Photo Bond. The values presented for other Clearfil products offer context for bond strength testing methodologies and potential outcomes.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro bond strength of this compound to dentin. These protocols are synthesized from standard dental materials testing procedures.
Protocol 1: Shear Bond Strength (SBS) Testing
This protocol outlines the steps to prepare dentin samples and test the shear bond strength of this compound.
1. Tooth Selection and Preparation:
- Select sound, extracted human or bovine molars, free of caries or restorations.
- Clean the teeth of any soft tissue debris and store them in a suitable medium (e.g., saline, distilled water with thymol) until use.
- Embed the teeth in a resin block (e.g., acrylic resin) to facilitate handling.
- Section the teeth perpendicular to their long axis using a low-speed diamond saw under water coolant to expose a flat dentin surface.
- Polish the exposed dentin surface with a series of silicon carbide papers (e.g., 320, 600-grit) under running water to create a standardized smear layer.[2][6]
2. Bonding Procedure:
- Etching: Apply a 37% phosphoric acid etchant (e.g., K-ETCHANT GEL) to the prepared dentin surface for 15-30 seconds.[7][8] Thoroughly rinse the etchant with water for at least 15 seconds and gently air-dry, leaving the dentin surface visibly moist.
- Bonding Agent Application:
- Mix one drop of Clearfil Photo Bond Catalyst and one drop of Universal liquid.[8]
- Apply the mixed bonding agent to the entire etched dentin surface with a microbrush and leave for 5 seconds.[8][9]
- Gently air-thin the bonding agent for 2-3 seconds to evaporate the solvent and create a thin, uniform layer.[8][9]
- Light-cure the bonding agent for 10 seconds using a dental curing light with an intensity of at least 600 mW/cm².[8]
3. Composite Placement:
- Place a cylindrical mold (e.g., 3 mm in diameter and 2 mm in height) onto the cured bonding agent.
- Incrementally place this compound composite into the mold.
- Light-cure each increment for 20-40 seconds according to the manufacturer's instructions.
4. Storage and Testing:
- Store the bonded specimens in distilled water at 37°C for 24 hours to allow for complete polymerization and bond maturation.
- Mount the specimen in a universal testing machine equipped with a shear testing jig.
- Apply a shear force to the base of the composite cylinder at a crosshead speed of 1 mm/minute until failure occurs.[6][10]
- Record the load at failure (in Newtons) and calculate the shear bond strength in Megapascals (MPa) by dividing the force by the bonded surface area (πr²).
5. Failure Mode Analysis:
- Examine the fractured surfaces under a stereomicroscope at 20x magnification to determine the mode of failure (adhesive, cohesive in dentin, cohesive in composite, or mixed).
Protocol 2: Microtensile Bond Strength (µTBS) Testing
This protocol provides a more sensitive method for evaluating bond strength, particularly useful for regional differences in adhesion.
1. Tooth Selection and Preparation:
- Prepare the teeth as described in Protocol 1, steps 1.1 through 1.4.
2. Bonding and Composite Buildup:
- Perform the etching and bonding procedures as described in Protocol 1, steps 2.1 and 2.2.
- Build up a 4-5 mm high crown of this compound composite on the bonded dentin surface in increments of no more than 2 mm, light-curing each increment for 40 seconds.
3. Specimen Sectioning:
- Store the restored tooth in distilled water at 37°C for 24 hours.
- Using a low-speed diamond saw under copious water cooling, serially section the tooth perpendicular to the bonded interface to create 0.9 mm x 0.9 mm beams.[3][4][5]
4. Microtensile Testing:
- Carefully attach each beam to the grips of a microtensile testing machine using a cyanoacrylate adhesive.
- Apply a tensile load at a crosshead speed of 1 mm/minute until the beam fractures.[3][4]
- Record the load at failure and measure the exact dimensions of the fractured surface with a digital caliper.
- Calculate the µTBS in MPa by dividing the failure load by the cross-sectional area.
5. Failure Mode Analysis:
- Analyze the failure mode of each beam using a stereomicroscope or a scanning electron microscope (SEM) for a more detailed examination.
Visualizations
Experimental Workflow for In Vitro Bond Strength Testing
Caption: Experimental workflow for bond strength testing.
This diagram illustrates the sequential steps involved in preparing tooth samples, applying the bonding agent and composite, and subsequently measuring the bond strength using either shear or microtensile testing methods.
References
- 1. What is the bond strength of Clearfil Photo Bond to dentin? - Kuraray Dental [kuraraydental.com]
- 2. Evaluation of Shear Bond Strength of Composite Restoration by Different Dentin Bonding Systems Under Different Cycling Conditions [ajdr.umsha.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evaluating Resin-Dentin Bond by Microtensile Bond Strength Test: Effects of Various Resin Composites and Placement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajdr.umsha.ac.ir [ajdr.umsha.ac.ir]
- 7. shastadentalsupply.com [shastadentalsupply.com]
- 8. shastadentalsupply.com [shastadentalsupply.com]
- 9. shastadentalsupply.com [shastadentalsupply.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Clearfil Photo Posterior in Class II Restorations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clearfil Photo Posterior is a light-curing, radiopaque composite resin specifically designed for restorations in the posterior region.[1][2] Its formulation is intended to provide excellent handling, strong adhesion, superior marginal sealing, and high resistance to wear, making it a suitable material for Class I, II, and V restorations.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in Class II restorations, drawing from clinical studies and manufacturer's instructions.
Quantitative Data Summary
Table 1: Clinical Wear Rate of this compound in Class I and II Restorations
| Study Duration | Mean Annual Wear Rate (μm/year) | Total Mean Wear (μm) |
| 3 Years | 4.9 | 14.6 |
Data from a 3-year clinical evaluation of sixty Class I and II restorations.[4][5]
Table 2: Bond Strength of Associated Clearfil Bonding Agents
| Bonding Agent | Substrate | Bond Strength (MPa) | Test Method |
| Clearfil Photo Bond | Dentin | ~18 | Not Specified |
| Clearfil SE Bond | Dentin | 37.4 | Not Specified |
| Clearfil Universal Bond | Dentin | Not Specified | Shear Bond Strength |
| Clearfil Universal Bond | Enamel | Not Specified | Shear Bond Strength |
Note: The bond strength values presented are for the bonding agents and not the this compound composite itself. This data is provided for context as Clearfil Photo Bond is the recommended bonding agent for use with this compound in the total-etch technique.[4][6]
Experimental Protocols
1. Clinical Evaluation of Wear Resistance of this compound in Class II Restorations
This protocol is based on a 3-year clinical study evaluating the performance of this compound.[4][5]
-
Objective: To evaluate the clinical performance, including wear resistance, of this compound in Class I and II restorations over a 36-month period.
-
Methodology:
-
Patient Selection: Patients requiring Class I or Class II restorations in premolars and molars were selected for the study.
-
Cavity Preparation: Standard Class II cavity preparations were performed.
-
Pulp Protection: In cases of near pulp exposure, a hard-setting calcium hydroxide (B78521) material was applied.[7]
-
Etching:
-
Bonding: Clearfil Photo Bond bonding agent was applied to the etched enamel and dentin surfaces.[4]
-
Composite Placement: this compound was placed in three increments.[4]
-
Curing:
-
Finishing and Polishing: The restorations were finished and polished using standard techniques.
-
Evaluation: Restorations were evaluated at baseline and at 36 months using the USPHS system and M-L indirect scale to assess characteristics such as surface texture, secondary caries, and wear.[4]
-
Application Protocols for Class II Restorations with this compound
The following protocol is a synthesis of manufacturer's instructions and clinical study findings.[1][4][7]
1. Isolation and Preparation
-
Moisture Control: Achieve adequate isolation of the operating field, preferably with a rubber dam, to prevent contamination from saliva or blood.[7]
-
Cavity Preparation: Prepare the Class II cavity using conventional techniques, ensuring all infected dentin is removed.[7]
-
Pulp Protection: If the cavity is in close proximity to the pulp, apply a hard-setting calcium hydroxide liner. A liner is generally not required otherwise.[7]
2. Adhesive Application (Total-Etch Technique with Clearfil Photo Bond)
-
Etching:
-
Apply a 37% phosphoric acid etchant (e.g., K-ETCHANT GEL) to the enamel margins for 15-30 seconds and to the dentin for 15 seconds. A clinical study protocol used a longer etching time of 60 seconds for enamel and 40 seconds for dentin.[4][8]
-
Thoroughly rinse the etchant with water and gently air-dry the preparation, leaving the dentin slightly moist.[8]
-
-
Bonding Agent Preparation: Dispense one drop of Clearfil Photo Bond Catalyst and one drop of Universal liquid into a mixing well and mix thoroughly.[8]
-
Bonding Agent Application:
3. Composite Placement and Curing
-
Incremental Placement: Apply this compound into the cavity in horizontal increments of no more than 2mm. For a Class II restoration, it is recommended to build up the proximal box first.[4][7]
-
Light Curing:
4. Finishing and Polishing
-
After the final cure, finish and polish the restoration using appropriate burs, discs, and polishing pastes to achieve a smooth and lustrous surface.
Visualizations
Caption: Workflow for Class II Restoration with this compound.
Caption: Logical Relationships of this compound System.
References
- 1. kuraraynoritake.eu [kuraraynoritake.eu]
- 2. medicalexpo.com [medicalexpo.com]
- 3. kuraraynoritake.eu [kuraraynoritake.eu]
- 4. Clinical evaluation of Clearfil photoposterior: 3-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. humanusdental.com [humanusdental.com]
- 7. journals.co.za [journals.co.za]
- 8. dentaladvisor.com [dentaladvisor.com]
Application Notes and Protocols for Finishing and Polishing Clearfil Photo Posterior
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the finishing and polishing of Clearfil Photo Posterior, a light-curing composite restorative material. The following information is synthesized from manufacturer's guidelines and peer-reviewed scientific literature to ensure optimal surface characteristics for research and development applications. Proper finishing and polishing are critical for enhancing the longevity, aesthetic appearance, and biocompatibility of the final restoration by minimizing surface roughness, which can reduce plaque accumulation and staining.
I. Overview of Finishing and Polishing
Finishing refers to the process of contouring the restoration to achieve the desired anatomy and removing any excess material. Polishing is the subsequent step that reduces surface roughness and creates a high-luster finish. For composite materials like this compound, the final surface quality is dependent on both the material's composition and the finishing and polishing system used.
II. Experimental Protocols
This section details the methodologies for achieving different surface finishes on this compound, based on an in-vitro study by Ulu et al. (2007). This study provides a direct comparison of common finishing and polishing systems on this specific material.
A. Specimen Preparation (Baseline)
-
Material Preparation : Dispense this compound composite material.
-
Molding : Place the composite into a standardized mold (e.g., 8 mm diameter, 3 mm depth).
-
Curing : Cover the surface with a Mylar matrix strip to create a baseline smooth surface and light-cure according to the manufacturer's instructions. The Mylar strip produces the smoothest surface against which the composite is cured.[1][2]
-
Control Group : A set of specimens cured against a Mylar matrix strip should be retained as a control group to represent the smoothest possible surface without mechanical alteration.[1][2]
B. Protocol 1: Multi-Step Abrasive Disc System (Sof-Lex)
This protocol utilizes a sequence of abrasive discs with progressively finer grits.
-
Gross Finishing : If significant contouring is required, begin with a fine-grit diamond bur.
-
Polishing Sequence :
-
Medium Grit Disc : Use the medium-grit Sof-Lex disc to remove surface irregularities created during contouring.
-
Fine Grit Disc : Proceed with the fine-grit disc to further smoothen the surface.
-
Superfine Grit Disc : Complete the polishing with the superfine-grit disc to achieve a high-gloss finish.
-
-
Application : Each disc should be used for a standardized duration (e.g., 30 seconds) with light to moderate pressure.
C. Protocol 2: One-Step Diamond-Impregnated Polisher (PoGo)
This protocol uses a single instrument impregnated with diamond particles for both finishing and polishing.
-
Gross Finishing : As with the Sof-Lex protocol, initial contouring can be performed with a fine-grit diamond bur.
-
Polishing : Use the PoGo diamond-impregnated polisher over the entire surface of the this compound restoration until a smooth and glossy surface is achieved.
III. Quantitative Data Summary
The following table summarizes the surface roughness (Ra) values obtained for this compound when subjected to different finishing and polishing protocols, as reported by Ulu et al. (2007). Lower Ra values indicate a smoother surface.
| Finishing/Polishing System | Mean Surface Roughness (Ra) (µm) | Standard Deviation (µm) |
| Mylar Matrix Strip (Control) | 0.08 | 0.02 |
| Sof-Lex Discs | 0.15 | 0.04 |
| PoGo Discs | 0.25 | 0.06 |
Data extracted from Ulu Ö, et al. The Effect of Different Finishing and Polishing Systems on the Surface Roughness of Different Composite Restorative Materials. J Contemp Dent Pract 2007.
IV. Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
Application Note and Protocol for Measuring Polymerization Shrinkage Stress of Clearfil Photo Posterior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymerization shrinkage is an inherent characteristic of resin-based dental composites, including Clearfil Photo Posterior. This volumetric reduction during the curing process can induce stress at the interface between the restoration and the tooth structure.[1][2] Such stresses have been linked to several clinical complications, including marginal gap formation, microleakage, postoperative sensitivity, and potential restoration failure.[2][3][4] Consequently, the accurate measurement of polymerization shrinkage stress is crucial for the development and evaluation of new dental restorative materials.
This document provides a detailed protocol for quantifying the polymerization shrinkage stress of this compound. The primary method detailed is the strain gauge method, a widely utilized and well-documented technique for assessing post-gel shrinkage strain, which is directly related to stress development.[3][5][6][7] This method offers real-time measurement of linear dimensional changes during the polymerization process.[6]
Experimental Protocol: Strain Gauge Method
This protocol outlines the steps to measure the linear polymerization shrinkage strain of this compound using the strain gauge method. This strain is a key indicator of the stress exerted by the material as it cures.
2.1. Materials and Equipment
-
Dental Composite: this compound (Kuraray Noritake Dental Inc.)
-
Strain Gauge: Biaxial strain gauge (specific model to be chosen based on sensitivity and size)
-
Data Acquisition System: Strain conditioner and a computer with appropriate data logging software
-
Light Curing Unit: A dental LED curing light with an output of at least 800 mW/cm², as specified in related studies.[8]
-
Teflon Mold (optional): To standardize the sample dimensions.
-
Microscope or Digital Camera: For precise placement of the composite.
-
Timer
-
Isopropanol (B130326): For cleaning the strain gauge surface.
-
Air Syringe
2.2. Methodology
-
Strain Gauge Preparation:
-
Clean the surface of the strain gauge with a cotton pellet soaked in isopropanol and gently dry it with an air syringe.
-
Connect the strain gauge to the data acquisition system (strain conditioner) and allow the system to stabilize.[6]
-
-
Sample Application:
-
Dispense a standardized amount of this compound composite material directly onto the center of the prepared strain gauge.
-
Shape the composite into a hemispherical form, approximately 1.5 mm in height and 3-4 mm in width.[6] A Teflon mold can be used to ensure consistent sample dimensions.
-
-
Data Acquisition Initiation:
-
Start the data acquisition software to record the baseline strain reading before light curing begins.
-
-
Light Curing:
-
Position the tip of the light curing unit approximately 1-2 mm from the surface of the composite sample.
-
Initiate light curing for the manufacturer's recommended duration (typically 20-40 seconds). The data acquisition system should continue to record strain measurements in real-time throughout the curing process and for a subsequent period to capture the full extent of post-curing shrinkage.[7] A total measurement time of 800 seconds is suggested in some studies to capture the majority of the shrinkage.[7]
-
-
Data Analysis:
-
The data acquisition system will record the change in strain over time. The maximum strain value recorded after polymerization is complete represents the linear polymerization shrinkage strain.
-
This linear strain value can be used to calculate the polymerization shrinkage stress if the elastic modulus of the composite is known (Stress = Strain × Elastic Modulus). However, often the linear strain itself is used for comparison between materials.[3]
-
Data Presentation
The following table summarizes a reported value for the polymerization shrinkage stress of this compound and provides context by comparing it with other dental composites evaluated under similar conditions.
| Dental Composite Material | Measurement Method | Polymerization Shrinkage Stress (MPa) | Time Point |
| This compound | Photoelastic Investigation | 4.5 ± 0.1 | 24 hours |
| Tetric Ceram | Photoelastic Investigation | 4.4 ± 0.1 | 24 hours |
| EsthetX | Photoelastic Investigation | 4.6 ± 0.1 | 24 hours |
| Filtek P 60 | Photoelastic Investigation | 4.0 ± 0.1 | 24 hours |
| Solitaire 2 | Photoelastic Investigation | 5.4 ± 0.04 | 24 hours |
Data sourced from a photoelastic investigation by Arenas et al. (2002).[8]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the strain gauge method for measuring polymerization shrinkage stress.
Caption: Experimental workflow for the strain gauge method.
Discussion
The strain gauge method provides a reliable and direct means of quantifying the linear dimensional changes that occur in a dental composite after it reaches its gel point.[3] It is important to note that this method measures post-gel shrinkage, which is the primary contributor to stress development at the tooth-restoration interface.[3][6]
The value presented for this compound (4.5 MPa) falls within the typical range for posterior composite materials, as indicated by the comparative data.[8] Factors that can influence the measured shrinkage stress include the composition of the resin matrix, the type and loading of filler particles, and the kinetics of the polymerization reaction, which can be affected by the light curing unit's intensity and exposure time.[5]
For a comprehensive understanding, it is often beneficial to employ multiple methods to characterize polymerization shrinkage and stress.[3] Other valuable techniques include photoelastic analysis, which visually demonstrates stress distribution, and the use of a tensometer or universal testing machine to directly measure the forces generated during polymerization.[1][9] The choice of method will depend on the specific research question and the available laboratory instrumentation.
References
- 1. nedwork.org [nedwork.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Evaluation of polymerization shrinkage stress and cuspal strain in natural and typodont teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kagd.org [kagd.org]
- 7. Evaluation of polymerization shrinkage stress in silorane-based composites [rde.ac]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Model for Simulating Clinical Wear of Clearfil Photo Posterior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clearfil Photo Posterior is a light-curing, radiopaque composite resin specifically designed for restorations in the posterior region. A key performance characteristic for any posterior restorative material is its resistance to wear under the complex mechanical and chemical challenges of the oral environment.[1] In vitro wear simulation models are essential tools for the preclinical evaluation and comparison of dental composites, offering a controlled and reproducible method to predict long-term clinical performance. This document provides detailed application notes and protocols for establishing an in vitro model to simulate the clinical wear of this compound. The methodologies described are based on established wear simulation techniques for posterior composites, including two-body and three-body wear tests.
A three-year clinical study on this compound demonstrated remarkable wear resistance, with a mean wear of 14.6 microns over 36 months, translating to an annual wear rate of approximately 4.9 microns.[2][3] The in vitro protocols outlined below are designed to replicate the masticatory forces and abrasive environment that contribute to such clinical wear patterns.
Experimental Principles
The simulation of clinical wear in vitro typically involves two primary mechanisms:
-
Two-body wear (Attrition): This occurs from direct contact between the restorative material and the opposing tooth structure (antagonist) in the absence of an intermediate particle layer. This simulates the contact wear that happens on the occlusal surfaces during mastication and swallowing.
-
Three-body wear (Abrasion): This involves the presence of a third medium, typically a food bolus slurry, between the restorative material and the antagonist. This simulates the abrasive wear caused by food particles grinding against the restoration surface.
This protocol will detail both a two-body and a three-body wear simulation to provide a comprehensive assessment of this compound's wear resistance.
Experimental Workflow
The overall workflow for the in vitro wear simulation of this compound is depicted below.
Caption: Experimental workflow for in vitro wear simulation of this compound.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Mold Preparation: Utilize cylindrical stainless steel molds with an internal diameter of 8 mm and a height of 4 mm.
-
Composite Placement: Place a single increment of this compound into the mold on a glass slide. Cover the top with a Mylar strip and another glass slide.
-
Light Curing: Apply firm pressure to the top glass slide to extrude excess material. Light cure the sample through the glass slide for 40 seconds using a standard dental curing light with an output of at least 600 mW/cm².
-
Sample Finishing: After removing the sample from the mold, finish and polish the surface to be tested with a series of silicon carbide grinding papers (e.g., 600, 800, and 1200 grit) under water cooling to achieve a standardized flat and smooth surface.
-
Pre-Test Storage: Store the prepared samples in deionized water at 37°C for 24 hours to allow for hydroscopic expansion and to simulate oral conditions.
Protocol 2: Two-Body Wear Simulation
This protocol is adapted from methodologies used for other posterior composites.
-
Apparatus: Employ a two-axis chewing simulator capable of vertical and horizontal movements.
-
Antagonist: Use a spherical steatite or zirconia antagonist with a diameter of 6 mm.
-
Mounting: Securely mount the this compound sample in the lower chamber of the simulator. The antagonist is fixed in the upper holder.
-
Test Parameters:
-
Load: Apply a vertical load of 50 N.
-
Frequency: Set the cycling frequency to 1.5 Hz.
-
Movement: A horizontal sliding movement of 0.7 mm should be performed under load.
-
Cycles: Run the simulation for 120,000 cycles. This is often correlated to approximately six months to a year of clinical service.
-
Environment: Conduct the test in deionized water at 37°C.
-
-
Post-Simulation Cleaning: After the simulation, clean the samples in an ultrasonic bath for 5 minutes to remove any debris.
Protocol 3: Three-Body Wear Simulation
This protocol introduces an abrasive medium to simulate the effect of a food bolus.
-
Apparatus and Antagonist: Use the same chewing simulator and antagonist as in the two-body wear test.
-
Third-Body Medium: Prepare a slurry consisting of polymethyl methacrylate (B99206) (PMMA) beads in a solution of carboxymethylcellulose in water. The consistency should be similar to a thick paste.
-
Mounting: Mount the sample and antagonist as described for the two-body wear test.
-
Test Parameters:
-
Load: Apply a vertical load of 20 N.
-
Frequency: Set the cycling frequency to 1.5 Hz.
-
Movement: A horizontal sliding movement of 0.7 mm.
-
Cycles: Run the simulation for 120,000 cycles.
-
Environment: The sample and antagonist should be fully immersed in the PMMA slurry at 37°C. The slurry should be continuously agitated to ensure a homogenous mixture.
-
-
Post-Simulation Cleaning: Thoroughly rinse the samples with water and clean in an ultrasonic bath for 5 minutes.
Data Presentation: Quantitative Wear Analysis
Following the wear simulation, the amount of material loss is quantified.
Quantification Protocol
-
Surface Scanning: Use a 3D non-contact optical profilometer to scan the surface of each sample before and after the wear simulation.
-
Data Analysis: Superimpose the pre- and post-simulation scans using appropriate software. The software can then calculate the volumetric loss (in mm³) and the maximum vertical loss (in µm) of the worn area.
Comparative Data
Table 1: In Vitro Two-Body Wear of Various Posterior Composites
| Composite Material | Type | Volumetric Loss (mm³) | Maximum Vertical Loss (µm) |
| Clearfil Majesty LV | Flowable Nano-hybrid | 0.268 | - |
| Clearfil AP-X | Micro-hybrid | - | - |
| Estelite Flow Quick | Flowable | 0.14 | - |
| Beautifil Flow Plus F00 | Flowable Giomer | 0.008 | - |
| MI Fill | Flowable Giomer | 0.026 | - |
Data adapted from a study on flowable composites. Note: Testing parameters may vary between studies.[4]
Table 2: In Vitro Three-Body Wear of Various Posterior Composites
| Composite Material | Type | Volumetric Loss (mm³) | Maximum Vertical Loss (µm) |
| Clearfil Majesty LV | Flowable Nano-hybrid | - | 14.69 |
| Clearfil AP-X | Micro-hybrid | - | - |
| Estelite Flow Quick | Flowable | - | 1.15 |
| Beautifil Flow Plus F00 | Flowable Giomer | - | 5.78 |
| MI Fill | Flowable Giomer | - | 0.42 |
Data adapted from a study on flowable composites. Note: Testing parameters may vary between studies.[4]
Visualization of Logical Relationships
The relationship between the different types of wear and the contributing factors can be visualized as follows:
Caption: Relationship between clinical wear types and in vitro simulation methods.
Conclusion
This document provides a framework for establishing a robust in vitro model to simulate the clinical wear of this compound. By employing both two-body and three-body wear simulation protocols, researchers can gain valuable insights into the material's durability and predict its long-term clinical performance. The provided comparative data for other composite materials will aid in the interpretation of the results obtained for this compound. It is recommended to include control groups with materials of known clinical wear rates to validate the in vitro model.
References
Troubleshooting & Optimization
How to reduce polymerization shrinkage in Clearfil Photo Posterior
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to minimize polymerization shrinkage in Clearfil Photo Posterior composite resin.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Post-operative sensitivity or marginal staining | High polymerization shrinkage stress leading to microleakage. | 1. Employ an incremental layering technique: Apply and cure this compound in increments of no more than 2mm. 2. Use a "soft-start" or ramped curing technique: Begin with a lower light intensity and gradually increase to the manufacturer's recommended intensity. This allows for a slower polymerization reaction, reducing stress buildup. 3. Ensure adequate light curing: Use a properly calibrated curing light and follow the recommended curing times for each increment. Insufficient curing can lead to higher shrinkage and reduced physical properties. |
| White lines or cracks at the restoration margins | Excessive stress at the tooth-restoration interface caused by polymerization shrinkage. | 1. Optimize cavity preparation: A favorable cavity configuration (C-factor) can reduce polymerization stress. 2. Use a flowable liner: A thin layer of a low-modulus flowable composite can act as a stress-absorbing layer between the tooth and this compound. 3. Consider the direction of curing: For deeper restorations, cure each increment from multiple directions to ensure complete polymerization and minimize shrinkage towards one particular wall. |
| Inconsistent or poor bonding to the tooth structure | Contamination of the bonding surface or improper application of the adhesive system. | 1. Maintain a clean and dry operating field: Use of a rubber dam is highly recommended to prevent contamination from saliva or blood. 2. Follow the adhesive manufacturer's instructions precisely: Pay close attention to etching times, application of the bonding agent, and air thinning to ensure a uniform and well-polymerized adhesive layer. |
Frequently Asked Questions (FAQs)
Q1: What is polymerization shrinkage and why is it a concern with this compound?
A1: Polymerization shrinkage is the volumetric reduction that occurs when the monomer molecules of a composite resin, such as this compound, convert into a rigid polymer network upon light curing. This shrinkage can create stress at the interface between the restoration and the tooth, potentially leading to a variety of clinical issues including microleakage, post-operative sensitivity, marginal staining, and in some cases, enamel cracks. Managing polymerization shrinkage is crucial for the long-term success of posterior composite restorations.
Q2: What is the recommended incremental layering technique for this compound?
A2: While specific instructions from the manufacturer are paramount, a generally accepted technique is to place this compound in oblique increments of no more than 2mm thickness. This approach helps to reduce the configuration factor (C-factor) by minimizing the number of bonded surfaces relative to the unbonded, free surface, thereby reducing polymerization stress. Each increment should be cured individually according to the recommended curing time.
Q3: How does the light-curing technique affect the polymerization shrinkage of this compound?
A3: The light-curing technique significantly influences polymerization shrinkage stress. A "soft-start" or ramped curing method, where the light intensity is gradually increased, allows the composite to flow and relieve some of the initial shrinkage stress before reaching a fully rigid state. In contrast, a high-intensity, continuous cure can lead to rapid polymerization and higher stress development.
Q4: Can pre-heating this compound reduce polymerization shrinkage?
A4: Pre-heating composite resins can lower their viscosity, which may improve adaptation to the cavity walls. However, the effect on polymerization shrinkage is complex. While it may lead to a higher degree of conversion and potentially a slight increase in overall volumetric shrinkage, the improved flow and adaptation may help to reduce the final stress at the restoration margins. It is essential to use a controlled heating device designed for dental composites.
Q5: Are there any specific material properties of this compound that help to mitigate polymerization shrinkage?
Data Presentation
A precise, manufacturer-stated value for the volumetric polymerization shrinkage of this compound could not be identified in the reviewed literature. For comparison, typical volumetric shrinkage values for posterior composite resins range from approximately 1.5% to 3.5%. The actual shrinkage will be influenced by the experimental conditions and measurement methods.
| Composite Material | Reported Volumetric Polymerization Shrinkage (%) | Reference |
| This compound | Data not available in searched public literature | - |
| Generic Posterior Hybrid Composites | ~1.5 - 3.5% | General dental materials science literature |
Experimental Protocols
Protocol 1: Incremental Layering Technique for Class II Restorations
-
Cavity Preparation: Prepare the Class II cavity with rounded internal line angles to minimize stress concentration.
-
Adhesive Application: Apply a dental adhesive system according to the manufacturer's instructions.
-
First Increment: Place the first increment of this compound (≤ 2mm) along the gingival floor and cure.
-
Subsequent Increments: Build up the restoration with subsequent oblique increments (≤ 2mm), curing each increment individually. Direct the increments against the cavity walls to minimize the C-factor.
-
Final Layer: Place the final occlusal layer and contour the anatomy before the final cure.
-
Curing: Light cure each increment for the time recommended by the manufacturer, ensuring the light guide is held close to the composite surface.
Protocol 2: Soft-Start Curing Technique
-
Initial Cure: After placing an increment of this compound, begin the light-curing cycle at a reduced intensity (e.g., 100-200 mW/cm²) for the first 10 seconds.
-
Final Cure: Immediately following the initial low-intensity cure, increase the light intensity to the full recommended output (e.g., >600 mW/cm²) for the remainder of the recommended curing time (e.g., an additional 10-20 seconds).
-
Repeat: Repeat this process for each subsequent increment of the restoration.
Visualizations
Caption: Factors influencing polymerization shrinkage stress and its clinical outcomes.
Technical Support Center: Clearfil Photo Posterior Restorations and Microleakage Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate microleakage in dental restorations using Clearfil Photo Posterior.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which applications is it indicated?
This compound is a light-curing, radiopaque composite material designed for restorations in the posterior region of the mouth.[1][2][3] Its primary indications are for Class I, II, and V cavities.[1] It is characterized by its high strength, durability, and wear resistance, making it suitable for the high-stress environment of posterior teeth.[2][3]
Q2: What is the composition of this compound?
This compound is a micro-hybrid composite. It contains inorganic fillers with a particle size ranging from 0.04 µm to 54 µm, and the total filler content is 72% by volume.[4] The resin matrix contains methacrylate (B99206) monomers, and users should be aware of potential allergic reactions in sensitive patients.[4]
Q3: What is microleakage and why is it a concern for posterior restorations?
Microleakage is the clinically undetectable passage of bacteria, fluids, molecules, or ions between a dental restoration and the wall of the cavity preparation. This phenomenon is a significant concern as it can lead to postoperative sensitivity, marginal discoloration, secondary caries, and ultimately, the failure of the restoration. Posterior restorations are particularly susceptible due to the complex cavity configurations and high occlusal forces.
Q4: What are the main causes of microleakage with composite restorations?
Several factors contribute to microleakage, including:
-
Polymerization Shrinkage: All resin-based composites shrink to some degree during the light-curing process. This shrinkage can create stress at the restoration-tooth interface, leading to gap formation.
-
Inadequate Bonding: A weak or incomplete bond between the adhesive and the tooth structure (enamel and dentin) can result in marginal gaps.
-
Improper Restoration Placement Technique: Incorrect layering of the composite, poor adaptation to the cavity walls, and inadequate light-curing can all contribute to microleakage.
-
Contamination: Moisture (saliva, blood) or other contaminants on the tooth surface during the bonding and restorative procedure can severely compromise the bond strength and lead to leakage. A rubber dam is recommended to ensure a clean and dry working field.[4]
Q5: How does this compound aim to minimize microleakage?
This compound is designed to provide "superior marginal sealing".[2][5] This is achieved through a combination of its material properties and its use with a compatible bonding agent, such as Clearfil Photo Bond. The goal is to create a strong and durable bond to the tooth structure that can resist the stresses of polymerization shrinkage and occlusal loading.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Post-operative sensitivity | Microleakage allowing fluid movement in dentinal tubules. | - Ensure proper isolation during the entire procedure to prevent contamination.[4]- Verify the correct application and light-curing of the bonding agent according to the manufacturer's instructions.- Place the composite in increments, especially in deep cavities, and ensure each increment is thoroughly cured.[4] |
| Marginal discoloration or staining | Ingress of oral fluids and pigments through marginal gaps. | - Re-evaluate the bonding protocol. Ensure adequate etching time and thorough rinsing.- Check the integrity of the restoration margins. If a gap is detected, the restoration may need to be repaired or replaced.- Ensure the composite is not exposed to the operating light for an extended period before curing, as this can initiate polymerization prematurely.[4] |
| Evidence of secondary caries at the restoration margin | Bacterial penetration and proliferation in a microleakage pathway. | - The restoration will likely need to be replaced. During the replacement procedure, pay meticulous attention to cavity preparation, ensuring all infected dentin is removed.[4]- Use a fresh mix of bonding agent for each application.- Verify the intensity of the curing light to ensure adequate polymerization of both the adhesive and the composite.[4] |
| White line at the enamel margin | Micro-fractures in the enamel due to high polymerization stress. | - Consider using a flowable composite as a liner to act as a stress-absorbing layer.- Avoid high-intensity, rapid curing, which can increase polymerization stress. A "soft-start" or ramp-curing technique may be beneficial.- Ensure the enamel margins are properly beveled to increase the surface area for bonding. |
| Restoration debonding | Complete failure of the adhesive bond. | - Review the entire bonding and placement protocol. Ensure no steps were missed or shortened.- Do not use eugenol-containing materials for pulp protection or as temporary cements, as they can inhibit the setting of the composite.[4]- Ensure the product has been stored correctly (2-25°C / 36-77°F) and is within its expiration date.[4] |
Quantitative Data on Microleakage
| Composite Material | Margin | Mean Microleakage Score ± SD |
| Clearfil AP-X (Micro-hybrid) | Occlusal | 1.8 ± 0.45 |
| Gingival | 2.1 ± 0.57 | |
| Filtek Z350XT (Nanofill) | Occlusal | 1.6 ± 0.52 |
| Gingival | 1.9 ± 0.32 | |
| Tetric N-Ceram (Nanohybrid) | Occlusal | 1.2 ± 0.45 |
| Gingival | 1.5 ± 0.53 |
Data adapted from a comparative in-vitro study.[6] Lower scores indicate less microleakage.
A 3-year clinical evaluation of this compound restorations reported secondary caries in only one out of sixty restorations, and the majority of restorations were rated "Alpha" for all characteristics except for surface texture at the 36-month recall.[7] This suggests good long-term clinical performance with a low incidence of failures related to microleakage.
Experimental Protocols
Microleakage Evaluation using Dye Penetration
This protocol describes a common in-vitro method for assessing microleakage.
1. Sample Preparation:
- Collect extracted, non-carious human premolars or molars.
- Prepare standardized Class II or V cavities in each tooth. For example, for a Class II cavity, the dimensions could be 3 mm buccolingually and 1.5 mm in axial depth, with the gingival floor located 1 mm below the cementoenamel junction.
- Randomly divide the teeth into experimental groups.
2. Restorative Procedure:
- Apply the bonding agent (e.g., Clearfil Photo Bond) and this compound composite according to the manufacturer's instructions for use.[4] This includes etching, priming, bonding, and incremental placement and light-curing of the composite.
- Finish and polish the restorations after storing them in distilled water at 37°C for 24 hours.
3. Thermocycling:
- Subject the restored teeth to thermocycling to simulate temperature changes in the oral environment. A typical regimen is 500 to 3000 cycles between water baths at 5°C and 55°C, with a dwell time of 30 seconds in each bath.
4. Dye Immersion:
- Seal the apex of each tooth with a material like sticky wax and cover the entire tooth surface, except for 1 mm around the restoration margins, with two layers of nail varnish.
- Immerse the teeth in a 2% methylene (B1212753) blue or 0.5% basic fuchsin dye solution for 24 hours at room temperature.[8]
5. Sectioning and Evaluation:
- Rinse the teeth thoroughly and embed them in a clear acrylic resin.
- Section the teeth longitudinally through the center of the restoration using a water-cooled diamond saw.
- Examine the sections under a stereomicroscope at a magnification of 40x to evaluate the extent of dye penetration at the occlusal and gingival margins.
6. Scoring:
- Score the microleakage using a standardized scale. An example of a common scoring system is as follows:
- Score 0: No dye penetration.
- Score 1: Dye penetration up to the dentinoenamel junction.
- Score 2: Dye penetration into the dentin but not reaching the axial wall.
- Score 3: Dye penetration reaching the axial wall.
- Score 4: Dye penetration along the axial wall and to the pulpal floor.
Bond Strength Testing (Shear Bond Strength)
This protocol outlines a method for determining the bond strength of the restorative system to enamel and dentin.
1. Substrate Preparation:
- Embed extracted human molars in acrylic resin discs.
- Grind the buccal or lingual surfaces with silicon carbide paper (e.g., 600-grit) under water cooling to expose flat surfaces of enamel and superficial dentin.
2. Bonding Procedure:
- Apply a standardized area of the bonding agent to the prepared enamel and dentin surfaces according to the manufacturer's instructions.
- Place a composite cylinder (e.g., using a mold or a pre-formed tip) onto the bonded surface and light-cure.
3. Storage:
- Store the bonded specimens in distilled water at 37°C for 24 hours before testing.
4. Shear Bond Strength Testing:
- Mount the specimen in a universal testing machine.
- Apply a shear force to the base of the composite cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.
- Record the force at which the bond fails and calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded surface area.
5. Failure Mode Analysis:
- Examine the fractured surfaces under a microscope to determine the mode of failure (adhesive, cohesive in the composite, cohesive in the tooth, or mixed).
Visualizations
Caption: Experimental workflow for in-vitro microleakage evaluation.
Caption: Pathway from causes to consequences of microleakage.
References
- 1. humanusdental.com [humanusdental.com]
- 2. kuraraynoritake.eu [kuraraynoritake.eu]
- 3. dentaltix.com [dentaltix.com]
- 4. journals.co.za [journals.co.za]
- 5. kuraraynoritake.eu [kuraraynoritake.eu]
- 6. researchgate.net [researchgate.net]
- 7. Clinical evaluation of Clearfil photoposterior: 3-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microleakage of Posterior Composite Restorations with Fiber Inserts Using two Adhesives after ging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Curing Time for Clearfil Photo Posterior
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the curing time of Clearfil Photo Posterior. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and repeatable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general curing time for this compound?
A1: Based on clinical usage, a 20-second light cure for each increment of a restoration has been shown to be effective, with a final increment receiving a 60-second cure.[1] However, for laboratory experiments, a standard curing time of 40 seconds is often used to determine properties like degree of conversion and depth of cure.
Q2: How does the type of light-curing unit affect the polymerization of this compound?
A2: The type of light-curing unit significantly impacts the degree of conversion (DC). Studies have shown that Quartz-Tungsten-Halogen (QTH) lights can result in a higher DC compared to Light-Emitting Diode (LED) lights for this compound.[2] It is crucial to characterize your light source and optimize the curing time accordingly.
Q3: What is the expected degree of conversion for this compound?
A3: The degree of conversion for this compound can vary depending on the light source used. One study reported a degree of conversion of approximately 43% when cured with an LED light for 40 seconds, and a higher percentage with a QTH light under the same conditions.[2]
Q4: Is this compound sensitive to ambient light?
A4: Yes, like most light-curing composites, this compound is sensitive to ambient light. It is recommended to use the composite within five minutes of dispensing to prevent premature polymerization.
Q5: Are there any known material incompatibilities with this compound?
A5: Yes, it is important to avoid using eugenol-containing materials for pulp protection or as temporary sealants. Eugenol can inhibit the polymerization process of resin composites like this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Curing or Soft Restoration | - Insufficient curing time.- Low light intensity from the curing unit.- Curing light tip is too far from the composite surface.- Incorrect wavelength of the curing light.- Shade of the composite is too opaque for the curing time used. | - Increase the curing time.- Check the output of your light-curing unit with a radiometer.- Position the light guide tip as close as possible to the material surface.- Ensure your curing unit's spectral output is compatible with the photoinitiator in this compound (typically camphorquinone, with an absorption peak around 470 nm).- For darker or more opaque shades, increase the curing time or use thinner increments. |
| Low Degree of Conversion | - Suboptimal light source (e.g., some LED units may be less effective).- Short curing duration.- Increment thickness is greater than the depth of cure. | - If possible, use a high-intensity QTH light.- If using an LED light, consider extending the curing time beyond the standard 40 seconds and verify the DC experimentally.- Reduce the thickness of each increment to ensure complete polymerization. |
| Poor Mechanical Properties | - Inadequate polymerization.- Air bubbles incorporated during placement. | - Follow the optimized curing protocol to ensure a high degree of conversion.- Use careful placement techniques to avoid trapping air within the material. |
Experimental Protocols
Protocol 1: Determination of Depth of Cure (ISO 4049 Method)
This protocol outlines the scraping method as described in ISO 4049 to determine the depth of cure.
Materials:
-
This compound composite
-
Light-curing unit
-
Cylindrical, stainless steel mold (4 mm diameter, 6 mm height)
-
Glass slide
-
Mylar strip
-
Plastic spatula
-
Digital caliper
Procedure:
-
Place the stainless steel mold on a glass slide covered with a Mylar strip.
-
Fill the mold with this compound, ensuring no air voids.
-
Place a second Mylar strip on top of the composite and press gently with another glass slide to create a flat surface.
-
Position the light guide tip of the curing unit as close as possible to the top Mylar strip.
-
Light-cure the composite for the specified time (e.g., 40 seconds).
-
After curing, remove the specimen from the mold.
-
Gently scrape away the uncured composite from the bottom of the specimen using a plastic spatula until only the hard, cured material remains.
-
Measure the height of the cured cylinder using a digital caliper.
-
The depth of cure is calculated as half of the measured height of the cured cylinder.
Protocol 2: Measurement of Degree of Conversion using Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the methodology for determining the degree of conversion by measuring the change in aliphatic C=C double bonds before and after polymerization.
Materials:
-
This compound composite
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Mylar strips
-
Glass slides
-
Light-curing unit
Procedure:
-
Place a small amount of uncured this compound onto the ATR crystal of the FTIR spectrometer.
-
Record the infrared spectrum of the uncured material. The absorbance peak for the aliphatic C=C bond at approximately 1638 cm⁻¹ and an aromatic C=C reference peak at approximately 1608 cm⁻¹ should be identified.
-
Calculate the ratio of the aliphatic to the aromatic peak heights for the uncured sample.
-
Prepare a thin disc of this compound (approximately 1 mm thick) between two Mylar strips and glass slides.
-
Light-cure the sample for the desired time.
-
Place the cured sample on the ATR crystal and record the FTIR spectrum.
-
Calculate the ratio of the aliphatic to the aromatic peak heights for the cured sample.
-
The degree of conversion (DC) is calculated using the following formula: DC (%) = [1 - (Ratio of cured peaks / Ratio of uncured peaks)] x 100
Quantitative Data
Table 1: Degree of Conversion of this compound with Different Light Sources
| Light Source | Curing Time (seconds) | Mean Degree of Conversion (%) |
| Halogen (QTH) | 40 | Data suggests higher than LED |
| LED | 40 | 43 |
| Plasma Arc Curing (PAC) | 10 | No significant difference from QTH or LED |
| Data derived from a comparative study on various composite materials.[2] |
Table 2: Depth of Cure and Microhardness of this compound with Different Light Curing Units (40s cure time)
| Light Curing Unit Type | Light Curing Unit Model | Mean Depth of Cure (mm) | Mean Vickers Hardness (VHN) |
| Halogen | Hilux Plus | Not specified | Not specified |
| Halogen | VIP | Not specified | Not specified |
| LED | Elipar FreeLight 2 | Not specified | Not specified |
| LED | Smart Lite | Not specified | Not specified |
| A study including this compound showed that LED units generally resulted in better microhardness.[3] |
Note: Specific values for this compound were not individually reported in the summary of the cited study. Researchers should perform their own measurements following the provided protocols.
Visualizations
Caption: Experimental workflow for optimizing the curing protocol of this compound.
Caption: Troubleshooting decision tree for incomplete curing of this compound.
References
- 1. Clinical evaluation of Clearfil photoposterior: 3-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion degrees of resin composites using different light sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of halogen and light-emitting diode light curing on the depth of cure and surface microhardness of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting post-operative sensitivity with Clearfil Photo Posterior
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with post-operative sensitivity when using Clearfil Photo Posterior.
Troubleshooting Guides & FAQs
Q1: A patient is reporting post-operative sensitivity after a Class I restoration with this compound. What are the potential causes and solutions?
While clinical studies have shown this compound to exhibit no post-operative sensitivity over a three-year period, isolated incidents can still occur due to various factors in the clinical technique.[1][2]
Potential Causes:
-
Inadequate Dentin Sealing: The most common cause of post-operative sensitivity is the movement of dentinal fluid, as explained by the hydrodynamic theory of dentin sensitivity.[3] This can occur if the dentin tubules are not adequately sealed during the bonding procedure.
-
Over-etching or Over-drying of Dentin: Aggressive etching can open the dentinal tubules too widely, while excessive drying can cause the collapse of collagen fibers, preventing a proper hybrid layer formation and leading to sensitivity.[4]
-
Inadequate Polymerization: Insufficient light-curing can leave unreacted monomers, which may irritate the pulp.[3]
-
Occlusal High Spots: The restoration may be slightly too high, causing traumatic occlusion and sensitivity upon biting.
-
Polymerization Shrinkage Stress: All composite resins shrink upon curing. This stress can cause micro-gaps at the restoration margin, leading to microleakage and sensitivity.[5]
Troubleshooting and Solutions:
-
Check Occlusion: The first step is to evaluate the patient's bite and adjust any high spots on the restoration.
-
Review Bonding Protocol: Ensure adherence to the manufacturer's instructions for the bonding agent used (e.g., Clearfil Photo Bond). The instructions for Clearfil Photo Bond include an optional step of applying a desensitizing agent before the bonding agent.[6]
-
Evaluate Curing Technique: Verify the output of the curing light and ensure adequate curing time for the increment thickness.
-
Desensitizing Agents: For future restorations in sensitive patients, consider the pre-emptive use of a glutaraldehyde-based or other suitable desensitizing agent to occlude the dentinal tubules.
-
Temporary Restoration: If sensitivity persists and is severe, consider removing the restoration and placing a temporary filling with a material like glass ionomer cement to allow the pulp to recover before placing a new composite.
Q2: What is the recommended protocol to minimize the risk of post-operative sensitivity from the outset when using this compound?
A meticulous clinical technique is paramount to preventing post-operative sensitivity.
Preventative Protocol:
-
Proper Isolation: Use a rubber dam to ensure a clean and dry working field, preventing contamination from saliva and blood.[4]
-
Conservative Cavity Preparation: Minimize the removal of healthy tooth structure to protect the pulp.
-
Selective Enamel Etching: When using a total-etch technique with a bonding agent like Clearfil Photo Bond, limit the acid etch application to the enamel margins as much as possible, with only a brief application to the dentin (typically 15 seconds).[6]
-
Moist Bonding Technique: After rinsing the etchant, gently air-dry the dentin, leaving it slightly moist. Avoid desiccating the dentin surface.[4]
-
Thorough Application of Bonding Agent: Apply the bonding agent according to the manufacturer's instructions, ensuring complete coverage of the prepared cavity surface.
-
Incremental Placement: Place this compound in increments of no more than 2mm and cure each increment thoroughly. This helps to reduce polymerization shrinkage stress.
-
Proper Curing: Use a calibrated, high-quality curing light and ensure the tip is held close to the composite surface for the recommended curing time.
-
Check Occlusion Before Dismissal: Always check for and eliminate any occlusal interferences before the patient leaves.
Data Presentation
The following table summarizes the incidence of post-operative sensitivity reported in clinical studies for posterior composite restorations.
| Composite Material | Study Duration | Number of Restorations | Incidence of Post-operative Sensitivity | Citation |
| This compound | 36 Months | 60 | 0% | [1][2] |
| TPH Spectrum (Total-etch) | 24 Hours | 143 (Class I), 149 (Class II) | 5% (Class I), 15-26% (Class II) | [7] |
| Nanohybrid (Grandio) | 12 Months | 41 | 0% | [8] |
| Low-shrinkage (Quixfil) | 12 Months | 41 | 0% | [8] |
Experimental Protocols
Protocol for Clinical Evaluation of Post-operative Sensitivity in Posterior Composite Restorations
This protocol is adapted from a study by Briso et al. (2007) and can be used to clinically evaluate post-operative sensitivity with this compound.[7]
1. Patient Selection:
- Inclusion criteria: Patients aged 18-60 requiring Class I or Class II restorations on vital posterior teeth with no pre-operative sensitivity.
- Exclusion criteria: Patients with known allergies to dental materials, pregnant or lactating women, and teeth with signs of irreversible pulpitis or periodontal disease.
2. Restorative Procedure:
- Administer local anesthesia.
- Isolate the tooth with a rubber dam.
- Prepare the cavity according to standard procedures.
- Apply the selected bonding agent (e.g., Clearfil Photo Bond) following the manufacturer's instructions.
- Place this compound in increments no thicker than 2mm.
- Light-cure each increment for the manufacturer's recommended time using a calibrated LED curing light with an output of at least 1000 mW/cm².
- Finish and polish the restoration.
- Check and adjust the occlusion.
3. Evaluation of Post-operative Sensitivity:
- Contact the patient at 24 hours, 7 days, 30 days, and 90 days post-operatively.
- Use a Visual Analog Scale (VAS) where 0 indicates no pain and 10 indicates the worst imaginable pain.
- Question the patient about sensitivity to the following stimuli:
- Cold (e.g., cold water)
- Hot (e.g., hot beverage)
- Mastication (chewing)
- Air (a gentle stream of air from a dental syringe)
- Record the VAS score for each stimulus at each time point.
4. Statistical Analysis:
- Use appropriate statistical tests (e.g., Chi-square, Fisher's Exact Test) to analyze the data and determine the incidence and severity of post-operative sensitivity.
Mandatory Visualization
References
- 1. Clinical evaluation of Clearfil photoposterior: 3-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dentalproductsreport.com [dentalproductsreport.com]
- 4. Post-Op Sensitivity after Composite Fillings | Dentsply Sirona MENA [dentsplysirona.com]
- 5. Clearfil Majesty: Posterior Composite - KURARAY [dentaltix.com]
- 6. shastadentalsupply.com [shastadentalsupply.com]
- 7. Clinical assessment of postoperative sensitivity in posterior composite restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Evaluation of Resin-Based Composites in Posterior Restorations: 12-Month Results - PMC [pmc.ncbi.nlm.nih.gov]
Improving the marginal seal of Clearfil Photo Posterior restorations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Clearfil Photo Posterior. Our aim is to help you improve the marginal seal of your restorations and address common issues encountered during in vitro and in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that can compromise the marginal seal of this compound restorations.
| Issue | Potential Cause | Recommended Solution |
| White lines at the restoration margin | - Microfracture of the enamel during preparation. - Over-etching of the enamel. - Excessive polymerization shrinkage stress.[1] | - Ensure smooth cavity margins. - Strictly adhere to the recommended etching time for enamel (e.g., 30-60 seconds with 37% phosphoric acid).[2] - Use an incremental layering technique (max. 2mm increments) to place the composite.[2] - Consider using a flowable composite as a liner to absorb some of the shrinkage stress. |
| Marginal discoloration (brown or gray lines) | - Incomplete polymerization of the adhesive or composite. - Microleakage and subsequent staining.[3] - Excess bonding agent left at the margin.[1] | - Ensure the curing light has adequate intensity and the tip is clean.[4] - Light cure each increment for the recommended duration (e.g., 20 seconds per increment, with a final 60-second cure).[2] - Thin the bonding agent with a gentle stream of air to avoid pooling at the margins.[1] - Ensure proper isolation to prevent contamination from saliva or blood.[4][5] |
| Post-operative sensitivity | - Inadequate sealing of dentinal tubules. - Polymerization shrinkage causing cuspal flexure and micro-gaps. - Occlusal high spots. | - Use a reliable dentin bonding agent like Clearfil Photo Bond, ensuring complete coverage of the dentin. - Apply the composite in oblique increments to reduce stress on the cusps. - Verify and adjust the occlusion after the restoration is complete. |
| Voids or bubbles in the restoration | - Improper handling and placement of the composite. | - Dispense the composite onto a pad and carry it to the preparation with an instrument; avoid rolling it, which can introduce air.[6] - Adapt each increment carefully to the cavity walls before curing. |
| Composite sticks to placement instruments | - The consistency of the composite material.[6] | - Lightly moisten the instrument with a bonding resin to prevent sticking.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended bonding agent to use with this compound?
A1: Clearfil Photo Bond is a commonly used and recommended dual-curing adhesive for use with this compound, employing a total-etch technique.[2]
Q2: What is the expected shear bond strength of the adhesive to dentin?
A2: When using Clearfil Photo Bond, a shear bond strength of approximately 18 MPa to dentin can be expected.
Q3: How can I minimize polymerization shrinkage?
A3: Polymerization shrinkage is inherent to resin composites. To minimize its effects, it is recommended to:
-
Place the composite in small increments (no more than 2mm thick).[2]
-
Use a "soft-start" or ramp-curing light cycle if available.
-
Employ an oblique layering technique to reduce stress on the cavity walls.
Q4: What is the recommended curing time for this compound?
A4: A clinical study on this compound used a 20-second light cure for each increment, with a final 60-second cure of the last increment.[2] Always refer to the manufacturer's instructions for use for the most up-to-date recommendations.[4][7]
Q5: Can a liner be used under this compound?
A5: Yes, using a flowable composite or a resin-modified glass ionomer as a liner can help to reduce microleakage at the gingival margins of Class II restorations.[8][9][10]
Data Presentation
The following table summarizes microleakage data for Clearfil AP-X, a micro-hybrid composite from the same manufacturer, in a comparative in vitro study. This data can provide some insight into the performance of Clearfil composites, though it is important to note that these results are not specific to this compound.
| Composite Material | Mean Microleakage Score (Gingival Margin) | Mean Microleakage Score (Occlusal Margin) |
| Clearfil AP-X (Group III) | Higher than other groups | Higher than other groups |
| Filtek Z350XT (Group I) | Lower than Clearfil AP-X | Lower than Clearfil AP-X |
| Tetric N-Ceram (Group II) | Lowest among the groups | Lower than Clearfil AP-X |
| Data from a comparative in vitro study on microleakage of different composite resins.[11] Higher scores indicate greater microleakage. |
A 3-year clinical evaluation of this compound reported only one instance of secondary caries out of sixty restorations, indicating good long-term marginal integrity.[2][12]
Experimental Protocols
Microleakage Assessment via Dye Penetration
This protocol provides a general methodology for assessing microleakage using a dye penetration technique.
1. Sample Preparation:
- Prepare standardized cavities (e.g., Class II or V) in extracted, non-carious human or bovine teeth.
- Restore the cavities with this compound according to the manufacturer's instructions, varying the experimental parameters as required (e.g., bonding agent, layering technique).
- Store the restored teeth in distilled water at 37°C for 24 hours.
2. Thermal Cycling (Optional but Recommended):
- Subject the specimens to thermal cycling to simulate oral conditions. A common regimen is 500 to 1000 cycles between 5°C and 55°C with a dwell time of 30 seconds in each bath.[13]
3. Sealing and Dye Immersion:
- Seal the apex of each tooth with wax or composite.
- Apply two coats of nail varnish to the entire surface of each tooth, except for a 1mm window around the restoration margins.
- Immerse the teeth in a 0.5% basic fuchsin or 2% methylene (B1212753) blue solution for 24 hours at 37°C.[13]
4. Sectioning and Evaluation:
- Rinse the teeth thoroughly under running water to remove excess dye.
- Embed the teeth in acrylic resin and section them longitudinally through the center of the restoration using a slow-speed diamond saw with water cooling.
- Examine the sections under a stereomicroscope at a specified magnification (e.g., 40x).
5. Scoring:
- Evaluate the extent of dye penetration along the tooth-restoration interface using a scoring system. An example of a common scoring system is:
- Score 0: No dye penetration.
- Score 1: Dye penetration up to one-third of the cavity depth.
- Score 2: Dye penetration up to two-thirds of the cavity depth.
- Score 3: Dye penetration along the entire cavity wall.
Mandatory Visualization
Caption: Troubleshooting workflow for improving marginal seal.
References
- 1. compendiumlive.com [compendiumlive.com]
- 2. Clinical evaluation of Clearfil photoposterior: 3-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. journals.co.za [journals.co.za]
- 5. kuraraynoritake.eu [kuraraynoritake.eu]
- 6. dentaladvisor.com [dentaladvisor.com]
- 7. kuraraynoritake.eu [kuraraynoritake.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro comparison of microleakage of posterior resin composites with and without liner using two-step etch-and-rinse and self-etch dentin adhesive systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An In-Vitro Comparison of Micro Leakage Between Two Posterior Composites Restored with Different Layering Techniques Using Two Different LED Modes - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing instrument stickiness with Clearfil Photo Posterior
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize instrument stickiness when working with Clearfil Photo Posterior.
Troubleshooting Guide: Instrument Stickiness
Issue: The composite material is sticking to placement and sculpting instruments, making manipulation difficult and potentially compromising the final restoration.
| Potential Cause | Recommended Solution |
| Improper Material Temperature | Ensure the this compound syringe is at room temperature before dispensing.[1] If refrigerated, allow it to warm up to ambient temperature naturally.[1] |
| Instrument Surface and Material | Utilize instruments with a non-stick surface, such as those coated with titanium nitride. These are designed to reduce the adhesion of composite materials. |
| Instrument Contamination | Ensure instruments are meticulously clean and free of any residue from previous procedures. |
| Excessive Composite on Instrument | Use only the necessary amount of composite for each placement increment. Avoid overloading the instrument. |
| Overly Aggressive Manipulation | Handle the composite with a light touch. Aggressive or prolonged manipulation can increase stickiness. |
| Use of an Inappropriate Wetting Agent | If a modeling resin or wetting agent is used, ensure it is compatible with this compound and used sparingly. Applying a thin layer to the instrument can help, but excess can compromise the composite's physical properties. |
| Premature Curing from Ambient Light | Dispense the composite just before use and protect it from the operating light to prevent partial curing, which can increase tackiness.[1] The material should be used within 5 minutes of being dispensed.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sticking to my instruments?
A1: Instrument stickiness with composite resins can be influenced by several factors. These include the temperature of the material, the type of instrument being used, the cleanliness of the instrument, and the manipulation technique. This compound should be at room temperature before use.[1] Using instruments with non-stick coatings and a gentle touch can also significantly reduce stickiness.
Q2: Can I use a bonding agent to wet my instrument and prevent sticking?
A2: While some clinicians use a small amount of bonding agent to wet their instruments, this is not a universally recommended technique. If not done carefully, it can incorporate excess unfilled resin into the restoration, potentially weakening it and affecting its color stability. A dedicated, compatible composite wetting resin is a more appropriate choice, and it should be used very sparingly.
Q3: Does the temperature of the composite affect its handling?
A3: Yes, the temperature of this compound can affect its viscosity and handling characteristics. The manufacturer recommends that the product be brought to room temperature before dispensing if it has been refrigerated.[1] A colder composite will be stiffer and may exhibit different handling properties.
Q4: What type of instruments are best for placing this compound?
A4: Instruments with a smooth, non-stick surface are ideal. Titanium nitride-coated instruments are a popular choice as they are designed to minimize composite "pull-back."
Q5: How can I prevent the composite from starting to cure on my instrument?
A5: this compound is a light-curing composite, so it is sensitive to ambient and operating lights.[1] To prevent premature curing, dispense only the amount of material needed for the current increment and protect the dispensed material from light. The instructions for use recommend using the composite within 5 minutes of dispensing.[1]
Quantitative Data
The following table summarizes key quantitative properties of this compound relevant to its handling and performance.
| Property | Value |
| Total Inorganic Filler Content | Approx. 72 vol%[1] |
| Inorganic Filler Particle Size Range | 0.04 µm to 54 µm[1] |
| Resin Matrix Monomers | Bisphenol A diglycidylmethacrylate (Bis-GMA), Triethyleneglycol dimethacrylate (TEGDMA), Urethane tetramethacrylate[1] |
Experimental Protocols
Protocol for Minimizing Instrument Stickiness during Application of this compound
This protocol outlines the recommended clinical handling procedure to minimize instrument stickiness.
1. Material and Instrument Preparation: 1.1. Ensure the this compound syringe has been stored at 2-25°C (36-77°F) and away from direct sunlight.[1] 1.2. If refrigerated, allow the syringe to reach room temperature before use.[1] 1.3. Select clean, high-quality placement instruments, preferably with a non-stick coating (e.g., titanium nitride). 1.4. Prepare a light-protected dispensing pad.
2. Dispensing and Handling: 2.1. Dispense a small increment of this compound onto the mixing pad. Do not dispense the material directly into the patient's mouth.[1] 2.2. Immediately cap the syringe to protect the remaining material from ambient light.[1] 2.3. Use the composite within 5 minutes of dispensing.[1]
3. Placement Technique: 3.1. Pick up a small amount of the composite with your instrument. 3.2. Gently place the increment into the preparation. 3.3. Use a light, wiping motion to adapt the composite to the cavity walls. Avoid aggressive patting or packing motions. 3.4. If necessary, use a compatible composite wetting resin sparingly on the instrument to prevent sticking. Apply a very thin layer to the instrument tip. 3.5. Clean the instrument with a dry gauze between increments.
4. Curing: 4.1. Light-cure each increment according to the manufacturer's instructions. 4.2. Ensure the curing light tip is held close to the composite surface.[1]
Visualizations
Caption: Workflow for optimal handling of this compound to minimize stickiness.
Caption: Troubleshooting decision tree for addressing instrument stickiness.
References
Effect of ambient light on Clearfil Photo Posterior handling time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling time of Clearfil Photo Posterior, with a specific focus on the effects of ambient light. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended handling time for this compound after dispensing?
A1: According to the manufacturer's instructions for use, it is recommended to use the composite within 5 minutes after dispensing.[1] Exposure to ambient or operating light will initiate the curing process.[1]
Q2: How does ambient light affect the handling time of this compound?
A2: this compound is a light-curing composite, meaning it is sensitive to certain wavelengths of light.[1] Exposure to ambient light, particularly the dental operating light, can cause the material to begin to cure prematurely, which will shorten its handling time.[1] This can result in a loss of plasticity, making the material difficult to manipulate and adapt to the cavity preparation.
Q3: Is there a standardized test for determining the sensitivity of composite resins to ambient light?
A3: Yes, the International Organization for Standardization (ISO) has a standard, ISO 4049, for polymer-based restorative materials. This standard includes a test for sensitivity to ambient light, which is conducted under a simulated ambient light condition of 8000 lx.[2] To pass this test, the material must remain workable for a specified minimum time, which is typically at least 60 seconds.[2][3]
Q4: What should I do if I notice the composite becoming stiff or difficult to handle before I am finished with placement?
A4: If the material becomes difficult to manipulate, it is likely that premature polymerization has begun due to exposure to ambient light. To ensure optimal physical properties and adaptation of the final restoration, it is recommended to discard the partially cured composite and dispense a fresh increment. To maximize your working time, it is advisable to protect the dispensed material from ambient light.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| The composite material seems to be setting too quickly, providing insufficient working time. | High intensity of the dental operatory light. | Reduce the intensity of the operatory light or redirect it away from the dispensed composite. Consider using a light-shielding cover over the material when not actively manipulating it. |
| The surface of the composite loses its smooth, workable consistency shortly after being dispensed. | Prolonged exposure to any ambient light source (operatory light, and to a lesser extent, room light). | Dispense the composite only immediately before it is needed for placement. If multiple increments are required, dispense them one at a time. |
| Difficulty in sculpting and adapting the composite to the tooth structure. | The composite has started to polymerize due to light exposure. | Use fresh composite material for each increment. Ensure the material is shielded from light as much as possible during the restorative procedure. |
Experimental Protocols
Protocol for Assessing the Effect of Ambient Light on Handling Time
This protocol outlines a general method for researchers to quantify the effect of ambient light on the handling time of this compound.
1. Materials and Equipment:
- This compound composite resin
- Light meter capable of measuring illuminance in lux (lx)
- Dental operatory light with adjustable intensity
- Stopwatch
- Plastic dental instrument
- Mixing pad
- Dark room or light-controlled environment
2. Experimental Procedure:
- In a dark room, set the dental operatory light at a fixed distance from the work surface.
- Use the light meter to measure and adjust the illuminance of the operatory light to the desired level (e.g., 2000 lx, 4000 lx, 8000 lx).
- Dispense a standardized amount of this compound onto the mixing pad.
- Start the stopwatch immediately upon dispensing the composite.
- Under the controlled ambient light, use a plastic dental instrument to gently manipulate the composite in a consistent manner (e.g., gently prodding or attempting to shape it).
- The handling time is considered to have ended when the material no longer flows, loses its plasticity, and can no longer be readily shaped without significant force or fracturing.
- Record the time on the stopwatch.
- Repeat the procedure for each desired light intensity, ensuring to use a fresh sample of composite for each measurement.
- Perform multiple trials at each light intensity to ensure the reliability of the results.
Visualizations
Caption: Workflow for handling this compound to avoid premature curing.
References
Addressing color stability issues with Clearfil Photo Posterior
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the color stability of Clearfil Photo Posterior. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues related to the color stability of this compound during experimental use.
Question: My this compound restorations appear discolored shortly after placement. What are the potential causes?
Answer: Early discoloration of composite restorations can be attributed to several factors, broadly categorized as extrinsic and intrinsic.[1]
-
Extrinsic Staining: This is the most common cause of early discoloration and results from the accumulation of stains on the restoration surface.[1] Common sources include coffee, tea, red wine, and certain foods.[2] The surface roughness of the composite can also contribute to the mechanical adsorption of stains.[1]
-
Inadequate Polymerization: Insufficient light-curing can leave unreacted monomers within the composite matrix.[3][4] These unreacted components can be more susceptible to staining and chemical degradation over time.
-
Contamination: Contamination of the composite material or the prepared cavity with saliva, blood, or other substances during the restoration process can lead to internal discoloration.
Question: How can I prevent extrinsic staining of my this compound samples in an experimental setting?
Answer: To minimize extrinsic staining, consider the following:
-
Polishing: A thorough polishing procedure is crucial. A smooth surface is less likely to accumulate stains.[5] Multi-step polishing systems are recommended to achieve a high luster.
-
Control of Staining Agents: If your experimental protocol involves exposure to staining agents, ensure the exposure time and concentration are consistent across all samples.
-
Regular Cleaning: If applicable to your experimental design, gentle cleaning of the sample surface can remove accumulated plaque and superficial stains.
Question: Can the type of curing light affect the color stability of this compound?
Answer: Yes, the light-curing unit and the irradiation time can influence the color stability of composite resins.[3] Inadequate polymerization due to an inappropriate light source or insufficient curing time can lead to a lower degree of conversion of the monomer matrix, making the composite more susceptible to discoloration.[3] It is essential to use a curing light with the appropriate wavelength and intensity as specified by the manufacturer and to follow the recommended curing times for each layer of the composite.
Question: Does the thickness of the this compound increment affect its color stability?
Answer: Yes, the depth of polymerization is a critical factor.[1] Placing and curing the composite in increments that are too thick can result in incomplete polymerization of the deeper layers. This unpolymerized material can be a source of intrinsic discoloration over time. A 3-year clinical study on this compound involved placing the material in three increments, with each increment being light-cured for 20 seconds, and the final increment for 60 seconds.[6][7][8]
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a light-curing, radiopaque, microhybrid composite resin designed for restorations in the posterior region.[6][9] It is known for its high strength, durability, and wear resistance.[6][9]
What are the main causes of composite resin discoloration?
Discoloration of composite resins is multifactorial and can be categorized as:
-
Intrinsic Discoloration: This involves physicochemical reactions within the composite material itself.[1] Causes can include the oxidation of the amine accelerator used in the polymerization process or changes in the polymer matrix structure.[1][9]
-
Extrinsic Discoloration: This is due to the accumulation of external stains from sources like food, drinks, and tobacco.[1][2] The susceptibility to extrinsic staining is influenced by the surface roughness of the restoration and the material's water sorption properties.[1][2]
How does the composition of a composite affect its color stability?
The color stability of a composite resin is related to its resin matrix, the size and type of filler particles, and the photoinitiator system.[1][3] For instance, some resin matrices may be more prone to water absorption, which can lead to the penetration of stains.[2]
Is there clinical data on the long-term performance of this compound?
A clinical study evaluating this compound over three years reported good performance.[6][7][8] At the 36-month recall, most characteristics, including color match, were rated "Alpha" according to the USPHS system.[6][7][8] However, the surface texture was rated "Bravo" for nearly all restorations.[6][7][8] The study also highlighted the material's "remarkable wear resistance and no post-operative sensitivity".[6][7][8]
Data Presentation
Table 1: Illustrative Example of Color Change (ΔE) of Various Composite Resins After Immersion in Staining Solutions for 7 Days.*
| Composite Material | Distilled Water (Control) | Coffee | Tea | Red Wine |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Composite A | 1.2 ± 0.3 | 5.8 ± 0.6 | 4.5 ± 0.4 | 7.2 ± 0.8 |
| Composite B | 1.5 ± 0.2 | 6.3 ± 0.5 | 5.1 ± 0.5 | 8.1 ± 0.7 |
| Composite C | 1.1 ± 0.4 | 5.5 ± 0.7 | 4.8 ± 0.6 | 7.5 ± 0.9 |
ΔE represents the magnitude of color difference. A higher value indicates greater color change.
Table 2: Illustrative Example of Lab* Color Coordinate Changes for a Composite Resin After 14 Days of Immersion.
| Staining Solution | ΔL* (Lightness) | Δa* (Red-Green) | Δb* (Yellow-Blue) |
| This compound | Data not available | Data not available | Data not available |
| Coffee | -3.5 | +1.2 | +4.8 |
| Tea | -2.8 | +0.9 | +3.9 |
| Red Wine | -4.2 | +2.5 | +1.5 |
ΔL, Δa, and Δb represent the change in each color coordinate from baseline.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro color stability of a dental composite resin, based on common methodologies found in the literature.
Protocol: In Vitro Assessment of Composite Resin Color Stability
-
Sample Preparation:
-
Prepare disc-shaped samples of this compound of standardized dimensions (e.g., 10 mm diameter and 2 mm thickness) using a suitable mold.
-
Press the composite material between two glass slides with a mylar strip to create a smooth surface.
-
Light-cure the samples according to the manufacturer's instructions, ensuring the light guide tip is in direct contact with the mylar strip.
-
Create a sufficient number of samples for each experimental group (staining solution and control) and for each time point.
-
-
Baseline Color Measurement:
-
After 24 hours of storage in distilled water at 37°C, measure the baseline color of each sample using a spectrophotometer or a colorimeter.
-
Record the CIE Lab* color coordinates for each sample.
-
-
Immersion in Staining Solutions:
-
Immerse the samples in various staining solutions (e.g., coffee, tea, red wine) and a control solution (distilled water) at 37°C.
-
Ensure the samples are fully submerged and that the solutions are replaced periodically (e.g., every 24 hours) to maintain concentration.
-
-
Color Measurement at Subsequent Time Points:
-
At predetermined time intervals (e.g., 7, 14, and 28 days), remove the samples from the solutions.
-
Rinse the samples with distilled water and gently dry them.
-
Measure the Lab* color coordinates again.
-
-
Data Analysis:
-
Calculate the color change (ΔE) for each sample at each time point using the following formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]^½
-
Statistically analyze the data to determine the significance of color changes between different staining solutions and over time.
-
Visualizations
Caption: Troubleshooting workflow for composite discoloration.
Caption: Logical flow of extrinsic staining on a composite surface.
References
- 1. kuraraynoritake.eu [kuraraynoritake.eu]
- 2. medicalexpo.com [medicalexpo.com]
- 3. researchgate.net [researchgate.net]
- 4. dentaladvisor.com [dentaladvisor.com]
- 5. kuraraydental.com [kuraraydental.com]
- 6. dentaltix.com [dentaltix.com]
- 7. Comparing color stability of 3 different resin composites after immersion in staining media: An in vitro study - J Dent Panacea [jdentalpanacea.org]
- 8. Clinical evaluation of Clearfil photoposterior: 3-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. humanusdental.com [humanusdental.com]
How to prevent voids and porosity in Clearfil Photo Posterior
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent voids and porosity when using CLEARFIL™ PHOTO POSTERIOR.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of voids and porosity in composite restorations using CLEARFIL™ PHOTO POSTERIOR?
Voids and porosity in composite resin restorations can be introduced at various stages of the placement process.[1] Key causes include:
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Air Entrapment During Placement: The method of placing the composite into the cavity preparation can lead to the inclusion of air bubbles.[1]
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Material Handling: Improper handling of the composite material before and during placement can introduce air.
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Inadequate Adaptation: Poor adaptation of the composite material to the cavity walls can create spaces that result in voids.
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Polymerization Shrinkage: Composite materials shrink during the curing process, which can lead to the formation of gaps between the restoration and the cavity wall if not managed properly.[2][3]
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Material Viscosity: The consistency of the composite resin can influence the formation of porosities during the filling process.[4][5]
Q2: How can I minimize air entrapment during the placement of CLEARFIL™ PHOTO POSTERIOR?
To minimize air entrapment:
-
Dispensing: After dispensing the paste from the syringe, turn the plunger counter-clockwise a half-turn to prevent excess material from oozing out, which can introduce air upon the next use.[6]
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Instrumentation: Use a smooth, wiping motion with your placement instrument. Avoid repeatedly lifting and pressing the instrument into the material, as this can incorporate air.
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Injection Techniques: While not always necessary to reduce porosities, for certain material consistencies, an injection technique can result in fewer voids compared to hand instrumentation.[4][5] When using an injection or compule tip, keep the tip submerged in the extruded material to prevent air incorporation.
Q3: What is the recommended placement technique for CLEARFIL™ PHOTO POSTERIOR to prevent voids and ensure complete polymerization?
An incremental layering technique is recommended for placing posterior composite restorations to ensure complete polymerization and minimize the effects of polymerization shrinkage.[2][7] This involves placing and curing the composite in layers of 2 mm thickness or less.[2][8]
There are several variations of the incremental layering technique:
-
Horizontal Layering: Involves placing horizontal increments. This technique is generally suitable for smaller restorations.[2]
-
Oblique Layering: This technique uses wedge-shaped increments placed against the cavity walls. It helps to reduce the C-factor (the ratio of bonded to unbonded surfaces) and prevents distortion of the cavity walls.[8]
-
Vertical Layering: Small increments are placed in a vertical pattern, starting from one wall and building towards the other.[2][7]
-
Split-Increment Horizontal Layering: Each horizontal increment is split into smaller portions before curing to minimize polymerization shrinkage stress.[7]
Q4: Does the viscosity of CLEARFIL™ PHOTO POSTERIOR affect the risk of porosity?
Yes, the viscosity of the composite resin can influence the likelihood of porosity formation.[4][5] A study investigating voids in restorations found that the consistency of the resin composite influenced porosity formation.[4] CLEARFIL™ PHOTO POSTERIOR is described as a syringable composite.[9][10] The handling and placement technique should be adapted to the specific viscosity of the material to minimize the incorporation of air.
Q5: How critical is the curing light and technique for preventing voids?
Proper light-curing is crucial for ensuring the complete polymerization of the composite, which in turn minimizes shrinkage-related voids. In a clinical study of CLEARFIL™ PHOTO POSTERIOR, each increment was light-cured for 20 seconds, with the final increment receiving a 60-second cure.[11] It is also advisable to regularly check the intensity of the dental curing light with an appropriate device.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible voids or pits on the restoration surface | Air incorporated during placement or handling. | Use a smooth, wiping motion with placement instruments. Avoid "patting" or "dabbing" the composite. For syringable composites like CLEARFIL™ PHOTO POSTERIOR, ensure the tip is kept within the material during extrusion. |
| Internal voids detected on radiographs | Air trapped between increments or poor adaptation to the cavity preparation. | Use an incremental layering technique (e.g., oblique or vertical) to ensure good adaptation and minimize the risk of trapping air.[2][7][8] Ensure each increment is well-adapted to the underlying layer and cavity walls before curing. |
| Marginal gaps or "white lines" | Polymerization shrinkage pulling the composite away from the cavity margin. | Employ an incremental layering technique to reduce the volume of material curing at one time, thereby minimizing shrinkage stress.[2][7] Ensure proper application of the bonding agent as per the manufacturer's instructions. |
| Incomplete cure at the bottom of the restoration | Curing light not penetrating the full depth of the composite. | Adhere to the recommended increment thickness of 2 mm or less.[2][8] Ensure the curing light is positioned correctly and held for the recommended duration. Verify the output of your curing light.[6] |
Experimental Protocols
Protocol 1: Incremental Layering Technique for a Class I Restoration
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Cavity Preparation: Prepare the Class I cavity in the conventional manner.[6]
-
Isolation: Isolate the tooth using a rubber dam to prevent contamination from saliva or blood.[6]
-
Pulp Protection (if applicable): If there is any actual or near pulp exposure, cover it with a hard-setting calcium hydroxide (B78521) material.[6]
-
Enamel and Dentin Treatment: Etch the enamel and dentin according to the bonding system's instructions. For example, a 37% phosphoric acid gel can be applied to enamel margins, followed by a dentin etchant and the application of a bonding agent like CLEARFIL™ PHOTO BOND.[11]
-
First Increment: Dispense a small amount of CLEARFIL™ PHOTO POSTERIOR. Place the first increment, no thicker than 2 mm, and adapt it to the pulpal floor and a portion of the cavity walls using an oblique or horizontal technique.[2][8]
-
Curing: Light-cure the first increment for the manufacturer-recommended time (e.g., 20 seconds).[11]
-
Subsequent Increments: Place subsequent increments, each no thicker than 2 mm, ensuring good adaptation to the previous layer and the cavity walls. Cure each increment individually.
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Final Increment and Finishing: Place the final increment to establish the occlusal anatomy. Light-cure this final layer for an extended period (e.g., 60 seconds).[11] Finish and polish the restoration.
Visualizations
Caption: Workflow for preventing voids in CLEARFIL™ PHOTO POSTERIOR restorations.
Caption: Factors affecting the polymerization of CLEARFIL™ PHOTO POSTERIOR.
References
- 1. Resin restorations: causes of porosities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.co.za [journals.co.za]
- 7. Incremental techniques in direct composite restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Voids and porosities in class I micropreparations filled with various resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical evaluation of Clearfil photoposterior: 3-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Fracture Toughness of Clearfil Photo Posterior
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clearfil Photo Posterior. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the fracture toughness of this dental composite.
Frequently Asked Questions (FAQs)
Q1: My baseline fracture toughness (KIC) measurements for unmodified this compound are inconsistent. What are the potential causes?
A1: Inconsistent baseline data can stem from several factors in your experimental setup. Firstly, ensure strict adherence to a standardized testing protocol, such as ASTM E399 or ISO 6872, for all specimens. Variations in specimen preparation, particularly the sharpness and dimensions of the pre-crack in the single-edge notch beam (SENB) test, can significantly impact results.[1][2] Additionally, ensure consistent light-curing parameters, including curing time, light intensity, and tip distance, as the degree of polymerization is critical to the material's mechanical properties. Finally, any variability in the storage conditions of the specimens before testing, such as temperature and humidity, can also lead to inconsistent measurements.
Q2: I've incorporated nanofillers into this compound, but the fracture toughness has not improved, or has even decreased. What could be the issue?
A2: A lack of improvement or a decrease in fracture toughness after adding nanofillers is a common issue, often related to particle agglomeration. Nanoparticles have a high surface area-to-volume ratio and can clump together within the resin matrix if not properly dispersed. These agglomerates act as stress concentration points, which can initiate cracks and lower the fracture toughness. To address this, ensure a thorough and uniform dispersion of the nanofillers. This can be achieved through techniques like high-speed mixing or ultrasonication of the nanoparticle-resin mixture before polymerization.[3][4][5] The choice of nanofiller and its surface treatment are also critical; untreated fillers may not bond well with the resin matrix.
Q3: After silanizing the filler particles, I'm not observing the expected increase in fracture toughness. What went wrong?
A3: Silanization is a critical step for improving the bond between the inorganic filler and the organic resin matrix, but its effectiveness depends on the correct application.[6][7][8] An incomplete or non-uniform silane (B1218182) layer on the filler particles will result in a weak interface, hindering stress transfer from the matrix to the stronger fillers. Ensure that the silanization process is carried out under optimal conditions, including the correct concentration of the silane coupling agent, appropriate reaction time, and proper drying to remove by-products and excess solvent. The type of silane used should also be compatible with both the filler and the resin matrix of this compound.
Q4: My fiber-reinforced this compound specimens are failing at the fiber-resin interface. How can I improve the bonding?
A4: Failure at the fiber-resin interface indicates poor adhesion between the two components. This can be due to several factors. Firstly, ensure the fibers are thoroughly wetted by the resin matrix. This can be facilitated by using a low-viscosity resin to impregnate the fibers before incorporating them into the composite paste. Secondly, the surface of the fibers may require treatment to enhance bonding. For glass fibers, this typically involves silanization. For polyethylene (B3416737) fibers, plasma treatment or other surface modification techniques may be necessary to improve their adhesion to the resin.[9] Lastly, avoid introducing voids or air bubbles during the incorporation of fibers, as these can act as stress risers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Fracture Toughness in Control Group | Incomplete polymerization of the composite. | Verify the output of your curing light and ensure adherence to the manufacturer's recommended curing time for the specimen thickness. |
| Voids or defects in the specimen. | Mix and place the composite carefully to avoid trapping air bubbles. Inspect specimens for visible flaws before testing. | |
| No Improvement with Nanofillers | Poor dispersion of nanofillers leading to agglomerates. | Utilize high-shear mixing or ultrasonication to disperse the nanofillers in the resin monomer before adding the composite paste. |
| Lack of bonding between nanofillers and resin matrix. | Ensure nanofillers are properly silanized or surface-treated to promote adhesion. | |
| Reduced Fracture Toughness After Fiber Reinforcement | Poor wetting of fibers by the resin. | Impregnate the fibers with a low-viscosity unfilled resin before incorporating them into the composite. |
| Voids introduced during fiber placement. | Carefully place the fibers to avoid trapping air. Consider using a flowable composite to aid in wetting the fibers. | |
| Inconsistent Fracture Toughness Results | Variations in pre-crack sharpness and length in SENB specimens. | Use a fresh, sharp blade for creating the notch and ensure consistent notching technique. Measure the crack length accurately for each specimen.[10][11] |
| Inconsistent crosshead speed during testing. | Calibrate and verify the crosshead speed of your universal testing machine to ensure it is consistent for all tests. |
Data Presentation
Table 1: Fracture Toughness of this compound with Nanofiller Incorporation
| Nanofiller Type | Concentration (wt%) | Mean KIC (MPa·m1/2) | Standard Deviation |
| Control (Unmodified) | 0 | e.g., 1.2 | e.g., 0.15 |
| SiO2 | 1 | ||
| SiO2 | 3 | ||
| TiO2 | 1 | ||
| TiO2 | 3 |
Table 2: Fracture Toughness of this compound with Fiber Reinforcement
| Fiber Type | Fiber Length | Concentration (wt%) | Mean KIC (MPa·m1/2) | Standard Deviation |
| Control (Unmodified) | N/A | 0 | e.g., 1.2 | e.g., 0.15 |
| Glass Fibers | 2 mm | 5 | ||
| Glass Fibers | 5 mm | 5 | ||
| Polyethylene Fibers | Woven | 5 |
Experimental Protocols
Protocol for Incorporation of Nanofillers
-
Nanofiller Preparation: Dry the selected nanofillers (e.g., silica, titania) in a vacuum oven at a temperature appropriate for the specific filler to remove any adsorbed moisture.
-
Silanization (if required):
-
Disperse the dried nanofillers in a solvent such as ethanol.
-
Add the appropriate silane coupling agent (e.g., 3-methacryloxypropyltrimethoxysilane) to the suspension.
-
Stir the mixture for a specified time at a controlled temperature.
-
Wash the treated nanofillers with the solvent to remove excess silane.
-
Dry the silanized nanofillers in a vacuum oven.
-
-
Dispersion in Resin:
-
Weigh the desired amount of surface-treated nanofillers.
-
In a separate container, weigh the resin matrix of this compound (if using a custom blend) or a compatible unfilled resin.
-
Gradually add the nanofillers to the resin while mixing.
-
For optimal dispersion, use a high-speed mechanical mixer or an ultrasonic probe for a set duration.
-
-
Composite Formulation:
-
Incorporate the nanofiller-resin mixture into the this compound paste.
-
Mix thoroughly until a homogenous paste is achieved.
-
Store the modified composite in a light-proof container.
-
Protocol for Fracture Toughness Testing (Single-Edge Notch Beam Method)
-
Specimen Preparation:
-
Prepare rectangular bar specimens of the composite material with standardized dimensions (e.g., 25 mm x 4 mm x 3 mm).
-
Light-cure the specimens according to the manufacturer's instructions, ensuring complete polymerization throughout the specimen. A layered curing approach may be necessary.
-
Create a sharp, straight notch at the center of one of the long sides of the specimen using a fresh, sharp razor blade. The notch depth should be approximately half the specimen's width.
-
-
Testing Procedure:
-
Mount the specimen in a three-point bending fixture on a universal testing machine.
-
Apply a compressive load at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.
-
Record the maximum load at fracture.
-
-
Calculation of Fracture Toughness (KIC):
-
Measure the exact dimensions of the specimen and the crack length.
-
Calculate the fracture toughness using the appropriate formula for the SENB specimen geometry as specified in relevant standards (e.g., ASTM E399).
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing and testing the fracture toughness.
Caption: Logical relationship between modifications and fracture toughness enhancement.
References
- 1. Comparison of four modes of fracture toughness testing for dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the indentation strength and single-edge-v-notched beam methods for dental ceramic fracture toughness testing [revodonto.bvsalud.org]
- 3. Synthesis of Novel Dental Nanocomposite Resins by Incorporating Polymerizable, Quaternary Ammonium Silane-Modified Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Dental Nanocomposite Resins Reinforced with Dual Organomodified Silica/Clay Nanofiller Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dakenchem.com [dakenchem.com]
- 7. dakenchem.com [dakenchem.com]
- 8. Silane Content Influences Properties in Nanostructured Composites [es.ohi-s.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Posterior Restoratives: Clearfil Photo Posterior vs. Filtek Supreme Ultra
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent posterior dental restorative materials: Clearfil Photo Posterior by Kuraray Noritake Dental Inc. and Filtek Supreme Ultra by 3M. The selection of a suitable restorative material is paramount for the long-term clinical success of posterior restorations, demanding a thorough understanding of their physical and mechanical properties. This document synthesizes available data to facilitate an evidence-based evaluation of these two composite resins.
Material Composition and Filler Technology
This compound is a light-curing, radiopaque hybrid composite designed specifically for restorations in the posterior region. It is characterized by its high filler loading, contributing to its notable strength and wear resistance.[1][2] The inorganic filler particles in this compound range in size from 0.04 µm to 54 µm, with a filler content of 72% by volume.[3]
Filtek Supreme Ultra is a universal nanocomposite, meaning its filler particles are in the nanometer range. This "true" nanotechnology involves loosely bound aggregates of zirconia and silica (B1680970) nanofiller particles, known as nanoclusters, combined with non-agglomerated/non-aggregated nanofillers. This unique structure allows for a high filler loading, resulting in a material with the strength and wear resistance of a hybrid composite, but with superior polish retention and optical properties. The inorganic filler loading for most shades is approximately 78.5% by weight (63.3% by volume).
Performance Data: A Quantitative Comparison
The following tables summarize the key performance indicators for this compound and Filtek Supreme Ultra based on available data. It is important to note that direct head-to-head clinical trial data is limited. The data for this compound is based on published clinical studies and information for the closely related "Clearfil Majesty Posterior" due to the limited availability of a specific technical data sheet for "this compound." This will be explicitly noted where applicable.
Table 1: Wear Resistance
| Property | This compound | Filtek Supreme Ultra |
| Wear Rate | 4.9 µm/year (in vivo, 3-year study) | Low wear rate (in vitro, 3-body wear test) |
| Filler Type | Hybrid | Nanocomposite |
Table 2: Compressive Strength
| Property | This compound* | Filtek Supreme Ultra |
| Compressive Strength | 504 MPa | ~350 MPa |
*Data for Clearfil Majesty Posterior
Table 3: Flexural Strength
| Property | This compound* | Filtek Supreme Ultra |
| Flexural Strength | 177 MPa | 150 - 200 MPa |
*Data for Clearfil Majesty Posterior
Table 4: Polymerization Shrinkage
| Property | This compound* | Filtek Supreme Ultra |
| Volumetric Shrinkage | 1.5% | ~2.0% |
*Data for Clearfil Majesty Posterior
Experimental Protocols
The following sections detail the standardized methodologies for evaluating the key mechanical properties of dental composites.
Wear Resistance Testing
Wear resistance of dental composites is crucial for their longevity in the high-stress posterior oral environment. A common in-vitro method is the two-body or three-body wear test , often guided by ISO/TS 14569 .
Methodology:
-
Specimen Preparation: Composite specimens are fabricated in standardized molds and light-cured according to the manufacturer's instructions. The surfaces are then polished to a standardized finish.
-
Wear Simulation: The specimens are subjected to a specified number of cycles in a wear simulator.
-
Two-body wear: The composite specimen is brought into contact with an antagonist material (e.g., steatite or enamel) under a defined load and motion.
-
Three-body wear: A third medium, such as a slurry of abrasive particles (e.g., poppy seeds or PMMA beads), is introduced between the composite and the antagonist to simulate the effect of food bolus.
-
-
Data Acquisition: The amount of material loss is quantified using profilometry or 3D scanning to measure the volume or depth of the wear facet.
-
Analysis: The wear rate is calculated and compared between different materials.
Flexural Strength Testing (Three-Point Bending)
Flexural strength, or the ability of a material to resist fracture in bending, is a critical parameter for restorative materials, especially in areas of high occlusal stress. The three-point bending test , as outlined in ISO 4049 , is the standard method for this evaluation.
Methodology:
-
Specimen Preparation: Bar-shaped specimens of the composite material are prepared using a standardized mold (typically 25mm x 2mm x 2mm). The specimens are light-cured according to the manufacturer's instructions.
-
Testing Setup: The specimen is placed on two supports with a specific span length.
-
Load Application: A load is applied to the center of the specimen at a constant crosshead speed until fracture occurs.
-
Data Collection: The load at which the specimen fractures is recorded.
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the fracture load, L is the span length, b is the width of the specimen, and d is the thickness of the specimen.
Compressive Strength Testing
Compressive strength measures a material's ability to withstand forces that tend to crush it. This is a vital property for posterior restorations that are subjected to heavy masticatory forces. The testing protocol is often guided by ISO 9917 .
Methodology:
-
Specimen Preparation: Cylindrical specimens of the composite material are prepared using a standardized mold. The specimens are light-cured as per the manufacturer's directions.
-
Testing Setup: The cylindrical specimen is placed between the platens of a universal testing machine.
-
Load Application: A compressive load is applied to the specimen at a constant rate until it fractures.
-
Data Collection: The maximum load sustained by the specimen before fracture is recorded.
-
Calculation: The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.
Conclusion
Both this compound and Filtek Supreme Ultra are high-quality restorative materials suitable for posterior applications. Filtek Supreme Ultra, with its nanofiller technology, demonstrates excellent wear resistance and polish retention. This compound, a hybrid composite, is noted for its high strength and durability.[1] The choice between these two materials may depend on the specific clinical situation, the clinician's preference for handling characteristics, and the desired esthetic outcome. For restorations where maintaining a high polish and surface gloss over time is a primary concern, Filtek Supreme Ultra may be advantageous. For cases demanding maximum strength and durability under heavy occlusal loads, the high filler content of a material like Clearfil Majesty Posterior (and by extension, this compound) presents a compelling option. Further head-to-head clinical studies are warranted to provide a more definitive comparison of their long-term clinical performance.
References
A Comparative Analysis of Wear Resistance: Clearfil Photo Posterior vs. Tetric EvoCeram
In the ever-evolving field of dental restorative materials, the long-term durability of posterior composites is a paramount concern for clinicians and researchers. This guide provides a detailed comparative study of the wear resistance of two prominent posterior composite resins: Clearfil Photo Posterior, a microhybrid composite, and Tetric EvoCeram, a nano-hybrid composite. This analysis is based on a synthesis of available clinical and in-vitro research to aid researchers, scientists, and drug development professionals in understanding the performance characteristics of these materials.
Composition and Material Properties
The wear resistance of a dental composite is intrinsically linked to its composition, particularly the filler type, size, and loading.
This compound is a light-curing, radiopaque, microhybrid composite. It is characterized by a high filler content, which is a common attribute for materials designed to withstand the occlusal forces in the posterior region. The manufacturer, Kuraray Noritake Dental, emphasizes its high strength, durability, and wear resistance[1][2].
Tetric EvoCeram is a universal, light-curing, radiopaque nano-hybrid composite. Its formulation includes nano-fillers, which are intended to provide excellent polishability and wear resistance while maintaining high strength[3]. The smaller particle size of nano-hybrids is theorized to lead to a smoother surface that is less prone to abrasive wear over time.
| Property | This compound | Tetric EvoCeram |
| Composite Type | Microhybrid | Nano-hybrid |
| Filler Type | Barium glass | Barium glass, Ytterbium trifluoride, Mixed oxide |
| Filler Size | 0.04 µm to 54 µm | Average particle size of 550 nm (0.55 µm) |
| Filler Loading | 85% by weight, 72% by volume | Not specified in available results |
| Matrix | Bis-GMA based | Not specified in available results |
Quantitative Wear Data: A Comparative Summary
Direct comparative studies evaluating this compound and Tetric EvoCeram under identical conditions are limited. However, by synthesizing data from various clinical and in-vitro studies, a comparative overview can be established. It is crucial to consider the different methodologies employed in these studies when interpreting the data.
Clinical Wear Performance
Clinical studies provide the most relevant data on the long-term performance of restorative materials in the oral environment.
| Study Duration | Material | Mean Annual Wear Rate | Key Findings |
| 3 Years[4][5] | This compound | 4.9 µm/year | Exhibited remarkable wear resistance in Class I and II restorations. |
| 2 Years[6] | Clearfil | Mean Abrasion: 79.2 µmMean Attrition: 153.4 µm | Attrition was greater than abrasion. |
| 8 Years[7] | Tetric EvoCeram | Not quantified as a rate | 98% of restorations showed no evidence of wear. |
| 5 Years[8] | Tetric EvoCeram | Not quantified | Showed a 100% survival rate with excellent clinical performance. |
| 2 Years[9] | Tetric EvoCeram | Not quantified | Demonstrated acceptable clinical performance in posterior restorations. |
In-Vitro Wear Performance
In-vitro studies utilize chewing simulators and tribometers to assess wear resistance in a controlled laboratory setting. These studies allow for standardized comparisons but may not fully replicate the complex oral environment.
| Study Type | Material | Wear Measurement | Key Findings |
| In-vitro Wear Test[10] | Clearfil AP-X (a similar microhybrid) | Volume Loss: 8.5956 mm³ | Showed higher wear than a nanofilled composite in this specific test. |
| In-vitro Chewing Simulation[7] | Tetric EvoCeram Bulk Fill | Vertical Wear: ~200-300 µm | Exhibited low and comparable wear to other bulk-fill composites after 120,000 cycles. |
| In-vitro Three-Body Wear | Tetric EvoCeram | Mean Weight Loss: Lower than a microhybrid, higher than a nanofilled composite | Filler particle size was correlated with wear resistance. |
Experimental Protocols
The methodologies employed in the cited studies are critical for understanding the context of the presented data.
Clinical Study Protocol: this compound (3-Year)[6][7]
-
Study Design: A 3-year clinical trial involving 60 Class I and Class II restorations in premolars and molars.
-
Restorative Procedure: Enamel margins were etched with 37% phosphoric acid. A bonding agent (Clearfil Photo Bond) was applied, followed by the incremental placement of this compound, with each increment being light-cured.
-
Evaluation: Restorations were evaluated at 36 months using the USPHS system and M-L indirect scale.
-
Wear Measurement: Wear was measured, and an adjusted mean value was calculated.
In-Vitro Chewing Simulation Protocol: Tetric EvoCeram Bulk Fill[9]
-
Apparatus: Willytec chewing simulator.
-
Specimen Preparation: Standardized test samples of the composite material.
-
Test Parameters:
-
Antagonist: Standardized ceramic antagonists.
-
Cycles: 120,000 masticatory cycles.
-
Force: 50 N.
-
Sliding Movement: 0.7 mm.
-
-
Wear Measurement: Vertical substance loss was measured using a 3D laser scanner.
Visualizing Experimental Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for a clinical wear study and an in-vitro chewing simulation.
Caption: Workflow of a typical clinical wear study.
Caption: Workflow of an in-vitro chewing simulation test.
Discussion and Conclusion
Based on the available evidence, both this compound and Tetric EvoCeram demonstrate commendable wear resistance for use in posterior restorations.
-
This compound , as a microhybrid composite, has shown excellent long-term clinical performance with a low annual wear rate in a 3-year study[4][5]. Its high filler loading contributes to its robust mechanical properties.
-
Tetric EvoCeram , a nano-hybrid composite, also exhibits outstanding clinical longevity, with a very high percentage of restorations showing no wear after 8 years[7]. In-vitro studies further support its favorable wear characteristics, which are comparable to other modern composites[7]. The nano-hybrid formulation appears to contribute to a durable and polishable surface.
It is important to note that the wear of a composite restoration is a multifactorial process influenced by material properties, occlusal forces, patient habits (e.g., bruxism), and the opposing dentition. While in-vitro studies provide valuable comparative data, clinical studies are the ultimate measure of a material's success.
References
- 1. kuraraynoritake.eu [kuraraynoritake.eu]
- 2. Three-year follow-up of five posterior composites: in vivo wear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doriotdent.ro [doriotdent.ro]
- 4. Clinical evaluation of Clearfil photoposterior: 3-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ivodent.hu [ivodent.hu]
- 8. media.dentalcompare.com [media.dentalcompare.com]
- 9. A Two-Year Comparative Evaluation of Clinical Performance of a Nanohybrid Composite Resin to a Flowable Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vitro investigation of wear resistance and hardness of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Clinical Performance of Clearfil Photo Posterior: A Comparative Analysis
This guide provides a comprehensive comparison of the long-term clinical performance of Clearfil Photo Posterior with other posterior composite restorative materials. The information is targeted towards researchers, scientists, and drug development professionals, offering a detailed look at experimental data and methodologies from various clinical trials.
Comparative Performance Data
The following tables summarize the quantitative data from long-term clinical evaluations of this compound and comparable materials. The data is primarily based on the United States Public Health Service (USPHS) criteria, a standard for clinical evaluation of dental restorations.
| Performance Indicator | This compound (3-Year Results) | Z100 (2-Year Results) | Prisma TPH (2-Year Results) | Clearfil Ray-Posterior (2-Year Results) |
| Annual Wear Rate (μm/year) | 4.9[1][2] | - | - | - |
| Surface Texture (% Bravo Rating) | Essentially all restorations rated Bravo[1][2] | - | - | All restorations scored Bravo[3] |
| Marginal Adaptation (% Alpha Rating) | All restorations rated Alpha[1][2] | - | - | - |
| Color Match (% Alpha Rating) | All restorations rated Alpha[1][2] | Unchanged at 24 months[3] | Unchanged at 24 months[3] | Unchanged at 24 months[3] |
| Secondary Caries | One case reported at 3 years[1][2] | Unchanged at 24 months[3] | Unchanged at 24 months[3] | Unchanged at 24 months[3] |
| Post-operative Sensitivity | No cases reported[1][2] | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial results. The following sections outline the protocols used in the cited studies for key performance indicators.
Clinical Evaluation using USPHS Criteria
The clinical performance of the restorations was evaluated using the United States Public Health Service (USPHS) system.[1][2] This system uses a set of criteria to assess the quality of dental restorations, with ratings of Alpha (ideal), Bravo (clinically acceptable), Charlie (clinically unacceptable, but repairable), and Delta (clinically unacceptable, requires replacement). The evaluations were conducted by calibrated examiners at baseline and subsequent recall appointments.
Wear Resistance Measurement
Wear resistance was evaluated using an indirect method.[1][2] Quadrant impressions of the restored teeth were taken at baseline and recall appointments using a polyvinyl siloxane impression material. Stone casts were then created from these impressions. The wear was measured on these casts using a computerized three-dimensional measuring technique or laser interferometry to determine the depth of surface wear.[3]
Color Stability Assessment
Color stability is a critical aesthetic factor for dental restorations. The evaluation of color match was performed visually by trained clinicians under standardized lighting conditions as part of the USPHS evaluation.[1][3] For laboratory-based assessments of color stability, the ISO 4049 standard provides a detailed protocol.[4][5] This involves preparing disc-shaped specimens of the material, measuring their initial color using a spectrophotometer or colorimeter, and then exposing them to artificial aging conditions, such as a xenon arc light source, to simulate the effects of light, temperature, and humidity over time.[6] The color change is then quantified by comparing the initial and final color measurements.
Visualized Workflows and Pathways
Clinical Trial Workflow for Posterior Composites
The following diagram illustrates the typical workflow for a clinical trial evaluating posterior composite restorations.
Caption: A flowchart of the clinical trial process.
Biocompatibility Signaling Pathway of Resin Composites
This diagram outlines a simplified, generalized signaling pathway that may be involved in the cellular response to components that can leach from resin composite restorations.
Caption: Cellular response to leached composite monomers.
References
- 1. Clinical evaluation of Clearfil photoposterior: 3-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. Dental Material Color Stability Tester | ISO 4049 / YY 0270 / ASTM G155 Compliant [qinsun-lab.com]
In Vitro Microleakage of Clearfil Photo Posterior Compared to Other Dental Composites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Microleakage, the microscopic seepage of fluids, bacteria, and ions at the interface of a dental restoration and the tooth, remains a primary concern for the long-term success of composite restorations. It can lead to postoperative sensitivity, marginal discoloration, secondary caries, and eventual restoration failure. This guide provides an in vitro comparison of the microleakage performance of Clearfil posterior composites with other commonly used composite materials, supported by experimental data.
Due to a lack of available in vitro microleakage studies specifically evaluating "Clearfil Photo Posterior," this guide utilizes data for "Clearfil AP-X," a micro-hybrid posterior composite from the same manufacturer, as a representative for comparison. The findings from a study comparing Clearfil AP-X with Filtek Z350 XT and Tetric N-Ceram are presented below.
Quantitative Data Summary
The following table summarizes the mean microleakage scores from an in vitro study comparing Clearfil AP-X, Filtek Z350 XT, and Tetric N-Ceram.[1] Microleakage was assessed at both the occlusal (enamel) and gingival (dentin/cementum) margins of Class II restorations.[1] Lower scores indicate less microleakage.
| Composite Material | Manufacturer | Mean Microleakage Score (Occlusal) | Mean Microleakage Score (Gingival) |
| Clearfil AP-X | Kuraray | 1.40 ± 0.51 | 1.27 ± 0.46 |
| Filtek Z350 XT | 3M ESPE | 1.27 ± 0.46 | 1.47 ± 0.52 |
| Tetric N-Ceram | Ivoclar Vivadent | 1.07 ± 0.26 | 1.13 ± 0.35 |
Data sourced from a comparative in vitro study.[1]
Experimental Protocols
The data presented is based on a common methodology for in vitro microleakage studies. A detailed breakdown of a typical experimental protocol is as follows:
1. Tooth Preparation:
-
A standardized number of sound, extracted human premolars or molars are selected.
-
Standardized Class II cavities are prepared in each tooth, with the gingival margin typically located below the cementoenamel junction (CEJ) to simulate a clinically challenging scenario.[2]
2. Restorative Procedure:
-
The teeth are randomly divided into groups, with each group assigned a different restorative material.
-
The respective bonding agent for each composite system is applied according to the manufacturer's instructions.
-
The composite resin is then placed in the prepared cavities, often using an incremental layering technique to minimize polymerization shrinkage.[3] Each increment is light-cured for a specified duration.
3. Thermocycling:
-
To simulate the temperature fluctuations in the oral environment, the restored teeth undergo thermocycling.[2][4] This process involves alternating immersion in cold and hot water baths (e.g., 5°C and 55°C) for a predetermined number of cycles (e.g., 500 or 1000 cycles).[2][4]
4. Dye Penetration:
-
The tooth surfaces, except for a 1mm area around the restoration margins, are sealed with a waterproof varnish.
-
The teeth are then immersed in a dye solution, such as 2% methylene (B1212753) blue or 0.5% basic fuchsin, for a specific period (e.g., 24 hours).[1][2]
5. Sectioning and Evaluation:
-
After dye immersion, the teeth are sectioned longitudinally through the center of the restoration.
-
Each section is then examined under a stereomicroscope at a specific magnification (e.g., 40X).[1]
-
The extent of dye penetration at the tooth-restoration interface is scored using a standardized scale.[1][3] A common scoring system is as follows:
-
Score 0: No dye penetration.
-
Score 1: Dye penetration up to one-third of the cavity depth.
-
Score 2: Dye penetration up to two-thirds of the cavity depth.
-
Score 3: Dye penetration to the full depth of the cavity, including the axial wall.
-
6. Statistical Analysis:
-
The collected data is statistically analyzed using appropriate tests (e.g., Kruskal-Wallis and Mann-Whitney U tests) to determine if there are significant differences in microleakage between the different composite materials.[2]
Visualized Experimental Workflow
The following diagram illustrates the typical workflow of an in vitro microleakage study.
Caption: Experimental workflow for in vitro microleakage comparison of dental composites.
Discussion of Findings
Based on the presented data, Tetric N-Ceram demonstrated the lowest mean microleakage scores at both the occlusal and gingival margins, followed by Filtek Z350 XT and then Clearfil AP-X.[1] It is important to note that while there were differences in the mean scores, the statistical significance of these differences should be considered. In the cited study, the differences between the groups were found to be statistically significant.[1]
It is also crucial to recognize that no restorative material was able to completely eliminate microleakage.[1] The gingival margins, particularly when located in dentin or cementum, consistently exhibit higher microleakage scores compared to occlusal margins in enamel.[1] This highlights the ongoing challenge of achieving a perfect and durable seal in clinically demanding situations.
Factors that can influence microleakage include the composition of the composite material, the effectiveness of the bonding agent, the placement technique, and the polymerization shrinkage stress.[2][3] Further research directly comparing this compound with a range of contemporary posterior composites is warranted to provide a more definitive performance profile for this specific material.
References
- 1. researchgate.net [researchgate.net]
- 2. Microleakage of Posterior Composite Restorations with Fiber Inserts Using two Adhesives after ging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In-Vitro Comparison of Micro Leakage Between Two Posterior Composites Restored with Different Layering Techniques Using Two Different LED Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of flexural strength in posterior composites
A Comparative Analysis of Flexural Strength in Posterior Dental Composites
In the restoration of posterior teeth, the ability of a composite material to withstand the forces of mastication is paramount to its clinical success and longevity.[1][2] Flexural strength, a measure of a material's resistance to fracture when subjected to bending forces, is a critical mechanical property that predicts this clinical performance.[3][4] This guide provides a comparative analysis of the flexural strength of various posterior composite materials, supported by experimental data from in vitro studies. The information is intended for researchers, scientists, and dental professionals involved in the development and evaluation of dental restorative materials.
Quantitative Comparison of Flexural Strength
The flexural strength of posterior composites varies significantly based on their composition, particularly the type, size, and loading of their filler particles.[1][5][6][7] Nanohybrid and fiber-reinforced composites generally exhibit higher flexural strength compared to some bulk-fill and microhybrid formulations.[3][5][8][9] The following table summarizes the flexural strength of several commercially available posterior composite materials as reported in various studies.
| Composite Material | Type | Filler Type | Flexural Strength (MPa) | Reference |
| Filtek Z350 XT | Nanofilled | Nanofillers and nanoclusters | 133.28 - 154 | [10][11] |
| ClearFil Majesty | Nanohybrid | Nano and micro inorganic fillers | ~150 | [1][5][6][7] |
| EverX Posterior | Fiber-reinforced | Short E-glass fibers | 150.4 - 153.6 | [1][5][6][7][8] |
| Tetric EvoCeram Bulk Fill | Nanohybrid | Barium glass, ytterbium trifluoride | ~125 | [1][5][6][7] |
| SureFil SDR | Bulk-fill | Modified urethane (B1682113) dimethacrylate | ~100 | [1][5][6][7] |
| SonicFill | Bulk-fill | Zirconia and silica | 147.67 - 157.6 | [8][10] |
| Filtek Bulk Fill | Bulk-fill | Zirconia and silica | 139.62 - 140.0 | [8] |
| Brilliant NG | Nanohybrid | - | 118.70 | [3] |
| Esthet-X | Microhybrid | Barium borosilicate glass | >120 | [12] |
| Z100 | Microhybrid | Zirconia-silica | 79 | [13] |
| P90 | Silorane-based | Quartz | ~49 | [11] |
Note: The values presented are mean flexural strengths and can vary based on the specific testing methodology and storage conditions used in each study.
Experimental Protocol: Three-Point Bending Test (ISO 4049)
The most common method for determining the flexural strength of dental composites is the three-point bending test, standardized by ISO 4049.[14][15][16] This test simulates the complex stresses a restoration experiences in the oral environment.[4][17]
Specimen Preparation
-
Molding: The composite material is inserted into a rectangular mold, typically with dimensions of 25 mm in length, 2 mm in width, and 2 mm in height.[14][17]
-
Light Curing: The material is light-cured according to the manufacturer's instructions. For standardization, a light-emitting diode (LED) curing light is often used for a specified duration, such as 40 seconds.[1][5][6][7] Some protocols specify curing in overlapping sections to ensure complete polymerization of the specimen.[18]
-
Storage: After removal from the mold, the specimens are typically stored in distilled water at 37°C for 24 hours before testing to simulate oral conditions.[3][11]
Testing Procedure
-
Mounting: The specimen is placed on a testing fixture with two supports, typically with a span of 20 mm between them.[14][17]
-
Load Application: A load is applied to the center of the specimen via a single loading pin at a constant crosshead speed, commonly 0.75 mm/min or 1 mm/min.[3][15]
-
Data Acquisition: The load is increased until the specimen fractures. The force at which fracture occurs is recorded by a universal testing machine.
Calculation of Flexural Strength
The flexural strength (σ) is calculated using the following formula:
σ = 3FL / 2bh²
Where:
-
F is the maximum load applied before fracture (in Newtons).
-
L is the distance between the supports (in millimeters).
-
b is the width of the specimen (in millimeters).
-
h is the height of the specimen (in millimeters).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the flexural strength of posterior composites using the three-point bending test.
Caption: Experimental workflow for flexural strength testing of posterior composites.
Conclusion
The flexural strength of posterior composites is a crucial determinant of their clinical longevity in stress-bearing areas.[3] Nanohybrid and fiber-reinforced composites often demonstrate superior flexural strength due to their optimized filler technology.[5][8] When selecting a posterior composite, clinicians and researchers should consider the material's composition and the supporting evidence from standardized mechanical tests like the three-point bending test. It is important to note that while in vitro studies provide valuable comparative data, long-term clinical trials are essential for a comprehensive understanding of a material's performance.[2]
References
- 1. Evaluation of mechanical properties of newer nanoposterior restorative resin composites: An In vitro study - ProQuest [proquest.com]
- 2. endopracticeus.com [endopracticeus.com]
- 3. scielo.br [scielo.br]
- 4. actascientific.com [actascientific.com]
- 5. Evaluation of Mechanical Properties of Newer Nanoposterior Restorative Resin Composites: An In vitro Study | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Mechanical Properties of Newer Nanoposterior Restorative Resin Composites: An In vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rde.ac [rde.ac]
- 9. researchgate.net [researchgate.net]
- 10. In-vitro Comparative Evaluation of Flexural Strength and Depth of Cure of Bulkfill Composite | RGUHS Journal of Dental Sciences | Journalgrid [journalgrid.com]
- 11. brieflands.com [brieflands.com]
- 12. scielo.br [scielo.br]
- 13. The reliability in flexural strength testing of a novel dental composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. seer.ufu.br [seer.ufu.br]
- 15. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to the Biocompatibility of Clearfil Photo Posterior and Glass Iomer Cements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of the resin-based composite Clearfil Photo Posterior and glass ionomer cements (GICs), including conventional and resin-modified formulations. The information presented is based on available in vitro studies and is intended to assist researchers and professionals in making informed decisions regarding material selection in experimental and developmental contexts.
Executive Summary
The biocompatibility of dental restorative materials is a critical factor influencing their clinical success and the overall health of the patient. This guide delves into the cytotoxic, genotoxic, and inflammatory responses elicited by this compound, a light-curing posterior composite, and various glass ionomer cements. While direct comparative studies are limited, this guide synthesizes available data to provide a comparative overview.
This compound , as a resin-based composite, contains monomers such as bisphenol A diglycidylmethacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), which can leach out and potentially induce cellular responses.[1][2] Studies on related Clearfil products indicate a dose-dependent cytotoxic and genotoxic potential.[1]
Glass Ionomer Cements (GICs) are generally considered to have good biocompatibility, particularly conventional GICs.[3][4] Their primary leachable components include fluoride (B91410) and various ions from the glass powder.[3] Resin-modified glass ionomer cements (RMGICs) exhibit intermediate properties, with some studies suggesting a higher cytotoxic potential than conventional GICs due to the inclusion of resin monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA).[3][4]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various in vitro studies on the biocompatibility of resin-based composites (represented by Clearfil products as a proxy) and glass ionomer cements.
Table 1: Cytotoxicity Data (Cell Viability %)
| Material | Cell Line | Exposure Time | Concentration of Eluate | Cell Viability (%) | Reference |
| Clearfil Majesty ES-2 | Human Gingival Fibroblasts | 48 hours | 100% | Not significantly affected | [1] |
| 48 hours | 50% | Not significantly affected | [1] | ||
| 48 hours | 25% | Not significantly affected | [1] | ||
| Conventional GIC (Fuji IX) | Human Dental Pulp Stem Cells | 24 hours | 200 mg/mL | High | [5] |
| Resin-Modified GIC (Fuji II LC) | Human Dental Pulp Stem Cells | 24 hours | 200 mg/mL | Low | [5] |
| Conventional GIC (Fuji IX) | L929 mouse fibroblasts | 72 hours | - | ~15% (without varnish), ~75% (with varnish) | [6] |
| Resin-Modified GIC (Vitrebond) | UMR-106 osteoblast-like cells | - | - | Significantly lower than conventional GICs | [7] |
Table 2: Genotoxicity Data (Comet Assay)
| Material | Cell Line | Concentration | DNA Damage | Reference |
| Clearfil Majesty ES-2 | Human Gingival Fibroblasts | 100% eluate (14 days) | Not significantly different from control | [1] |
| Clearfil SE Bond (Primer) | Human Lymphocytes | 2.5 and 5.0 mg/mL | Significant increase | [8] |
| Clearfil SE Bond (Adhesive) | Human Lymphocytes | 5.0 mg/mL | Significant increase | [8] |
| TheraCal LC (Resin-Modified Calcium Silicate) | Monocyte/macrophage peripheral blood SC cell line | - | Significant increase | [9] |
| ProRoot MTA, MTA Angelus, Biodentine (Calcium Silicate Cements) | Monocyte/macrophage peripheral blood SC cell line | - | No significant DNA damage | [9] |
Table 3: Leachable Components
| Material Type | Key Leachable Components | Reference |
| This compound (and related composites) | Bisphenol A diglycidylmethacrylate (Bis-GMA), Triethylene glycol dimethacrylate (TEGDMA) | [1][2] |
| Conventional Glass Ionomer Cements | Fluoride, Strontium, Aluminum, Calcium, Silicate ions | [3] |
| Resin-Modified Glass Ionomer Cements | HEMA, Fluoride, and other ions | [3][4][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of biocompatibility studies.
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
-
Cell Seeding: Cells (e.g., human gingival fibroblasts, L929 mouse fibroblasts) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[11]
-
Eluate Preparation: The test material (e.g., this compound, GIC) is prepared according to the manufacturer's instructions, cured, and then immersed in a cell culture medium for a specified period (e.g., 24 hours, 72 hours, 14 days) to create an eluate containing leachable components.
-
Cell Exposure: The culture medium on the cells is replaced with the prepared eluates at various concentrations (e.g., 100%, 50%, 25%).[11]
-
MTT Incubation: After the desired exposure time, the eluates are removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours.[7][11]
-
Formazan (B1609692) Solubilization: During incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve these crystals.[11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 570 and 590 nm).[6] The intensity of the color is directly proportional to the number of viable cells.
MTT Assay Workflow
Genotoxicity Testing: Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Experimental Workflow:
-
Cell Preparation and Exposure: A suspension of single cells (e.g., human lymphocytes) is prepared and exposed to the eluates of the test materials for a defined period.[8][9][12]
-
Embedding in Agarose (B213101): The cells are then mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[12]
-
Lysis: The slides are immersed in a lysis solution (at high pH) to break down the cell and nuclear membranes, leaving the DNA as nucleoids.[8]
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode.[12] Fragmented DNA (indicative of damage) migrates faster and further than intact DNA, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or DAPI), and the comets are visualized and analyzed using a fluorescence microscope equipped with image analysis software.[9][12]
-
Data Analysis: The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail, tail length, and tail moment.[9]
Comet Assay Workflow
Signaling Pathways in Biocompatibility
The interaction of leachable components from dental materials with cells can trigger specific signaling pathways, leading to various cellular responses, including inflammation and apoptosis.
NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Monomers leached from resin-based composites, such as TEGDMA, can induce oxidative stress, which is a known activator of the NF-κB pathway.[1]
Signaling Pathway:
-
Stimulus: Leached monomers (e.g., TEGDMA, Bis-GMA) cause cellular stress, including the production of Reactive Oxygen Species (ROS).
-
IKK Activation: ROS can lead to the activation of the IκB kinase (IKK) complex.
-
IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.
-
NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate from the cytoplasm into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α.
NF-κB Inflammatory Pathway Activation
Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Leached monomers from resin composites can induce apoptosis through the intrinsic (mitochondrial) pathway.[8][9]
Signaling Pathway:
-
Cellular Stress: Leached monomers induce cellular stress, leading to an increase in pro-apoptotic proteins like BAX.[9][12]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): BAX translocates to the mitochondria and, along with BAK, forms pores in the outer mitochondrial membrane. This is inhibited by anti-apoptotic proteins like BCL-2.[8]
-
Cytochrome c Release: MOMP leads to the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm.[8]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.
-
Caspase-9 Activation: The apoptosome recruits and activates pro-caspase-9.
-
Caspase-3 Activation: Activated caspase-9 then cleaves and activates the executioner caspase, pro-caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the execution phase of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.[9]
Intrinsic Apoptosis Pathway
Conclusion
The biocompatibility of both this compound and glass ionomer cements is a complex issue influenced by material composition, leachable components, and the specific biological environment.
-
This compound , as a resin-based composite, has the potential to release monomers that can induce dose-dependent cytotoxicity and genotoxicity, and activate inflammatory and apoptotic pathways. The clinical relevance of these in vitro findings depends on the concentration of leached components that reach the surrounding tissues.
-
Conventional Glass Ionomer Cements generally exhibit good biocompatibility with lower cytotoxicity compared to resin-based materials. Their ability to release fluoride can be beneficial in a clinical context.
-
Resin-Modified Glass Ionomer Cements present a biocompatibility profile that is intermediate between conventional GICs and resin composites. The presence of resin monomers may increase their cytotoxic potential compared to conventional GICs.
Further direct comparative studies are warranted to provide a more definitive ranking of the biocompatibility of this compound relative to various glass ionomer cements. Researchers should consider the specific requirements of their experimental models when selecting between these material classes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative evaluation of the biological response of conventional and resin modified glass ionomer cement on human cells: a systematic review [rde.ac]
- 4. Comparative evaluation of the biological response of conventional and resin modified glass ionomer cement on human cells: a systematic review -Restorative Dentistry and Endodontics | Korea Science [koreascience.kr]
- 5. kuraraynoritake.eu [kuraraynoritake.eu]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. scribd.com [scribd.com]
- 8. Genotoxicity evaluation of dentine bonding agents by comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Residual HEMA and TEGDMA Release and Cytotoxicity Evaluation of Resin-Modified Glass Ionomer Cement and Compomers Cured with Different Light Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. scielo.br [scielo.br]
Five-Year Clinical Performance of Posterior Composite Restorations: A Comparative Guide
This guide provides a comparative analysis of the 5-year clinical performance of posterior composite restorations, with available data on Clearfil Photo Posterior. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of different restorative materials based on long-term clinical data.
Comparative Performance of Posterior Composite Restorations
The long-term success of posterior composite restorations is critical for clinical practice. While a specific 5-year study on this compound was not identified, a 3-year evaluation provides valuable insights into its performance. This data is presented alongside findings from 5-year and longer-term studies of other posterior composite materials to offer a comparative perspective. Clinical evaluations are commonly conducted using the United States Public Health Service (USPHS) criteria.
| Restorative Material | Study Duration | Annual Failure Rate (%) | Key Findings |
| This compound | 3 Years | Not explicitly stated, but only one case of secondary caries was reported.[1][2] | Showed remarkable wear resistance and no post-operative sensitivity.[1][2] Surface texture was rated "Bravo" (clinically acceptable, but not ideal) for most restorations, while other characteristics were rated "Alpha" (ideal).[1][2] |
| Tetric N-Ceram Bulk-Fill | 5 Years | 1.2% (Bulk-Fill technique), 1.0% (Incremental Filling technique)[3] | No significant performance difference was found between bulk-fill and incremental filling techniques.[3] The main reasons for failure were fracture and secondary caries.[3] |
| General Posterior Composites (Student-placed) | 5 Years | 2.8%[4][5] | The survival rate was 87% at 5 years.[4][5] Primary reasons for failure included restoration fracture, caries, and defective margins.[4][5] |
| Direct vs. Indirect Composite Resins | 5 Years | 1.6% (Direct), 2.5% (Indirect)[6] | Both direct and indirect composite restorations demonstrated acceptable clinical performance with no significant differences between them.[6] |
| Posterior Composite vs. Amalgam | 5 Years | Not explicitly stated for composite. | The composite resin showed a greater wear rate, while amalgam had poorer marginal integrity.[7] Both were deemed satisfactory over the 5-year period.[7] |
| Clearfil Majesty ES-2 vs. Filtek Ultimate | 4 Years | Cumulative success rate: 98.1% for Clearfil Majesty ES-2, 92.2% for Filtek Ultimate.[8][9] | Clearfil Majesty ES-2 demonstrated a lower failure rate and better color match over time compared to Filtek Ultimate in patients with Amelogenesis Imperfecta.[8][9] |
Experimental Protocols
The clinical evaluation of dental restorations is typically conducted using standardized criteria, such as the modified USPHS criteria. This system provides a framework for assessing various aspects of a restoration's performance over time.
USPHS Evaluation Criteria
The United States Public Health Service (USPHS) criteria, as modified by Cvar and Ryge, are widely used for the clinical evaluation of dental restorative materials. The criteria assess the following parameters:
-
Retention: Evaluates the presence and integrity of the restoration.
-
Alpha: The restoration is fully retained.
-
Bravo: The restoration is partially lost.
-
Charlie: The restoration is completely lost.
-
-
Color Match: Assesses the aesthetic quality of the restoration compared to the adjacent tooth structure.
-
Alpha: The restoration matches the color and translucency of the adjacent tooth structure.
-
Bravo: There is a slight mismatch in color and/or translucency.
-
Charlie: The color mismatch is outside the acceptable range.
-
-
Marginal Discoloration: Examines any staining at the junction of the restoration and the tooth.
-
Alpha: No discoloration is present.
-
Bravo: Slight discoloration is present but has not penetrated.
-
Charlie: Discoloration has penetrated along the margin.
-
-
Marginal Adaptation: Evaluates the integrity of the margin between the restoration and the tooth.
-
Alpha: The margin is not detectable or is continuous with the existing anatomical form.
-
Bravo: The margin is detectable, and/or there is some crevice into which an explorer can penetrate.
-
Charlie: The margin shows evidence of a crevice, and the dentin or base is exposed.
-
-
Secondary Caries: Checks for the presence of new decay at the margins of the restoration.
-
Alpha: No evidence of caries is present.
-
Bravo: Caries is evident.
-
-
Surface Texture: Assesses the smoothness and integrity of the restoration's surface.
-
Alpha: The surface is smooth and reflects light similarly to enamel.
-
Bravo: The surface is slightly rough or pitted.
-
Charlie: The surface is deeply pitted or grooved.
-
-
Anatomic Form: Evaluates the restoration's contour and its relationship to the surrounding and opposing teeth.
-
Alpha: The restoration is continuous with the existing anatomical form.
-
Bravo: The restoration is discontinuous with the existing anatomical form, but the missing material is not sufficient to expose the dentin or base.
-
Charlie: The restoration is sufficiently discontinuous to expose the dentin or base.
-
-
Postoperative Sensitivity: Assesses any patient-reported sensitivity after the restoration is placed.
-
Alpha: No sensitivity is reported.
-
Bravo: The patient reports slight sensitivity to stimuli.
-
Charlie: The patient reports painful sensitivity.
-
Clinical Evaluation Workflow
The following diagram illustrates the typical workflow for a clinical evaluation of dental restorations.
References
- 1. Clinical evaluation of Clearfil photoposterior: 3-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-year clinical performance of posterior bulk-filled resin composite restorations: A double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Five-year clinical performance of posterior resin composite restorations placed by dental students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A 5-year study comparing a posterior composite resin and an amalgam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Performance of Direct Posterior Composite Restorations in Patients with Amelogenesis Imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Clearfil Photo Posterior vs. Admira Fusion 5 in Restorative Dentistry
In the landscape of posterior dental restorative materials, clinicians and researchers are presented with a variety of composites, each boasting unique chemical compositions and physical properties. This guide provides a detailed comparative analysis of two prominent materials: Clearfil Photo Posterior, a micro-hybrid composite, and Admira Fusion 5, a nano-hybrid ORMOCER® (Organically Modified Ceramic). This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their performance based on available data.
Performance Data at a Glance
The following table summarizes the key physical and mechanical properties of this compound and Admira Fusion 5. It is important to note that specific data for compressive strength, flexural strength, and polymerization shrinkage for this compound were not available. Therefore, data for Clearfil Majesty Posterior, a related nano-superfilled posterior composite from the same manufacturer, has been included for a contextual comparison and is clearly noted.
| Performance Metric | This compound | Admira Fusion 5 |
| Compressive Strength | Data not available | 307 MPa |
| Flexural Strength | Data not available | 99.04 - 132 MPa |
| Wear Resistance | 4.9 µm/year (in vivo)[1] | High wear resistance (in vitro data not specified) |
| Polymerization Shrinkage | Data not available* | 1.25% by volume[2][3][4][5] |
*Note: Data for Clearfil Majesty Posterior, a nano-superfilled posterior composite from the same manufacturer, is provided for reference: Compressive Strength: 504 MPa, Flexural Strength: 177 MPa, Polymerization Shrinkage: 1.5 vol%.[6][7]
Delving into the Chemistry: A Tale of Two Matrices
The fundamental differences in the performance of this compound and Admira Fusion 5 can be attributed to their distinct chemical compositions, particularly their resin matrix technologies.
This compound is a traditional micro-hybrid composite.[1] Its resin matrix is composed of methacrylate (B99206) monomers, including Bisphenol A diglycidylmethacrylate (Bis-GMA), Triethyleneglycol dimethacrylate (TEGDMA), and Urethane tetramethacrylate.[8] The filler system consists of silanated silica (B1680970) and barium glass particles, with a total inorganic filler content of approximately 72% by volume and particle sizes ranging from 0.04 µm to 54 µm.[8] The polymerization of these methacrylate monomers is a chain-reaction process initiated by light, leading to the formation of a cross-linked polymer network.
Admira Fusion 5 , in contrast, is based on ORMOCER® technology, representing a significant departure from conventional resin composites.[2][3] Its matrix is a purely ceramic-based, inorganic-organic copolymer synthesized through a sol-gel process.[5] This results in a three-dimensionally cross-linked copolymer structure that is a polymer even before light-curing. The polymerization process involves the reaction of polymerizable organic side chains attached to a polysiloxane backbone. This unique chemistry is the basis for its notably low polymerization shrinkage.
The following diagram illustrates the generalized polymerization process for each material type.
Experimental Protocols: A Guide to Performance Evaluation
The quantitative data presented in this guide are derived from standardized in-vitro and in-vivo experimental protocols. Below are detailed methodologies for the key performance indicators.
Compressive and Flexural Strength Testing
Mechanical properties such as compressive and flexural strength are crucial for the longevity of posterior restorations, which endure significant masticatory forces.
Experimental Workflow for Mechanical Strength Testing:
Compressive Strength:
-
Specimen Preparation: Cylindrical specimens (typically 4 mm in diameter and 6 mm in height) are fabricated by placing the composite material into a stainless steel mold. The material is condensed and light-cured according to the manufacturer's instructions.
-
Conditioning: The cured specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.
-
Testing: The specimens are placed in a universal testing machine, and a compressive load is applied at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.
-
Calculation: The compressive strength is calculated in Megapascals (MPa) by dividing the maximum load at fracture by the cross-sectional area of the specimen.
Flexural Strength (Three-Point Bending Test - ISO 4049):
-
Specimen Preparation: Bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) are prepared in a stainless steel mold and light-cured.
-
Conditioning: The specimens are stored in distilled water at 37°C for 24 hours.
-
Testing: The specimen is placed on two supports in a universal testing machine, and a load is applied to the center of the specimen at a defined crosshead speed (e.g., 0.5 mm/min) until it fractures.
-
Calculation: The flexural strength is calculated in MPa using the formula: FS = 3FL / 2bd², where F is the load at fracture, L is the distance between the supports, b is the width of the specimen, and d is the thickness.
Wear Resistance Evaluation
Wear resistance is a critical factor for the long-term success of posterior restorations, as it determines the material's ability to maintain its anatomical form and function under the abrasive forces of chewing.
In-Vivo Measurement:
-
Restoration Placement: The composite material is placed in Class I or II cavities in patients' posterior teeth.
-
Baseline Measurement: Impressions of the restorations are taken at baseline.
-
Follow-up: Impressions are taken at regular intervals (e.g., 6 months, 1 year, 3 years).
-
Analysis: The impressions are used to create casts, which are then scanned using a 3D profilometer to measure the amount of material lost over time. The wear rate is typically expressed in micrometers (µm) per year.
In-Vitro Simulation (e.g., Toothbrush Abrasion Test):
-
Specimen Preparation: Disc-shaped specimens of the composite material are fabricated and polished.
-
Brushing Simulation: The specimens are subjected to a specified number of brushing cycles (e.g., 100,000 cycles) in a toothbrushing machine using a standardized slurry of an abrasive agent (e.g., toothpaste).
-
Wear Measurement: The amount of material lost is quantified by measuring the depth or volume of the wear facet using a profilometer or by calculating the weight loss of the specimen.
Polymerization Shrinkage Assessment
Polymerization shrinkage is an inherent property of resin-based composites that can lead to marginal gap formation, microleakage, and postoperative sensitivity.
Micro-CT Method:
-
Specimen Preparation: The uncured composite material is placed into a standardized cavity preparation in an extracted tooth or a mold.
-
Initial Scan: The specimen is scanned using a micro-computed tomography (micro-CT) device to obtain a 3D image of the uncured material.
-
Curing: The material is light-cured according to the manufacturer's instructions.
-
Final Scan: The cured specimen is scanned again using the micro-CT.
-
Analysis: The 3D images from the initial and final scans are superimposed, and the volumetric change is calculated to determine the polymerization shrinkage as a percentage.
Conclusion
This compound and Admira Fusion 5 represent two distinct approaches to posterior dental restorations. This compound is a traditional, robust micro-hybrid composite with clinically proven wear resistance.[1] Admira Fusion 5, with its innovative ORMOCER® technology, offers the significant advantages of extremely low polymerization shrinkage and high biocompatibility.[2][3][4][5]
The choice between these materials will depend on the specific clinical situation and the priorities of the clinician and researcher. For applications where minimizing polymerization shrinkage is paramount, Admira Fusion 5 presents a compelling option. Where long-term clinical data on wear is a primary consideration, this compound has a documented track record. Further direct comparative studies are warranted to provide a more definitive quantitative ranking of these materials across all performance indicators.
References
- 1. dentaltix.com [dentaltix.com]
- 2. scottsdental.com [scottsdental.com]
- 3. cdn.vivarep.com [cdn.vivarep.com]
- 4. abis-files.medipol.edu.tr [abis-files.medipol.edu.tr]
- 5. Cytotoxicity effects of nanohybrid, bulk-fill, and ormocer composites on dental pulp stem cells and human gingival fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CLEARFIL PHOTO CORE - Kuraray Dental [kuraraydental.com]
- 7. kuraraydental.com [kuraraydental.com]
- 8. kuraraynoritake.eu [kuraraynoritake.eu]
Spectrophotometric Analysis of Posterior Composite Color Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term color stability of dental restorative materials is a critical factor in their clinical success and aesthetic appeal. This guide provides a comparative overview of the color stability of various posterior composite resins, with a focus on findings from spectrophotometric analysis. While this guide aims to provide data on a range of materials, it is important to note a lack of published, peer-reviewed studies specifically evaluating the color stability of Clearfil Photo Posterior using spectrophotometry. Therefore, data from other relevant posterior composites, including other members of the Clearfil family, are presented for comparative purposes.
Comparative Analysis of Color Stability (ΔE)
The color change of dental composites is quantified using the CIELAB color space, where ΔE represents the total color difference. A higher ΔE value indicates a greater color change. The perceptibility threshold for color change is generally considered to be a ΔE of around 1.2, while a ΔE greater than 3.3 is considered clinically unacceptable.[1]
The following table summarizes the color stability (ΔE) of various posterior composite materials as reported in different in vitro studies. It is crucial to consider that experimental conditions such as the staining agent, immersion time, and measurement protocol can significantly influence the results.
| Composite Material | Staining Agent(s) | Immersion Time | Mean ΔE (± SD) | Reference |
| Clearfil Majesty Posterior | Sports Drinks | 1 and 6 months | > Clinically acceptable level (except in distilled water) | [2] |
| Clearfil Majesty (CFM) | Red wine, coffee, coca-cola | 3 months | Showed less color change compared to Tetric Evo Ceram and SureFil SDR | [3] |
| Filtek Supreme | Sports Drinks | 1 and 6 months | > Clinically acceptable level | [2] |
| Filtek Z250 | Sports Drinks | 1 and 6 months | > Clinically acceptable level | [2] |
| Tetric Evo Ceram bulk-fill | Red wine, coffee, coca-cola | 3 months | Showed more color change than Filtek Z350 and Clearfil Majesty | [3] |
| SureFil SDR | Red wine, coffee, coca-cola | 3 months | Showed more color change than Filtek Z350 and Clearfil Majesty | [3] |
| Filtek Z350 | Red wine, coffee, coca-cola | 3 months | Showed less color change | [3] |
| Clearfil Majesty ES-2 Classic | Coffee | 7 days | 3.3 ± 1.0 (with polishing) | [4] |
| Clearfil Majesty ES-2 Premium | Coffee | 7 days | 2.2 ± 0.8 (with polishing) | [4] |
| Clearfil Majesty ES-2 Universal | Coffee | 7 days | 7.5 ± 2.5 (without polishing) | [4] |
Experimental Protocol: Spectrophotometric Evaluation of Color Stability
The following is a detailed methodology for a typical in vitro study designed to evaluate the color stability of dental composite resins using spectrophotometry.
1. Specimen Preparation:
-
Fabricate disc-shaped specimens of the composite materials to be tested (e.g., 10 mm in diameter and 2 mm in thickness) using standardized molds.
-
Light-cure the specimens according to the manufacturer's instructions. A standardized curing protocol is essential for consistency.
-
Polish the surface of the specimens to achieve a clinically relevant, smooth finish. This is typically done using a series of abrasive discs of decreasing grit size.
-
Store the prepared specimens in distilled water at 37°C for 24 hours to allow for initial water sorption and stabilization.
2. Baseline Color Measurement:
-
Use a spectrophotometer to record the baseline color of each specimen. The CIELAB color space (L, a, b*) is the standard for these measurements.[1]
-
Take multiple readings for each specimen and calculate the average to ensure accuracy. The measurements should be taken against a standardized background (e.g., white or black).
3. Staining Protocol:
-
Immerse the specimens in various staining solutions. Common staining agents include coffee, tea, red wine, and cola, as these are frequently consumed beverages known to cause dental staining.
-
Maintain the staining solutions at a constant temperature (e.g., 37°C) throughout the immersion period.
-
The duration of immersion can vary depending on the study design, ranging from a few days to several months. The solutions should be replaced regularly to maintain their staining potential.
4. Post-Staining Color Measurement:
-
After the designated immersion period, remove the specimens from the staining solutions and rinse them with distilled water.
-
Gently dry the specimens before taking the post-staining color measurements using the same spectrophotometer and protocol as for the baseline readings.
5. Calculation of Color Change (ΔE):
-
Calculate the color change (ΔE) for each specimen using the following formula: ΔE = [(ΔL)² + (Δa)² + (Δb)²]¹/² Where ΔL, Δa, and Δb are the differences in the respective values before and after staining.
6. Statistical Analysis:
-
Perform statistical analysis (e.g., ANOVA, t-tests) to compare the ΔE values between different composite materials and staining solutions to determine if the observed differences are statistically significant.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating the color stability of dental composites.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Spectrophotometric Assessment of Color Stability of Two Hybrid Composite Materials in an Oral Environment when Exposed to Various Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. essentdent.org [essentdent.org]
- 4. Comparative Evaluation of Mechanical Properties and Color Stability of Dental Resin Composites for Chairside Provisional Restorations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Radiopacity of Posterior Composite Resins
The ability to distinguish a dental restoration from the surrounding tooth structure on a radiograph is a critical aspect of restorative dentistry. This property, known as radiopacity, is essential for the diagnosis of secondary caries, assessment of marginal integrity, and detection of voids.[1][2] This guide provides a comparative evaluation of the radiopacity of various posterior composite resins, supported by experimental data, to aid researchers and dental professionals in material selection.
All dental composites evaluated in the cited studies meet the minimum requirements set by the International Organization for Standardization (ISO) 4049, which stipulates that the radiopacity should be equal to or greater than that of the same thickness of aluminum.[1][3][4] For clinical diagnosis, a radiopacity equal to or slightly greater than enamel is often considered ideal for detecting recurrent caries.[5]
Quantitative Comparison of Radiopacity
The radiopacity of dental composites is primarily influenced by the type and concentration of inorganic filler particles.[6] Elements with high atomic numbers, such as barium, strontium, zirconium, and ytterbium, are incorporated into the filler to increase the material's ability to absorb X-rays.[3][7] The following table summarizes the radiopacity values for a range of commercially available posterior composite materials, expressed as an equivalent thickness of aluminum (mm Al).
| Composite Resin | Manufacturer | Type | Radiopaque Filler Composition | Radiopacity (mm Al) |
| Tetric N-Ceram Bulk Fill | Ivoclar Vivadent | Bulk-fill | Barium glass, Ytterbium trifluoride | 11.05[3] |
| Filtek One Bulk Fill | 3M | Bulk-fill | Zirconia, Silica, Ytterbium trifluoride clusters | 9.55[3], 3.1[7][8] |
| Aura Bulk Fill | SDI Limited | Bulk-fill | Not specified | 9.52[3] |
| Opus Bulk Fill | FGM Dental Group | Bulk-fill | Silanized silicon dioxide | 8.73[3] |
| Charisma Diamond | Kulzer | Universal | Not specified | ~6.65[5] |
| Neo Spectra ST | Dentsply Sirona | Universal | Not specified | ~6.48[5] |
| Venus Bulk Flow ONE | Kulzer | Bulk-fill Flowable | Not specified | >250% Al (~2.5 mm Al)[9][10] |
| Beautifil Bulk Flowable | Shofu | Bulk-fill Flowable | Not specified | 2.96[11][12] |
| x-tra base bulk fill | VOCO | Bulk-fill Flowable | Not specified | 2.92[11][12] |
| SureFil SDR Flow+ | Dentsply Sirona | Bulk-fill Flowable | Strontium alumino-fluoro-silicate glass, Ytterbium fluoride | 2.89[11][12] |
| Filtek Bulk Fill Flow | 3M | Bulk-fill Flowable | Not specified | 2.51[11][12] |
| Omnichroma | Tokuyama Dental | Universal | Not specified | Low to average[1][6] |
| Filtek Universal | 3M | Universal | Not specified | Highest among tested universal composites[1] |
| Esthet-X HD | Dentsply Sirona | Micro-matrix | Barium fluoroborosilicate glass, Nanofiller silica | Average[6][13] |
Note: Radiopacity values for the same material can vary between studies due to differences in experimental setups and measurement techniques.
Experimental Protocols
The evaluation of composite radiopacity generally follows a standardized laboratory protocol, adhering to ISO 4049 guidelines. A detailed summary of a typical experimental methodology is provided below.
Specimen Preparation
-
Molding: Disc-shaped specimens of each composite material are fabricated using standardized molds, typically with a diameter of 5-10 mm and a thickness of 1-2 mm.[4][11][12][14]
-
Curing: The composite material is placed into the mold, pressed between two glass plates to ensure a flat and uniform surface, and light-cured according to the manufacturer's instructions.[11]
-
Control Groups: For comparison, specimens of human enamel and dentin are prepared in the same dimensions. An aluminum step wedge with varying thicknesses (e.g., 1-10 mm in 1 mm increments) is used as a calibration standard.[3][4][11][14]
Radiographic Imaging
-
Setup: The composite specimens, enamel/dentin sections, and the aluminum step wedge are placed on a digital radiographic sensor (e.g., CCD or phosphor plate).[3][11][12][14]
-
Exposure: Radiographs are taken using a dental X-ray unit with standardized settings for kilovoltage peak (kVp), milliamperage (mA), exposure time, and source-to-sensor distance.[11][14]
Data Analysis
-
Image Processing: The digital radiographic images are imported into imaging software (e.g., ImageJ).[1]
-
Gray Value Measurement: The mean gray value (MGV) is measured for each composite specimen, each step of the aluminum wedge, and the enamel and dentin controls.[3][12]
-
Calibration Curve: A calibration curve is generated by plotting the MGV of each step of the aluminum wedge against its known thickness.
-
Radiopacity Calculation: The MGV of each composite specimen is then used to calculate its equivalent radiopacity in millimeters of aluminum (mm Al) by interpolation from the calibration curve.[11][12]
-
Statistical Analysis: Statistical tests (e.g., ANOVA) are performed to compare the radiopacity values among the different composite materials.[3]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the comparative evaluation of posterior composite radiopacity.
References
- 1. The radiographic evaluation of 11 different resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiopacity and Porosity of Bulk-fill and Conventional Composite Posterior Restorations-Digital X-ray Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. omnichroma.com [omnichroma.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. scribd.com [scribd.com]
- 9. Venus® Bulk Flow ONE [kulzerus.com]
- 10. kulzerus.com [kulzerus.com]
- 11. Radiopacity of bulk fill flowable resin composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. media.dentalcompare.com [media.dentalcompare.com]
- 14. Evaluation of Radiopacity of Bulk-fill Flowable Composites Using Digital Radiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Clearfil Photo Posterior: A Step-by-Step Guide
For Immediate Implementation: Essential Safety and Disposal Protocols
This document provides detailed procedural guidance for the safe and compliant disposal of Clearfil Photo Posterior, a light-curing radiopaque composite. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental responsibility. This guide is intended for researchers, scientists, and drug development professionals who handle this dental composite material.
Based on available safety data for this compound and similar dental composites, the product is not classified as hazardous waste under normal conditions, particularly once cured. However, proper handling and disposal are essential to minimize any potential for environmental contamination and to ensure workplace safety. Uncured resin, in particular, requires careful management.
Disposal Procedures: A Step-by-Step Guide
To ensure the safe disposal of this compound, a distinction must be made between cured and uncured material, as well as the associated packaging.
Uncured this compound
Uncured composite resin should be managed carefully to prevent its release into the environment.
-
Step 1: Segregation
-
Isolate all uncured this compound waste, including expired syringes, excess material on mixing pads, and contaminated instruments.
-
-
Step. 2: Curing for Disposal
-
Expose the uncured resin to a dental curing light until it is fully hardened. This polymerization process renders the material inert.
-
For larger quantities, it may be necessary to cure the material in smaller increments to ensure complete polymerization.
-
-
Step 3: Disposal of Cured Resin
-
Once fully cured, the hardened composite resin is considered non-hazardous.
-
Small quantities of the cured material can be disposed of as regular solid waste.[1]
-
Cured this compound
Scrap material that has already been cured during laboratory procedures is considered non-hazardous.
-
Step 1: Collection
-
Collect all cured composite scraps and dust from procedures such as trimming and polishing.
-
-
Step 2: Disposal
-
Dispose of the collected cured composite material as regular solid waste.
-
Contaminated Items
Items such as gloves, mixing pads, and wipes that have come into contact with uncured this compound require specific handling.
-
Step 1: Curing of Residue
-
To the extent possible, expose any residual uncured resin on these items to a curing light to polymerize the material.
-
-
Step 2: Disposal
-
After curing the residue, these items can be disposed of as regular solid waste. If curing is not feasible, they should be placed in a sealed container and disposed of in accordance with local regulations for chemical-containing waste.
-
Packaging
The packaging for this compound should be disposed of according to its material composition.
-
Step 1: Decontamination
-
Ensure that packaging is empty and free of any significant amount of uncured resin.
-
-
Step 2: Recycling and Disposal
-
Dispose of paper and cardboard components in the appropriate recycling stream.
-
Plastic components, such as syringe caps (B75204) and containers, should be disposed of in accordance with local recycling or waste management guidelines. Kuraray Noritake Dental Inc. encourages the recycling of its packaging materials.
-
Quantitative Data
No specific quantitative data for disposal, such as concentration limits, are provided in the manufacturer's safety data sheets for this compound or similar products. The primary guideline is to cure any uncured resin before disposal.
Experimental Protocols
The disposal procedures outlined above are based on safety data sheets for Clearfil dental composites and general best practices for laboratory and chemical safety. No specific experimental protocols for disposal are cited in the product's official documentation.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Clearfil Photo Posterior
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Clearfil Photo Posterior, a light-curing radiopaque composite material. The following procedural guidance is designed to ensure safe laboratory practices and proper waste management.
Disclaimer: The official Safety Data Sheet (SDS) for this compound was not publicly available at the time of this publication. The information presented here is compiled from the product's ingredient list, safety data sheets for similar dental composite materials manufactured by Kuraray Noritake Dental Inc., and general best practices for handling resin-based dental materials.
Hazard Identification and Composition
This compound is a composite resin that may cause skin and eye irritation upon direct contact. The material contains substances that could cause allergic reactions in sensitive individuals.[1] Key hazardous components identified in similar products and listed as principal ingredients include Bisphenol A diglycidylmethacrylate (Bis-GMA) and Triethyleneglycol dimethacrylate (TEGDMA).[1][2]
Hazardous Components in Similar Dental Composites:
| Component | CAS Number | Hazard Classifications | Concentration in Similar Products |
| Bisphenol A diglycidylmethacrylate (Bis-GMA) | 1565-94-2 | Skin Irritation (Category 2), Eye Irritation (Category 2A) | < 13% |
| Triethyleneglycol dimethacrylate (TEGDMA) | 109-16-0 | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3) | < 3% |
Personal Protective Equipment (PPE)
To prevent skin and eye contact, as well as potential allergic reactions, the following personal protective equipment is mandatory when handling this compound.[1]
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents direct skin contact with methacrylate (B99206) monomers, reducing the risk of irritation and sensitization.[1] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from accidental splashes of the material. |
| Protective Clothing | Laboratory coat | Minimizes the risk of the material coming into contact with personal clothing and underlying skin. |
Handling and First Aid Procedures
Adherence to proper handling and first aid protocols is crucial for minimizing risks associated with this compound.
Operational and First Aid Guidelines:
| Procedure | Instructions |
| Handling | - Avoid direct contact with skin and eyes.[1] - Ensure adequate ventilation in the work area. - Do not eat, drink, or smoke while handling the product. |
| First Aid: Eye Contact | - Immediately flush eyes with copious amounts of water for several minutes. - Remove contact lenses, if present and easy to do. - Seek medical attention if irritation persists. |
| First Aid: Skin Contact | - Immediately wash the affected area with soap and water.[3] - If skin irritation or a rash occurs, seek medical advice.[4] |
| First Aid: Ingestion | - Do not induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
| First Aid: Inhalation | - Move the individual to fresh air. - If respiratory symptoms develop, seek medical attention. |
Disposal Plan
Proper disposal of both uncured and cured this compound is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
| Material State | Disposal Method |
| Uncured Material | - Do not dispose of in general waste or down the drain. - Treat as chemical waste and dispose of in accordance with local, state, and federal regulations. |
| Cured Material | - Fully cure any residual material by exposing it to a dental curing light. - Once fully hardened, the material is considered inert and can typically be disposed of as solid waste. |
| Contaminated Items | - Items such as gloves, mixing tips, and wipes that are contaminated with uncured resin should be cured with a dental curing light before being disposed of as solid waste. |
Experimental Workflow and Safety Checkpoints
The following diagram outlines a typical experimental workflow for using this compound, highlighting critical safety checkpoints.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
